Ethyl 3-(Chloromethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNVMXXFCNKXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564302 | |
| Record name | Ethyl 3-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-54-7 | |
| Record name | Benzoic acid, 3-(chloromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54589-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(Chloromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Ethyl 3-(Chloromethyl)benzoate physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 3-(Chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This compound is a significant intermediate in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of the critical physical characteristics of this compound, detailing not only the empirical values but also the standardized methodologies for their determination. This document is structured to provide both a quick reference and an in-depth understanding for researchers and professionals in the field.
Introduction: The Role of this compound in Modern Synthesis
This compound, with the chemical formula C₁₀H₁₁ClO₂, serves as a versatile building block in organic chemistry.[1] Its structure, featuring a benzene ring substituted with an ethyl ester and a chloromethyl group, offers multiple reaction sites for the construction of more complex molecules. The chloromethyl group, in particular, is a reactive handle for introducing the benzyl moiety into various molecular scaffolds, a common structural motif in many biologically active compounds. The ester functionality provides a site for hydrolysis or transesterification, further enhancing its synthetic utility. Given its role as a key intermediate, a precise knowledge of its physical properties is not merely academic but a practical necessity for process optimization, safety, and quality control.
Core Physical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior under various conditions and are fundamental to its application in research and development. The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 198.65 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Melting Point | Approximately -13°C | [1] |
| Boiling Point | Approximately 228-230°C (at 760 mmHg) 169°C (at 25 mmHg) | [1] |
| Density | Approximately 1.17 - 1.18 g/mL | [1] |
| Refractive Index (n_D) | 1.53 | |
| Flash Point | 143°C | |
| Vapor Pressure | 0.00185 mmHg at 25°C | |
| Solubility | Soluble in organic solvents (alcohols, ethers, esters); Insoluble in water | [1] |
| CAS Number | 54589-54-7 | [3][4] |
Experimental Protocols for Physical Property Determination
The trustworthiness of physical property data hinges on the rigor of the experimental methods used for their determination. This section details standardized protocols for measuring key physical properties of liquid organic compounds like this compound, emphasizing the rationale behind the procedural steps.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility. For accurate determination, a micro-boiling point method using a Thiele tube is often employed, which is suitable for small sample volumes.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is heated gently and uniformly. The unique design of the Thiele tube allows for even heat distribution via convection currents.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. At this point, heating is discontinued.
-
Boiling Point Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Causality: This method relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The trapped air in the capillary tube expands upon heating and is expelled. As the liquid cools, the pressure inside the capillary drops, and the atmospheric pressure forces the liquid into the tube at the precise moment the external and internal pressures equalize.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Density Measurement
Density is a fundamental property used for substance identification and quality assessment. The use of a digital density meter, often based on the oscillating U-tube principle, provides high precision and accuracy.
Methodology: Oscillating U-tube Digital Density Meter (ASTM D4052)
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the oscillating U-tube.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
Calculation: The density is automatically calculated from the measured frequency and the calibration data.
Causality: The frequency of oscillation of the U-tube is directly related to the mass of the substance it contains. Since the volume of the U-tube is constant, the mass is directly proportional to the density. This method is highly accurate and requires only a small sample volume.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.
Methodology: Abbe Refractometer (ASTM D1218)
-
Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the surface of the prism.
-
Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial as the refractive index is temperature-dependent.
Causality: This method is based on the principle of total internal reflection. The angle at which light is refracted when passing from the prism to the sample is dependent on the refractive index of the sample.
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of a molecule's structure. For this compound, NMR, IR, and mass spectrometry are key analytical techniques for structural confirmation and purity assessment.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the ethyl ester protons. The aromatic protons will appear as a complex multiplet in the range of 7.3-8.0 ppm. The benzylic -CH₂- protons adjacent to the chlorine atom will be a singlet at approximately 4.6 ppm. The ethyl group will exhibit a quartet for the -OCH₂- protons around 4.4 ppm and a triplet for the -CH₃ protons around 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (in the 128-138 ppm region), the benzylic carbon (around 45 ppm), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon of the ethyl group (around 14 ppm).[2]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: An absorption in the 600-800 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z 198, with a characteristic M+2 peak at m/z 200 with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom.[2] Common fragmentation patterns for benzoate esters include the loss of the ethoxy radical (-•OCH₂CH₃) to give a benzoyl cation, and further fragmentation of the aromatic ring.
Safety and Handling
This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also corrosive to metals. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical. It should be stored in a cool, dark place, and in a corrosive-resistant container. In case of contact, immediately flush the affected area with water and seek medical attention.
Conclusion
The physical and spectroscopic properties of this compound are well-defined and can be reliably determined using standard laboratory procedures. This in-depth guide provides the necessary data and methodological insights for researchers, scientists, and drug development professionals to handle, characterize, and utilize this important synthetic intermediate with confidence and safety. A thorough understanding and application of this knowledge are essential for advancing synthetic projects where this compound is a key component.
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Ethyl 3-(Chloromethyl)benzoate chemical structure and CAS number
An In-Depth Technical Guide to Ethyl 3-(Chloromethyl)benzoate
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a synthesized understanding of its properties, synthesis, and applications, grounded in mechanistic principles and practical laboratory insights.
Core Identity and Molecular Architecture
This compound is a monosubstituted benzene derivative featuring an ethyl ester at position 1 and a chloromethyl group at position 3. This specific arrangement of functional groups—a reactive benzylic halide and a stable ester—makes it a highly versatile bifunctional building block. Its unique reactivity profile allows for selective chemical transformations, rendering it invaluable in the construction of complex molecular scaffolds.
The CAS Number for this compound is 54589-54-7 .[1][2][3][4][5][6]
Physicochemical Properties: A Data-Driven Overview
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The following table summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 54589-54-7 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][3][4][5][6][7] |
| Molecular Weight | 198.65 g/mol | [1][3][4][6][7] |
| Appearance | Colorless to almost colorless clear liquid | [2][5][6] |
| Boiling Point | ~228-230°C; 169°C at 25 mmHg | [5] |
| Melting Point | Approx. -13°C | [5] |
| Density | ~1.17 - 1.18 g/mL | [5] |
| Solubility | Soluble in organic solvents (alcohols, ethers, esters); insoluble in water | [5] |
| SMILES | CCOC(=O)C1=CC=CC(=C1)CCl | [1] |
| InChI Key | ZJNVMXXFCNKXLT-UHFFFAOYSA-N | [6] |
Synthesis Protocol: Fischer-Speier Esterification of 3-(Chloromethyl)benzoic Acid
The most direct and industrially scalable synthesis of this compound involves the acid-catalyzed esterification of 3-(Chloromethyl)benzoic acid with ethanol. This method, a classic Fischer-Speier esterification, is chosen for its high atom economy and the use of readily available, inexpensive reagents.
Expert Rationale & Mechanistic Insight
The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a weak nucleophile, then attacks this activated carbon. The subsequent proton transfers and elimination of a water molecule yield the ester. The entire process is a series of equilibrium steps. To ensure a high yield, the equilibrium must be shifted towards the product side. This is achieved by using an excess of the alcohol reactant (ethanol) and/or by removing the water formed during the reaction, in accordance with Le Châtelier's principle. Anhydrous conditions are therefore critical for success.
Self-Validating Experimental Protocol
This protocol includes integrated checkpoints for reaction monitoring and product validation, ensuring trustworthiness and reproducibility.
Materials:
-
3-(Chloromethyl)benzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Hexane/Ethyl Acetate solvent system for TLC and column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Chloromethyl)benzoic acid (1 equivalent) in an excess of anhydrous ethanol (10-20 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) dropwise. Causality Note: The catalytic amount of strong acid is essential to protonate the carboxylic acid, initiating the reaction. Slow addition prevents excessive heat generation.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the more nonpolar ester product should appear, while the starting carboxylic acid spot diminishes. The reaction is complete when the starting material is no longer visible by TLC.
-
Workup & Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize the excess acid. Trustworthiness Note: This step quenches the reaction and removes the acidic catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The water wash removes residual salts, and the brine wash removes bulk water from the organic phase, improving drying efficiency.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification & Validation: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the pure fractions (as determined by TLC) and concentrate to yield this compound as a colorless oil. Validate the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Core Applications in Medicinal Chemistry & Synthesis
The utility of this compound stems from the orthogonal reactivity of its two functional groups. The ester is relatively stable, while the benzylic chloride is an excellent electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows it to act as a versatile linker, introducing a 3-(ethoxycarbonyl)benzyl moiety into a target molecule.
Case Study: Scaffolding for Anti-Inflammatory Drug Candidates
Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) has explored derivatives of salicylic acid to improve efficacy and reduce side effects.[8] In a related synthetic strategy, a molecule like this compound can be used to alkylate a nucleophile, such as the carboxylate or phenoxide of a salicylic acid derivative. This reaction covalently attaches the benzyl ester fragment, creating a new chemical entity with potentially novel pharmacological properties. The ester can then be hydrolyzed to the corresponding carboxylic acid if required for biological activity.
The chloromethyl group is a key structural motif in many pharmaceuticals and is used to synthesize compounds with antidepressant and anticancer activities.[9][10]
General Alkylation Workflow
Caption: General Sₙ2 reaction pathway using this compound.
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as corrosive and can cause severe skin burns and eye damage.[2]
| Hazard Information (GHS) | Details | Source(s) |
| Pictogram | GHS05 (Corrosion) | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H290: May be corrosive to metals.H314: Causes severe skin burns and eye damage. | [1][2] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [1][2] |
Handling:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[2]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[5] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5] Recommended storage temperature is 2-8°C.[5]
-
Store in a corrosive-resistant container.[2]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.
References
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central, National Institutes of Health. [Link]
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The Solubility Profile of Ethyl 3-(Chloromethyl)benzoate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-(chloromethyl)benzoate is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing robust formulations. This in-depth technical guide provides a comprehensive overview of the known physicochemical properties and qualitative solubility of this compound. Recognizing the current gap in publicly available quantitative data, this guide further presents a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of common organic solvents. Additionally, it outlines validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the accurate quantification of the solute. This document is intended to serve as a practical and authoritative resource for scientists and researchers, enabling them to generate reliable solubility data tailored to their specific applications.
Introduction to this compound
This compound (CAS No. 54589-54-7) is a benzoate ester that plays a significant role as a building block in organic synthesis.[1][2] Its bifunctional nature, possessing both an ester and a reactive chloromethyl group, makes it a versatile reagent for introducing the ethyl benzoyl moiety into larger molecules.[1] Its application is particularly prevalent in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).
A comprehensive understanding of the solubility of this compound is a critical prerequisite for its effective utilization. Solubility data informs the choice of reaction media, ensuring homogenous reaction conditions and influencing reaction kinetics. It is also fundamental to the design of crystallization and chromatographic purification processes, as well as for the development of liquid formulations.
Physicochemical Properties and Qualitative Solubility
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that this moderately polar compound will exhibit favorable solubility in solvents of similar polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |
| Molecular Weight | 198.65 g/mol | [2] |
| Appearance | Colorless liquid | [1][2] |
| Density | Approximately 1.18 g/mL | [1] |
| Boiling Point | ~228-230 °C | [1] |
| Melting Point | Approximately -13 °C | [1] |
Based on its chemical structure, this compound is qualitatively described as being soluble in common organic solvents such as alcohols, ethers, and esters, while being insoluble in water.[1] This is consistent with the behavior of similar aromatic esters like ethyl benzoate, which is miscible with most organic solvents but only sparingly soluble in water.[3][4][5][6] The presence of the polar ester group and the chloroalkyl group, combined with the nonpolar benzene ring, results in a molecule with moderate overall polarity.
Quantitative Solubility Determination: An Experimental Protocol
The absence of readily available quantitative solubility data for this compound necessitates a robust experimental protocol for its determination. The following equilibrium method is a self-validating system designed to yield accurate and reproducible results.
Principle
The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a constant temperature. After allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
Analytical instrument (HPLC-UV or GC-FID)
Experimental Workflow
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An In-Depth Technical Guide to the Key Chemical Reactions of Ethyl 3-(Chloromethyl)benzoate
Introduction: The Versatility of a Bifunctional Building Block
Ethyl 3-(chloromethyl)benzoate (C₁₀H₁₁ClO₂) is a bifunctional organic compound that has emerged as a crucial intermediate in modern synthetic chemistry.[1][2] Its structure, featuring a reactive benzylic chloride group and an ethyl ester on a benzene ring, makes it a highly versatile building block for constructing complex molecular architectures. The chloromethyl group serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions, while the ester moiety offers a handle for subsequent transformations such as hydrolysis, reduction, or amidation. This dual reactivity allows for the strategic introduction of diverse functional groups, positioning this compound as a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][3] This guide provides an in-depth exploration of its core reactions, grounded in mechanistic principles and supported by practical, field-proven protocols for researchers and drug development professionals.
Core Reactivity: A Focus on the Chloromethyl Group
The primary locus of reactivity in this compound is the benzylic chloride. The proximity of the benzene ring stabilizes the transition state of substitution reactions through π-system participation, rendering the chlorine atom an excellent leaving group. This makes the compound an ideal substrate for SN2 reactions with a wide array of nucleophiles.
Diagram: Reactivity Profile of this compound
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Material safety data sheet (MSDS) for Ethyl 3-(Chloromethyl)benzoate
An In-Depth Technical Guide to the Safe Handling of Ethyl 3-(Chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Core Hazard Analysis
This compound (CAS No. 54589-54-7) is a versatile organic synthesis intermediate, frequently employed in the development of pharmaceuticals and agrochemicals to introduce the 3-(ethoxycarbonyl)benzyl moiety.[1] While invaluable in a research context, its chemical structure—specifically the presence of a reactive benzylic chloride group—necessitates a comprehensive understanding of its hazard profile. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, causality-driven framework for its safe utilization in a laboratory setting.
The primary hazards associated with this compound are its severe corrosivity to skin, eyes, and metals.[2] It is classified under GHS as Skin Corrosion Sub-category 1C and Serious Eye Damage Category 1, indicating that it can cause severe burns and irreversible eye damage upon contact.[2] The underlying cause for this corrosivity is twofold: the benzylic chloride is susceptible to hydrolysis, which can release hydrochloric acid (HCl), and as an alkylating agent, it can react directly with biological macromolecules in tissues. Understanding this reactivity is the cornerstone of implementing effective safety protocols.
Section 2: Physicochemical & Reactivity Profile
A thorough understanding of the compound's physical and chemical properties is essential for predicting its behavior during handling, reactions, and in the event of an accidental release.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 54589-54-7 | [3] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |
| Molecular Weight | 198.65 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 169 °C @ 25 mmHg; ~228-230 °C @ 760 mmHg | [1] |
| Density | ~1.17 - 1.18 g/mL | [1] |
| Refractive Index | ~1.53 | [1] |
| Solubility | Soluble in organic solvents (alcohols, ethers, esters); insoluble in water. | [1] |
Reactivity and Incompatibilities
The compound's reactivity is dominated by the chloromethyl group. As a benzylic halide, it is a moderately reactive alkylating agent.
-
Corrosivity to Metals: The hazard statement "H290: May be corrosive to metals" is critical.[2] This is likely due to slow hydrolysis upon exposure to ambient moisture, releasing HCl which can attack metallic surfaces and containers. Therefore, storage in non-metallic or corrosion-resistant containers is mandatory.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions. While not explicitly detailed for this specific molecule, similar compounds show hazardous reactions with oxidizers. Contact with strong bases should also be avoided, as this will promote elimination or substitution reactions that can be exothermic.
-
Hazardous Decomposition: Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas will be formed.
Section 3: Safe Handling & Engineering Controls in a Research Setting
Given its corrosive nature and potential for vapor generation, strict adherence to engineering and administrative controls is non-negotiable.
Core Principle: Containment
All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or mists.[4] The causality is clear: the compound's vapor pressure may be low, but its high toxicity upon inhalation necessitates robust engineering controls.
Standard Operating Protocol for Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary equipment and incompatible materials.
-
Aliquotting: When transferring the liquid, use a glass syringe or a calibrated pipette with chemically resistant tips. Dispense the liquid slowly and carefully to avoid splashing. All transfers should be conducted over a secondary containment tray (e.g., a polypropylene tray) to contain any potential drips or small spills.
-
Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and, if necessary, under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions.[1]
-
Post-Handling: Thoroughly decontaminate all surfaces within the fume hood after use. Wash hands and any exposed skin immediately and thoroughly with soap and water, even if no direct contact is suspected.[4] Contaminated clothing must be removed immediately and washed before reuse.
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards of skin and eye corrosivity.
-
Hand Protection: Wear impervious gloves. Given the nature of organic solvents used in a research lab, nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time data for benzyl chloride or similar chemicals. Double-gloving is a recommended best practice to protect against pinhole leaks and during glove removal.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] Due to the severe eye damage risk (H318), a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during bulk transfers or when cleaning up spills.[4]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger-scale operations (>100 mL), a chemically resistant apron is also required. Ensure legs and feet are fully covered with long pants and closed-toe shoes.
Caption: PPE selection workflow for handling the compound.
Section 5: Emergency Procedures & First Aid
Immediate and decisive action is critical in the event of an exposure. All laboratory personnel must be familiar with these protocols before beginning work.
Protocol for Accidental Exposure
| Exposure Route | Action | Causality/Rationale |
| Inhalation | 1. Immediately move the affected person to fresh air.[2] 2. Keep the person calm and comfortable for breathing.[2] 3. Immediately call a poison center or physician. [2] | Rapid removal from the source minimizes further respiratory tract damage. Immediate medical attention is required due to the high toxicity. |
| Skin Contact | 1. Immediately take off all contaminated clothing.[2] 2. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Use a safety shower if the area is large.[4] 3. Immediately call a poison center or physician. [4] | The goal is immediate dilution and removal of the corrosive agent to prevent or minimize severe burns. Every second counts. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2] 3. Immediately call a poison center or physician. [2] | This compound can cause irreversible eye damage. Immediate and prolonged flushing is the only way to mitigate this outcome before professional medical treatment. |
| Ingestion | 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting. [2] 2. Immediately call a poison center or physician. [2] | Inducing vomiting risks perforation of the esophagus due to the chemical's corrosive nature. |
Section 6: Spill Management & Waste Disposal
A spill of this compound is a serious incident that requires a calm and structured response.
Spill Response Protocol
Caption: Decision workflow for responding to a chemical spill.
-
Personal Precautions: Wear suitable protective equipment, including respiratory protection if vapors are present.[2]
-
Containment: Prevent the spill from entering drains or waterways.[2]
-
Clean-up: For small spills, absorb the liquid with an inert, non-combustible material such as sand, diatomite, or universal binders. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, clearly labeled container for hazardous waste disposal.[5]
-
Final Disposal: All waste materials must be disposed of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[2]
Section 7: Toxicological & Ecological Profile
-
Toxicological Summary: The primary toxicological concern is acute damage upon contact. It is classified as causing severe skin burns and serious, irreversible eye damage.[2] There is limited information available on chronic effects, mutagenicity, or carcinogenicity. However, as a reactive alkylating agent, it should be handled with the assumption of potential long-term health effects, reinforcing the need for stringent exposure controls.
-
Ecological Information: Data on the environmental impact is limited. However, good laboratory practice dictates that the product should be prevented from entering drains or the environment.[2] The substance is not expected to be persistent, bioaccumulative, or toxic (PBT) based on available information.[2]
References
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Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Ethyl benzoate. Alfa Aesar. [Link]
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A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity Ethyl 3-(Chloromethyl)benzoate for Pharmaceutical R&D
Abstract
Ethyl 3-(chloromethyl)benzoate (CAS No. 54589-54-7) is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its utility stems from two key reactive sites: an ethyl ester, amenable to hydrolysis and subsequent amide coupling, and a benzylic chloride, a potent electrophile for nucleophilic substitution. The success of multi-step synthetic campaigns utilizing this reagent is directly contingent on its purity. Impurities can lead to unpredictable side reactions, complex downstream purification challenges, and ultimately, compromised research outcomes. This guide provides an in-depth framework for researchers, scientists, and procurement specialists to strategically source, evaluate, and handle high-purity this compound, ensuring the integrity and reproducibility of their scientific endeavors.
The Strategic Importance of this compound in Synthesis
Chemical Profile and Reactivity
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceuticals.[1] The chloromethyl group is a reactive site for introducing the 3-(ethoxycarbonyl)benzyl moiety into a target molecule. As a benzylic halide, it is susceptible to nucleophilic attack, making it a versatile reagent for forming new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. Chlorine's presence in molecular frameworks is a common feature in many FDA-approved drugs, highlighting the importance of chloro-containing intermediates in drug discovery.[2]
The Critical Impact of Purity on Research Outcomes
In drug development, the starting purity of a reagent ripples through the entire synthetic sequence. For this compound, common impurities may include the unreacted starting material from its synthesis (e.g., ethyl 3-methylbenzoate) or byproducts like di-chlorinated species.[3] These impurities can:
-
Initiate Competing Reactions: An unreacted starting material will remain inert, leading to inaccurate stoichiometric calculations and reduced yield. More reactive impurities can lead to a cascade of undesired products that are often difficult and costly to separate from the active pharmaceutical ingredient (API).
-
Complicate Product Analysis: Impurity peaks in analytical data (NMR, LC-MS) can mask the true profile of the desired product, making characterization and release testing problematic.
-
Introduce Regulatory Hurdles: In later-stage development, unidentified impurities can pose significant regulatory challenges, delaying or even halting a drug's progress to clinical trials.
Therefore, a rigorous approach to supplier selection and incoming quality control is not merely best practice; it is a fundamental pillar of successful and efficient research.
A Framework for Qualifying Commercial Suppliers
Selecting a supplier based solely on the percentage purity listed on a website is a significant risk. A robust qualification process involves a multi-faceted evaluation of the supplier's transparency, documentation, and quality systems.
Beyond the Label: Key Evaluation Criteria
-
Reputation and Specialization: Prioritize suppliers with a long-standing reputation in supplying reagents for pharmaceutical and research applications, such as TCI Chemicals, ChemScene, or SynQuest Laboratories.[4][5][6] These companies typically have more stringent internal quality control.
-
Transparency of Analytical Methods: The supplier should clearly state the method used to determine purity (e.g., >96.0% by GC).[4][7] A purity value without a specified method lacks context and is less reliable.
-
Comprehensive Documentation: A key differentiator of a high-quality supplier is the ready availability of a detailed Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The SDS for this compound should highlight its corrosive nature.[4]
Decoding the Certificate of Analysis (CoA)
The CoA is the single most important document for assessing a specific lot of material. A thorough CoA should include:
-
Identity Confirmation: Evidence of structural confirmation, typically through ¹H NMR, FTIR, or Mass Spectrometry.
-
Purity Assay: The specific purity result for the lot, linked to the analytical method (e.g., HPLC, GC).
-
Solvent and Water Content: Residual solvent analysis (often by Headspace GC) and water content (by Karl Fischer titration) are critical for accurate weighing and stoichiometry.
-
Date of Analysis: Confirms the data is recent and relevant to the lot being purchased.
Caption: Workflow for strategic supplier qualification.
Comparative Analysis of Commercial Suppliers
The market for this compound includes a range of suppliers, from large, well-documented manufacturers to smaller chemical clearinghouses. The stated purity often varies, underscoring the need for careful evaluation.[4][6][8][9][10]
| Supplier/Distributor | Advertised Purity | Analytical Method Cited | Available For | Noteworthy Information |
| TCI Chemicals | >96.0% | GC | Research | Provides detailed specifications and SDS.[4] |
| ChemScene | ≥98% | Not specified on listing | Research | Recommends refrigerated storage (4°C).[6] |
| Aladdin Scientific | min 96% | Not specified on listing | Research/Commercial | Explicitly states "Not for medical or consumer use".[9] |
| Fluorochem | 95% | Not specified on listing | Research | Intended for lab use only.[8] |
| HENAN SUNLAKE | 99% | Not specified on listing | Multiple Grades | Lists Pharma Grade; requires further validation.[10] |
| Starshinechemical | >96.0% | GC | Research | Provides boiling point and refractive index data.[7] |
This table is a representative summary and is not exhaustive. Researchers should always obtain lot-specific data before purchasing.
Essential In-House Quality Verification Protocols
Upon receipt, the identity and purity of this compound should be independently verified. Trust, but verify, is the guiding principle.
Caption: Recommended workflow for in-house QC of incoming reagents.
Protocol 4.1: Identity Confirmation by FTIR
This is a rapid, first-pass identity check.
-
Setup: Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Background: Collect a background spectrum.
-
Sample: Apply a single drop of the neat liquid onto the ATR crystal.
-
Acquire: Collect the sample spectrum.
-
Analysis: Compare the resulting spectrum to a reference spectrum. Key peaks to observe include the C=O stretch of the ester (~1720 cm⁻¹) and C-H stretches of the aromatic ring.
Protocol 4.2: Purity Assessment by Gas Chromatography (GC)
This protocol provides a quantitative purity value based on area percent.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
GC System: Use a system with a standard non-polar column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID).
-
Method Parameters:
-
Injector Temp: 250°C
-
Detector Temp: 280°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The main peak should be >98% for high-purity material.
Protocol 4.3: Structural Confirmation by ¹H NMR Spectroscopy
This is the definitive test for structural identity.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher instrument.
-
Analysis: Confirm the presence of the expected signals:
-
Aromatic protons (multiplets, ~7.4-8.1 ppm).
-
Benzylic chloride methylene protons (-CH₂Cl, singlet, ~4.6 ppm).
-
Ethyl ester methylene protons (-OCH₂CH₃, quartet, ~4.4 ppm).
-
Ethyl ester methyl protons (-OCH₂CH₃, triplet, ~1.4 ppm). The absence of significant unidentifiable peaks confirms high purity. Reference spectra are available for comparison.[11]
-
Safe Handling and Storage Procedures
This compound is a corrosive benzylic halide and requires careful handling to ensure user safety and maintain compound stability.[4]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, splash goggles, and a lab coat.[12]
-
Dispensing: Use glass or polyethylene-lined syringes for transferring the liquid. Avoid contact with moisture, which can cause hydrolysis to the corresponding benzyl alcohol.
-
Storage: Store in the original, tightly sealed container. For long-term stability and to minimize degradation, store under refrigeration (2-8°C) as recommended by several suppliers.[6][10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[13] Store liquids in secondary containment trays to prevent spills.[13][14]
Conclusion
The strategic sourcing of high-purity this compound is a critical, yet often overlooked, aspect of successful drug discovery and development. By moving beyond simple catalog specifications and implementing a rigorous supplier qualification and in-house verification process, researchers can mitigate risks associated with impurities. This diligence ensures the chemical integrity of starting materials, leading to more reliable, reproducible, and ultimately faster progress in the development of new therapeutics.
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Aladdin Scientific. This compound, min 96%, 100 grams. Available at: [Link]
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PrepChem.com. Synthesis of ethyl-3-chloro-2-methylbenzoate. Available at: [Link]
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Global Environment Centre Foundation. III Analytical Methods. Available at: [Link]
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Quora. What is the procedure to perform the synthesis of ethyl benzoate.... Available at: [Link]
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Starshinechemical. This compound. Available at: [Link]
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PubMed Central, National Library of Medicine. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
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Introduction to the applications of Ethyl 3-(Chloromethyl)benzoate in medicinal chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 3-(Chloromethyl)benzoate is a versatile bifunctional reagent that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique combination of a reactive benzylic chloride and a modifiable ethyl ester moiety, arranged in a meta-substitution pattern on a benzene ring, offers medicinal chemists a powerful tool for molecular construction. This guide provides a comprehensive overview of the strategic applications of this compound in medicinal chemistry, delving into the chemical principles that underpin its utility. A detailed case study on its role in the synthesis of novel angiotensin II receptor antagonists will be presented, complete with a step-by-step experimental protocol and an analysis of the structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.
Introduction: The Architectural Logic of a Key Building Block
In the intricate process of drug design and synthesis, the selection of appropriate building blocks is paramount. This compound (CAS No: 54589-54-7) is one such key intermediate, prized for its predictable reactivity and its ability to introduce a crucial benzoyl moiety into a target molecule.[1] The strategic placement of the chloromethyl and ethyl ester groups at the meta-position provides a distinct spatial arrangement that can be pivotal for achieving optimal drug-receptor interactions.
The benzoyl group itself is a significant structural element in many pharmaceuticals, contributing to pharmacological activity or enhancing the stability of the molecule.[2] Furthermore, the presence of a chlorine atom, as in the chloromethyl group, is a common feature in over 250 FDA-approved drugs, often leading to remarkable improvements in potency and favorable pharmacokinetic profiles.[3][4][5]
This guide will explore the practical applications of this compound, focusing on its role in the construction of pharmacologically active compounds.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 228-230 °C | [1] |
| Solubility | Soluble in organic solvents (alcohols, ethers, esters), insoluble in water. | [1] |
Safety Profile: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also corrosive to metals.[6][7] Therefore, stringent safety precautions are necessary when handling this reagent.
Mandatory Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6]
-
In case of contact:
-
Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]
-
Core Application: The Alkylation of Nucleophiles in Heterocyclic Synthesis
The primary utility of this compound in medicinal chemistry lies in its capacity as an alkylating agent. The benzylic chloride is highly susceptible to nucleophilic substitution, making it an excellent electrophile for the introduction of the 3-(ethoxycarbonyl)benzyl moiety onto a variety of nucleophilic scaffolds, particularly nitrogen-containing heterocycles which are prevalent in drug molecules.
This alkylation reaction is a cornerstone of many synthetic routes, enabling the covalent linkage of the benzoate fragment to a core heterocyclic structure. This strategic bond formation is often a critical step in assembling the final active pharmaceutical ingredient (API).
Figure 1: General workflow for the N-alkylation of a heterocyclic nucleophile using this compound.
Case Study: Synthesis of Novel Angiotensin II Receptor Antagonists
A compelling example of the application of a chloromethylbenzoate derivative is in the synthesis of novel angiotensin II (AT) receptor antagonists, a class of drugs used to treat hypertension.[8] A study by Hui Li and colleagues describes the synthesis of potent AT1 receptor antagonists where a key step involves the N-alkylation of a benzimidazole core with a substituted chloromethylbenzoate.[2] While the original paper uses a methyl ester and an indole-substituted benzoate, the reaction is directly analogous to what would be expected with this compound and provides an excellent framework for understanding its application.
Rationale for Synthetic Design
The design of these antagonists is based on the established pharmacophore for AT1 receptor blockers. The synthesis aims to connect a key heterocyclic moiety (in this case, a benzimidazole derivative) to a benzoic acid group via a flexible linker. The benzoic acid is crucial for mimicking the C-terminal carboxylic acid of angiotensin II, enabling strong interaction with the receptor. The ethyl ester of the benzoate serves as a protected form of the carboxylic acid, which can be hydrolyzed in a subsequent step to yield the active drug.
Figure 2: Conceptual design of an Angiotensin II receptor antagonist utilizing a benzoate-containing linker.
Detailed Experimental Protocol: N-Alkylation Step
The following is a representative, step-by-step protocol for the N-alkylation of a benzimidazole derivative with this compound, adapted from the general procedure described by Li et al.[2]
Materials:
-
Substituted Benzimidazole (e.g., 2-ethyl-4-methyl-6-(benzoxazol-2-yl)benzimidazole) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the substituted benzimidazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Carefully add sodium hydride (3.0 eq) portion-wise to the solution at 0 °C under a nitrogen atmosphere.
-
Activation: Stir the resulting mixture at room temperature for 30 minutes. The formation of the sodium salt of the benzimidazole nitrogen can be observed.
-
Alkylation: Prepare a solution of this compound (1.1 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis (Saponification): Once the alkylation is complete, add 2 M NaOH solution to the reaction mixture and stir for an additional 2-4 hours at room temperature to hydrolyze the ethyl ester to the corresponding carboxylic acid.
-
Work-up: a. Carefully quench the reaction by adding water and adjust the pH to 5-6 with 2 M HCl. b. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). c. Combine the organic layers and wash with saturated brine solution (4 x volumes). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated benzimidazole carboxylic acid.
Structure-Activity Relationship (SAR) Insights
The work by Li et al. provides valuable insights into the SAR of these novel angiotensin II receptor antagonists.[2] Although their study used a different isomer of the chloromethylbenzoate, the principles can be extrapolated. The position of the linkage on the benzimidazole core and the nature of the substituents on both the benzimidazole and the benzoate ring significantly influence the binding affinity to the AT1 receptor and the resulting antihypertensive activity.
| Compound Variation | Effect on Activity | Rationale |
| Isomeric position of the chloromethylbenzoate linker | Can significantly alter binding affinity. | The spatial orientation of the terminal carboxylic acid group is critical for optimal interaction with the receptor's binding pocket. |
| Substituents on the benzimidazole core | Electron-donating or bulky groups can enhance activity. | These groups can improve hydrophobic interactions within the receptor or induce a more favorable conformation. |
| Hydrolysis of the ethyl ester | Essential for activity. | The free carboxylic acid is a key pharmacophoric feature that mimics the C-terminus of angiotensin II, forming crucial ionic interactions with the receptor. |
Broader Applications and Future Perspectives
Beyond the synthesis of sartan analogues, this compound holds potential in other areas of medicinal chemistry:
-
Linker Technology for Drug Conjugates: The bifunctional nature of this reagent makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or other drug delivery systems.[9][10] The chloromethyl group can be used to attach the linker to a payload, while the ester can be modified for conjugation to a targeting moiety.
-
Scaffold Decoration: It can be used to introduce the 3-(ethoxycarbonyl)benzyl group onto a wide variety of heterocyclic scaffolds to explore new chemical space and generate novel compound libraries for high-throughput screening.
Conclusion
This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined reactivity and the valuable structural motifs it introduces make it a powerful tool for the synthesis of complex, biologically active molecules. The detailed examination of its application in the synthesis of angiotensin II receptor antagonists highlights its utility in constructing compounds with high therapeutic potential. A thorough understanding of its chemical properties, handling requirements, and reaction kinetics is essential for its successful implementation in drug discovery and development programs. As the quest for novel therapeutics continues, the creative application of such well-designed building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
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ChemBK. (2024, April 9). This compound - Introduction. Retrieved from [Link]
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- Li, H., et al. (2017). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. RSC Advances, 7(45), 28245-28257.
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- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- Pavan, M., et al. (2022).
- WuXi AppTec. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
- Jain, N., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(22), 16345–16359.
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Methodological & Application
The Versatile Role of Ethyl 3-(Chloromethyl)benzoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic frameworks remains a cornerstone of molecular design. Ethyl 3-(Chloromethyl)benzoate emerges as a highly valuable and versatile building block in this endeavor. Its bifunctional nature, featuring a reactive benzylic chloride and an ester moiety, provides a strategic entry point for the synthesis of a variety of fused heterocyclic systems. This guide offers an in-depth exploration of the application of this compound in the synthesis of isoindolinones, phthalazinone derivatives, and 1,3-dihydroisobenzofurans, complete with detailed protocols and mechanistic insights for researchers and scientists in the field.
Introduction: The Strategic Advantage of a Bifunctional Building Block
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nitrogen, oxygen, and sulfur nucleophiles. This initial substitution step is the gateway to introducing the desired heteroatoms for subsequent cyclization. The ethyl ester, positioned meta to the chloromethyl group, acts as an electrophilic partner for an intramolecular cyclization, effectively "stitching" the heterocyclic ring onto the benzene scaffold. This two-stage approach—intermolecular substitution followed by intramolecular cyclization—offers a robust and modular strategy for assembling complex heterocyclic architectures.
I. Synthesis of N-Substituted Isoindolinones: A Gateway to CNS-Active Compounds
Isoindolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as sedatives, hypnotics, and anticancer agents. The reaction of this compound with primary amines provides a direct and efficient route to N-substituted isoindolinones.
Mechanistic Pathway
The synthesis proceeds via a two-step sequence. The first step is a classical SN2 reaction where the primary amine displaces the chloride from the benzylic position of this compound. This N-alkylation step forms an intermediate ethyl 3-((alkylamino)methyl)benzoate. The second step is a thermally or base-promoted intramolecular amidation. The nitrogen of the newly formed secondary amine attacks the carbonyl carbon of the ethyl ester, leading to the formation of a five-membered lactam ring and the elimination of ethanol.
Diagram 1: Synthesis of N-Substituted Isoindolinones
Caption: Reaction scheme for the synthesis of N-substituted isoindolinones.
Protocol: Synthesis of N-Benzylisoindolin-1-one
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 54589-54-7 | 198.65 | 1.99 g |
| Benzylamine | 100-46-9 | 107.15 | 1.07 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.99 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-benzylisoindolin-1-one as a white solid.
Expected Yield: 75-85%
II. Synthesis of Phthalazinone Derivatives: Core Structures in Cardiovascular and Anticancer Drugs
Phthalazinones are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including use as antihypertensive and anticancer agents[1]. The reaction of this compound with hydrazine hydrate or its derivatives provides a viable route to these important scaffolds.
Mechanistic Pathway
This synthesis mirrors the isoindolinone synthesis in its initial phase. Hydrazine hydrate, acting as a dinucleophile, attacks the benzylic chloride of this compound to form an intermediate hydrazinylmethyl benzoate. Subsequent intramolecular cyclization occurs when the terminal nitrogen of the hydrazine moiety attacks the ester carbonyl. This condensation reaction results in the formation of the six-membered pyridazinone ring fused to the benzene ring, with the elimination of ethanol and water.
Diagram 2: Synthesis of Phthalazinone Derivatives
Caption: Reaction pathway for the synthesis of a phthalazinone derivative.
Protocol: Synthesis of 2,3-Dihydrophthalazin-1(4H)-one
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 54589-54-7 | 198.65 | 1.99 g |
| Hydrazine Hydrate (64%) | 7803-57-8 | 50.06 | 1.0 mL |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 mL |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.99 g, 10 mmol) in 20 mL of absolute ethanol.
-
Add triethylamine (1.5 mL, 11 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise to the reaction mixture. An exotherm may be observed.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add 50 mL of cold water to the residue, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2,3-dihydrophthalazin-1(4H)-one.
Expected Yield: 60-70%
III. Synthesis of 1,3-Dihydroisobenzofurans (Phthalans): Building Blocks for Antidepressants
The 1,3-dihydroisobenzofuran (phthalan) nucleus is present in several pharmaceutical compounds, most notably in the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. A synthetic route to this scaffold can be devised from this compound through a reduction followed by an intramolecular Williamson ether synthesis.
Mechanistic Pathway
This synthesis involves a two-step transformation. First, the ethyl ester of this compound is selectively reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This yields 3-(chloromethyl)benzyl alcohol. The second step is an intramolecular Williamson ether synthesis. Treatment of the alcohol with a strong base, such as sodium hydride (NaH), generates an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the adjacent benzylic chloride to form the five-membered ether ring of the 1,3-dihydroisobenzofuran system.
Diagram 3: Synthesis of 1,3-Dihydroisobenzofuran
Caption: Synthetic route to 1,3-dihydroisobenzofuran.
Protocol: Synthesis of 1,3-Dihydroisobenzofuran
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 54589-54-7 | 198.65 | 1.99 g |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 0.42 g |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 0.44 g |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Saturated Ammonium Chloride | 12125-02-9 | 53.49 | As needed |
Procedure:
Step 1: Reduction
-
To a flame-dried 250 mL three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of lithium aluminum hydride (0.42 g, 11 mmol) in 20 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.99 g, 10 mmol) in 10 mL of anhydrous THF to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the dropwise addition of 0.4 mL of water, followed by 0.4 mL of 15% aqueous NaOH, and then 1.2 mL of water.
-
Stir the resulting white suspension for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF.
-
Concentrate the filtrate to obtain crude 3-(chloromethyl)benzyl alcohol, which can be used in the next step without further purification.
Step 2: Cyclization
-
Under an inert atmosphere, add sodium hydride (0.44 g of 60% dispersion, 11 mmol) to a flame-dried 100 mL flask and wash with hexanes to remove the mineral oil.
-
Add 20 mL of anhydrous THF to the washed NaH.
-
Cool the suspension to 0 °C and add a solution of the crude 3-(chloromethyl)benzyl alcohol from the previous step in 10 mL of anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield 1,3-dihydroisobenzofuran.
Expected Yield: 50-60% over two steps.
Conclusion
This compound stands out as a readily accessible and highly effective precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of isoindolinones, phthalazinones, and 1,3-dihydroisobenzofurans highlight the strategic utility of this bifunctional starting material. By leveraging the sequential reactivity of its benzylic chloride and ethyl ester functionalities, chemists can efficiently construct complex molecular architectures, paving the way for the discovery and development of novel therapeutic agents. The presented methodologies are robust and can be adapted for the synthesis of diverse libraries of these important heterocyclic scaffolds.
References
- Celgene Corporation. Processes for preparing isoindoline-1,3-dione compounds. US Patent 9,133,161 B2, filed July 26, 2013, and issued September 15, 2015.
- Wang, P., Zhang, R. K., Cai, J., Chen, J. Q., & Ji, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(4), 549-552.
- De Luca, L., et al. (2020). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules, 25(21), 5085.
- Gund, P., et al. (2015). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 11, 1633-1640.
- Turan-Zitouni, G., et al. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 27(19), 6289.
-
Water‐mediated synthesis of 3‐substituted isoindolinones. (2019). ResearchGate. Retrieved from [Link]
-
Oakwood Chemical. 1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid. Retrieved from [Link]
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-
Synthesis of 1,3-dihydroisobenzofuran-5-ol and... (2021). ResearchGate. Retrieved from [Link]
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- El-Gazzar, A. B. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
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- Sanemitsu, Y., & Nakayama, Y. (1984). CYCLIZATION REACTIONS OF HYDRAZONES INDUCED BY ISOCYANATES. Journal of Pesticide Science, 9(3), 475-481.
- Damdoom, W. K. (2021). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
- Celgene Corporation. (2014). Processes for the preparation of (s)-3-4-((4-(morpholinomethyl) benzyl)oxy)-1-oxoisoindolin-2-yl) piperidine-2,6-dione and pharmaceutically acceptable forms thereof. WO 2014/025978 A1.
- de la Rosa, S., et al. (2022).
- Intara, C., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(42), 29635-29644.
- Intara, C., et al. (2023).
- Al-Soud, Y. A., et al. (2013).
- Al-Soud, Y. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- Xu, Y. C., et al. (2010). A Facile Synthesis of 3-Substituted Isothiochroman.
- Sanemitsu, Y., & Nakayama, Y. (1984). CYCLIZATION REACTIONS OF HYDRAZONES INDUCED BY ISOCYANATES. Journal of Pesticide Science, 9(3), 475-481.
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Application Note: A Step-by-Step Protocol for N-Alkylation with Ethyl 3-(Chloromethyl)benzoate
Abstract
N-alkylation is a cornerstone of organic synthesis, pivotal for the construction of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] This application note provides a comprehensive, step-by-step protocol for the N-alkylation of nitrogen-containing nucleophiles using ethyl 3-(chloromethyl)benzoate, a versatile benzylic halide. We delve into the underlying reaction mechanism, provide detailed experimental procedures from setup to purification, and offer expert insights into reaction optimization and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for synthesizing N-substituted ethyl 3-(aminomethyl)benzoate derivatives.[3]
Introduction and Scientific Principles
The N-alkylation reaction detailed herein is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][4] In this process, a nitrogen-containing compound (such as a primary or secondary amine, amide, or nitrogen heterocycle) acts as the nucleophile. Its lone pair of electrons attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group.
The efficiency of this transformation is governed by several key factors:
-
Nucleophilicity: The reactivity of the nitrogen nucleophile is paramount. Primary and secondary amines are generally potent nucleophiles. Amides and certain heterocyles are less nucleophilic and often require deprotonation by a base to form a more reactive conjugate anion.
-
The Role of the Base: A base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.[5][6] In cases involving less nucleophilic starting materials like amides or some heterocycles, a stronger base is required to deprotonate the N-H bond, thereby increasing its nucleophilicity.[5][7]
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO) are ideal for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophile.[5][6]
-
Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier, and heating is often necessary to ensure a reasonable reaction rate and drive the reaction to completion.[5]
Reaction Mechanism: SN2 Pathway
The diagram below illustrates the concerted SN2 mechanism for the N-alkylation of a generic primary amine (R-NH₂) with this compound.
Caption: SN2 mechanism of N-alkylation.
Safety and Hazard Analysis
Prior to commencing any experimental work, it is imperative to conduct a thorough risk assessment.
-
This compound (CAS: 54589-54-7): This reagent is corrosive and causes severe skin burns and eye damage. It may also be corrosive to metals. Always handle in a certified chemical fume hood.
-
Solvents: Anhydrous DMF and ACN are commonly used. DMF is a reproductive toxin, and ACN is flammable and toxic. Avoid inhalation and skin contact.
-
Bases:
-
Potassium carbonate (K₂CO₃) is an irritant.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere.
-
Triethylamine (Et₃N) is flammable and corrosive.
-
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles must be worn at all times.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a primary amine. Modifications for other nucleophiles are discussed in Table 1.
Materials and Equipment
-
Reagents:
-
Nitrogen-containing nucleophile (e.g., aniline, benzamide)
-
This compound (≥95% purity)[8]
-
Base (e.g., Potassium Carbonate, K₂CO₃, anhydrous)
-
Anhydrous solvent (e.g., DMF or ACN)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
TLC supplies (silica plates, developing chamber, UV lamp)
-
Silica gel for column chromatography (230-400 mesh)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Experimental Workflow Diagram
Caption: General experimental workflow for N-alkylation.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 mmol) and anhydrous potassium carbonate (1.3 mmol).[9]
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Using a syringe, add 5 mL of anhydrous DMF. Stir the resulting suspension at room temperature for 30 minutes.[9]
-
Reagent Addition: Add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture in an oil bath to 70-80 °C.[9] Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting nucleophile spot is consumed.
-
Workup:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
-
Purification:
-
Purify the resulting crude oil or solid by silica gel column chromatography.[9]
-
Prepare a silica gel column using a suitable non-polar solvent like hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column.[9]
-
Elute the column with a gradient of hexanes and ethyl acetate to isolate the pure N-alkylated product.[9]
-
Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the final product.
-
Optimization and Parameter Summary
The optimal reaction conditions can vary significantly depending on the nucleophilicity of the starting material. The following table provides recommended starting points for optimization.
| Parameter | Primary/Secondary Amine | Amide / Heterocycle | Rationale |
| Nucleophile | 1.0 eq | 1.0 - 1.2 eq | For reactive amines, over-alkylation can be an issue; for amides, using a slight excess can help drive the reaction.[4][10][11] |
| Alkylating Agent | 1.0 - 1.1 eq | 1.0 eq | A slight excess may be needed for amines, but for amides, this can lead to di-alkylation.[10] |
| Base | K₂CO₃ (1.3 eq), Et₃N (1.5 eq) | NaH (1.2 eq), Cs₂CO₃ (1.3 eq) | Weaker bases are sufficient for amines. Stronger bases are needed to deprotonate less acidic N-H bonds in amides.[5] |
| Solvent | ACN, Toluene | DMF, DMSO | Polar aprotic solvents are generally effective. DMF and DMSO are excellent for dissolving amide salts.[5][6] |
| Temperature (°C) | 60 - 80 °C | 80 - 110 °C | Less reactive nucleophiles require more thermal energy to react at a practical rate. |
| Time (h) | 2 - 12 h | 12 - 24 h | Reaction times are highly substrate-dependent and should be determined by careful monitoring (TLC, LC-MS). |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Insufficiently strong base, low temperature, or moisture in the reaction.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH for an amide). Ensure all reagents and solvents are anhydrous and the reaction is run under a dry, inert atmosphere.[10] Gradually increase the reaction temperature.[5]
-
-
Formation of Side Products:
-
Cause (Amines): Over-alkylation (primary amines forming secondary and tertiary products).[2][11]
-
Solution (Amines): Use a large excess of the starting amine relative to the alkylating agent.
-
Cause (Amides): O-alkylation can sometimes compete with N-alkylation.[7]
-
Solution (Amides): The choice of solvent and counter-ion can influence the N/O selectivity. Less polar solvents may favor N-alkylation.[7]
-
-
Difficult Purification:
-
Cause: The product is an oil that won't crystallize, or it co-elutes with starting material.
-
Solution: If the reaction has not gone to completion, optimize conditions to consume all starting material.[10] For oily products, column chromatography is the most reliable purification method.[9] If trituration is attempted, use a non-polar solvent like hexanes or diethyl ether.[9]
-
Conclusion
This application note details a robust and adaptable protocol for the N-alkylation of nitrogenous compounds using this compound. By understanding the core SN2 mechanism and carefully selecting the base, solvent, and temperature, researchers can effectively synthesize a wide array of N-substituted molecules. The provided guidelines for reaction setup, execution, workup, and troubleshooting serve as a solid foundation for successful implementation and optimization in diverse research applications, from medicinal chemistry to materials science.
References
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
- TCI Chemicals. (2025, October 9). SAFETY DATA SHEET: this compound.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from University of Calgary Chemistry LibreTexts.
- Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?
- Benchchem. (n.d.). Technical Support Center: Purification of N-Alkylated Isatins.
- Pourjavadi, A., et al. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol.
- TCI Chemicals. (n.d.). This compound 54589-54-7.
- CymitQuimica. (n.d.). This compound.
- TCI EUROPE N.V. (n.d.). This compound SDS.
- Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- ACS Green Chemistry Institute. (2025, December 26). N alkylation at sp3 Carbon Reagent Guide. Retrieved from ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- ChemistryViews. (2023, September 7).
- Farcas, F., et al. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Wikipedia. (n.d.).
- Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry.
- Garg, N. K., et al. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
- Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- LabAlley. (n.d.). Ethyl 3-(Chloromethyl)
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of benzamide.
- ResearchGate. (n.d.). The n-alkylation reaction of compound 6 in different organic solvents and ionic liquids.
- Bonacina, S. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
- BLD Pharm. (n.d.). Ethyl 3-(aminomethyl)benzoate.
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A Comprehensive Guide to the O-Alkylation of Phenols with Ethyl 3-(Chloromethyl)benzoate
For Immediate Application in Research and Development
This document provides an in-depth guide for the O-alkylation of phenols using ethyl 3-(chloromethyl)benzoate, a key transformation in the synthesis of diverse molecular architectures for the pharmaceutical and materials science sectors. Authored for researchers, scientists, and drug development professionals, this guide synthesizes established chemical principles with actionable, validated protocols.
Scientific Principles and Mechanistic Overview
The O-alkylation of phenols with this compound is a classic example of the Williamson ether synthesis.[1] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The core of this transformation involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group.
Several factors are critical for the successful execution of this reaction:
-
Base Selection: A suitable base is required to deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective base for this purpose.[2] It is strong enough to generate the phenoxide nucleophile without causing unwanted side reactions, such as the hydrolysis of the ester functionality on the alkylating agent.
-
Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.[2][3][4]
-
Phase-Transfer Catalysis: In instances where the base has limited solubility in the organic solvent, a phase-transfer catalyst (PTC) can be employed to shuttle the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[5] This significantly accelerates the reaction rate. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
-
Temperature Control: The reaction is typically conducted at elevated temperatures, generally between 300°C and 450°C, to ensure a reasonable reaction rate.[6] However, milder conditions can often be employed depending on the specific substrates.
The general workflow for this synthetic transformation is depicted below:
Caption: General experimental workflow for O-alkylation.
Validated Experimental Protocol
This section details a step-by-step protocol for the O-alkylation of a generic phenol with this compound.
Materials:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[7]
-
Solvent Addition: Add anhydrous DMF to dissolve the reactants.[7]
-
Addition of Alkylating Agent: Add this compound (1.1 equiv) to the stirred mixture.[7]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C.[8]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to yield the pure aryl ether.[7]
Key Experimental Parameters and Troubleshooting
The success of the O-alkylation reaction hinges on the careful control of several parameters. The following table summarizes key conditions and provides troubleshooting guidance.
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Base | Anhydrous K₂CO₃ (2.0-3.0 equiv) | A slight excess ensures complete deprotonation of the phenol. If the reaction is sluggish, consider a stronger base like Cs₂CO₃, but be mindful of potential ester hydrolysis. |
| Solvent | Anhydrous DMF | A polar aprotic solvent is crucial for SN2 reactions. Ensure the solvent is truly anhydrous to prevent side reactions.[2] |
| Temperature | 60-80 °C | This temperature range typically provides a good balance between reaction rate and prevention of side reactions. Higher temperatures may be needed for less reactive phenols. |
| Alkylating Agent | 1.1-1.2 equivalents | A small excess of the alkylating agent helps to drive the reaction to completion. |
| Phase-Transfer Catalyst (Optional) | Catalytic amount of TBAB or TBAI | Consider adding a PTC if the reaction is slow, particularly if the base is not fully soluble in the reaction medium.[2] |
Mechanistic Pathway
The reaction proceeds via a well-established SN2 mechanism, as illustrated below.
Caption: The SN2 mechanism for the O-alkylation of phenols.
References
- Iranian Chemical Communication. (2013).
- JETIR. (n.d.).
- PubMed. (2001). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes.
- OUCI. (2021).
- ACS Publications. (2001). Aqueous DMF−Potassium Carbonate as a Substitute for Thallium and Silver Additives in the Palladium-Catalyzed Conversion of Aryl Bromides to Acetyl Arenes.
- Springer Nature Research Communities. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions.
- PMC - NIH. (n.d.).
- Slideshare. (n.d.).
- Google Patents. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (2025).
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
- Google Patents. (n.d.).
- RSC Publishing. (n.d.).
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018).
- Google Patents. (n.d.).
- Benchchem. (n.d.).
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Application Notes and Protocols for the Preparation of Active Pharmaceutical Ingredients (APIs) from Ethyl 3-(Chloromethyl)benzoate
Abstract
This technical guide provides detailed application notes and protocols for the utilization of Ethyl 3-(Chloromethyl)benzoate as a versatile starting material in the synthesis of active pharmaceutical ingredients (APIs). The primary focus of this document is to delineate the synthetic pathways and experimental methodologies for the preparation of key intermediates for triptan-class drugs, exemplified by the synthesis of a precursor to Rizatriptan. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and actionable protocols to facilitate the efficient synthesis of these important pharmaceutical compounds.
Introduction: The Strategic Importance of this compound
This compound is a valuable bifunctional organic molecule, incorporating both an ethyl ester and a reactive chloromethyl group. This unique structural arrangement makes it an important building block in medicinal chemistry, particularly for the introduction of a substituted benzyl moiety into a target molecule. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the ethyl ester provides a handle for further chemical transformations or acts as a key pharmacophoric element. Its application is particularly notable in the synthesis of APIs where a substituted benzene ring is a core component of the pharmacophore.
Synthetic Strategy: Pathway to Triptan Precursors
The primary application of this compound detailed in this guide is its use in the synthesis of a key precursor for Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. The overall synthetic strategy hinges on two pivotal transformations:
-
Nucleophilic Substitution: The benzylic chloride of this compound is susceptible to displacement by a suitable nucleophile. In the context of Rizatriptan synthesis, 1,2,4-triazole is employed as the nucleophile to construct the characteristic triazolylmethylphenyl moiety.
-
Fischer Indole Synthesis: The resulting intermediate, possessing a substituted phenyl ring, can be elaborated into an indole scaffold, the core structure of triptans, via the well-established Fischer indole synthesis.
The following sections will provide detailed protocols and scientific rationale for these synthetic steps.
Core Synthesis Protocol: Preparation of Ethyl 3-((1H-1,2,4-triazol-1-yl)methyl)benzoate
This protocol details the N-alkylation of 1,2,4-triazole with this compound. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at the N1, N2, or N4 positions of the triazole ring. The conditions outlined below are optimized to favor the formation of the desired N1-substituted isomer, which is the precursor for Rizatriptan.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 1,2,4-Triazole | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Experimental Procedure
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,4-triazole (6.9 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. To this suspension, add this compound (19.8 g, 100 mmol) dropwise over 20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Ethyl 3-((1H-1,2,4-triazol-1-yl)methyl)benzoate as a white solid.
Rationale and Scientific Insights
-
Choice of Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate 1,2,4-triazole to form the triazolide anion, a potent nucleophile. DMF is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation without solvating the nucleophilic anion, thus enhancing its reactivity.
-
Regioselectivity: The alkylation of 1,2,4-triazole can yield both N1 and N4 substituted products. The reaction conditions, particularly the use of a carbonate base, generally favor the formation of the thermodynamically more stable N1-isomer.[1]
-
Temperature and Reaction Time: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. The extended reaction time allows for the reaction to proceed to completion.
Subsequent Transformations: Towards Rizatriptan
The synthesized Ethyl 3-((1H-1,2,4-triazol-1-yl)methyl)benzoate is a key intermediate that can be converted to Rizatriptan through a series of well-established chemical transformations. A general outline of the subsequent steps is provided below.
Reduction of the Ester
The ethyl ester group needs to be reduced to a primary alcohol. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).
Conversion to a Hydrazine Derivative
The resulting benzyl alcohol can be converted into a hydrazine derivative, a necessary precursor for the Fischer indole synthesis. This multi-step process typically involves:
-
Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate).
-
Nucleophilic displacement with a protected hydrazine.
-
Deprotection to yield the free hydrazine.
A more direct, albeit complex, alternative involves the nitration of the benzene ring, followed by reduction to an aniline, diazotization, and subsequent reduction to the hydrazine.
Fischer Indole Synthesis
The hydrazine derivative is then condensed with a suitable aldehyde or ketone, such as 4,4-dimethoxy-N,N-dimethylbutan-1-amine, under acidic conditions to construct the indole ring system characteristic of Rizatriptan.[2][3] The Fischer indole synthesis is a powerful reaction for the formation of indoles from arylhydrazines and carbonyl compounds.[4][5]
Final Steps
The final steps may involve modification of the side chain, if necessary, and salt formation with benzoic acid to yield Rizatriptan benzoate, the pharmaceutically used form of the drug.[6][7]
Visualization of the Synthetic Workflow
The following diagram illustrates the key synthetic transformations described in this guide.
Caption: Synthetic workflow from this compound to Rizatriptan.
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of complex pharmaceutical molecules. The protocols and strategies outlined in this document provide a comprehensive guide for its application in the preparation of triptan-class APIs, with a specific focus on the synthesis of a key Rizatriptan precursor. The provided experimental details and scientific rationale are intended to empower researchers to efficiently and effectively utilize this versatile building block in their drug discovery and development endeavors.
References
- CN101085771B - Method for preparing rizatriptan benzoate - Google P
- WO2005075422A1 - Synthesis methods and intermediates for the manufacture of rizatriptan - Google P
-
An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. (URL: [Link])
-
A novel and convenient approach toward the synthesis of Rizatriptan - Indian Academy of Sciences. (URL: [Link])
- CN115417859B - A kind of synthesis method of rizatriptan benzoate - Google P
- CA2770178A1 - A process for the synthesis of naratriptan - Google P
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(PDF) Synthesis of 3-Ethyl Indole - ResearchGate. (URL: [Link])
-
A three-component Fischer indole synthesis - PubMed. (URL: [Link])
- WO2006137083A1 - Improved process for the preparation of rizatriptan benzoate - Google P
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (URL: [Link])
-
Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
(PDF) Fischer Indole Synthesis - ResearchGate. (URL: [Link])
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])
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Experimental procedure for the reaction of Ethyl 3-(Chloromethyl)benzoate with thiols
Application Note & Protocol
Topic: Experimental Procedure for the Synthesis of Thioethers via Nucleophilic Substitution of Ethyl 3-(Chloromethyl)benzoate with Thiols
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of thioethers, particularly S-substituted benzyl thioethers, is a cornerstone reaction in medicinal chemistry and materials science. These moieties are prevalent in numerous bioactive compounds and functional materials.[1] This document provides a comprehensive guide to the reaction of this compound with various thiols. The protocol is grounded in the principles of the Williamson ether synthesis, adapted for sulfur nucleophiles, proceeding via a bimolecular nucleophilic substitution (S_N2) mechanism.[2][3][4] We will explore the mechanistic underpinnings, provide a detailed and adaptable experimental protocol, discuss critical safety considerations, and present methods for reaction monitoring and product characterization.
Mechanistic Rationale: The S_N2 Pathway
The reaction proceeds through a classic S_N2 mechanism. The choice of substrate, this compound, is ideal for this pathway. As a primary benzylic halide, the electrophilic carbon is sterically accessible, and the transition state is stabilized by the adjacent benzene ring, which facilitates a rapid reaction rate.[5]
The core steps are:
-
Deprotonation: A base is used to deprotonate the thiol (R-SH), which is weakly acidic, to form the corresponding thiolate anion (R-S⁻). The thiolate is a significantly more potent nucleophile than the neutral thiol.
-
Nucleophilic Attack: The highly nucleophilic thiolate attacks the electrophilic benzylic carbon of this compound.
-
Displacement: In a concerted step, the thiolate forms a new carbon-sulfur bond while simultaneously displacing the chloride leaving group.[3][4]
Caption: S_N2 mechanism for the reaction of thiols with this compound.
Critical Safety & Handling Protocols
Proper safety measures are paramount when handling the reagents involved in this synthesis.
-
This compound: This compound is corrosive and can cause severe skin burns and eye damage.[6] It is also a lachrymator. All handling must be performed in a well-ventilated chemical fume hood.[6][7]
-
Thiols: Volatile thiols possess a powerful and unpleasant odor. They are toxic and should be handled with care in a fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. Weaker bases like potassium carbonate (K₂CO₃) are irritants. Handle all bases according to their specific Safety Data Sheet (SDS) guidelines.
Emergency Response:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
Detailed Experimental Protocol
This protocol provides a general framework. Reaction times, temperatures, and stoichiometry may require optimization based on the specific thiol used.
Materials and Reagents
-
This compound
-
Thiol (e.g., Ethanethiol, Thiophenol)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Triethylamine (TEA))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the selected thiol (1.0 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 0.2-0.5 M concentration relative to the thiol). Stir the mixture until the thiol is fully dissolved.
-
Base Addition & Thiolate Formation:
-
For weaker bases (K₂CO₃): Add finely powdered anhydrous K₂CO₃ (1.5-2.0 eq.) to the solution. Stir the suspension vigorously for 15-30 minutes at room temperature. The choice of a carbonate base is common for nucleophilic aromatic substitution with thiols.[8]
-
For strong bases (NaH): Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Strong bases like NaH are effective for deprotonating a wide range of alcohols and, by extension, thiols.[9]
-
-
Addition of Electrophile: Dissolve this compound (1.0-1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the thiolate mixture.
-
Reaction Progress: Stir the reaction mixture at room temperature or heat to 50-80 °C.[2][3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-12 hours).
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an organic solvent like Ethyl Acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual solvent and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure thioether.[10]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow for thioether synthesis.
Data Presentation: Representative Reaction Parameters
The following table illustrates typical reaction conditions and expected yields for different classes of thiols. These values are illustrative and serve as a starting point for optimization.
| Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Ethanethiol | K₂CO₃ | DMF | 25 | 4 | 85-95 |
| Thiophenol | K₂CO₃ | MeCN | 60 | 6 | 90-98 |
| Benzyl Mercaptan | TEA | DMF | 25 | 3 | 88-96 |
| 4-methoxythiophenol | K₂CO₃ | DMF | 50 | 5 | 92-99 |
Conclusion
The reaction between this compound and thiols is a robust and efficient method for synthesizing a diverse range of thioethers. By leveraging the principles of the S_N2 reaction, researchers can readily access these valuable compounds. The success of the synthesis hinges on the appropriate choice of base and solvent, careful adherence to safety protocols, and systematic monitoring and purification. The protocol detailed herein provides a reliable foundation for scientists engaged in pharmaceutical research and chemical synthesis.
References
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-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 2, 2026, from [Link]
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved January 2, 2026, from [Link]
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NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). Acharya Prafulla Chandra College. Retrieved January 2, 2026, from [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved January 2, 2026, from [Link]
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Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene)Catalyzed by Sulfides. An Inverse Phase-Transfer Catalysis of Sulfides. (n.d.). Amanote Research. Retrieved January 2, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024, June 21). PubMed. Retrieved January 2, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]
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Thiol-ene reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]
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Material Safety Data Sheet: Ethyl benzoate. (2011, June 1). Thermo Fisher Scientific. Retrieved January 2, 2026, from [Link]
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Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Nishiyama, Y., Hosoya, T., & Yoshida, S. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications, 56(40), 5432-5435. [Link]
-
Reaction of chloromethyliso(thio)cyanato(thio)phosphonates(-phosphinates) with phenol, ethanol, and thiols. (2025, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Kryger, M. (2008, December 11). ENE COUPLING. University of Illinois Urbana-Champaign. Retrieved January 2, 2026, from [Link]
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Synthesis of ethyl-3-amino-1-aryl-1H-benzo[f]chromeme-2-carboxylate derivatives promoted by DMAP. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. (n.d.). MATEC Web of Conferences. Retrieved January 2, 2026, from [Link]
-
Synthesis and inclusion of S-aryl alkylthiosulfinates as stable allicin mimics. (2025, August 9). ResearchGate. Retrieved January 2, 2026, from [Link]
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Heterocyclic Transformations. Part 3.' Thiolate Ion-induced Transformations of 6- M et h y I - 1,3 - oxaz i ne-2,4( 3H ) -d i on. (n.d.). ElectronicsAndBooks. Retrieved January 2, 2026, from [Link]
- Purification of alkyl aryl sulfonates. (n.d.). Google Patents.
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Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-Isothiocyanato)phenyl Ester. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
One-Pot, Three-Step Preparation of Alkyl and Aryl Alkylcarbamates from S Methyl N -Alkylthiocarbamates. (2025, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The hydrolysis of S-aryl phosphorothioates. (1967, November 8). PubMed. Retrieved January 2, 2026, from [Link]
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The Versatile Virtuoso: Ethyl 3-(Chloromethyl)benzoate as a Cornerstone in Complex Molecular Architecture
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 3-(chloromethyl)benzoate, a seemingly unassuming bifunctional molecule, stands as a pivotal building block in the intricate world of multi-step organic synthesis. Its unique structural arrangement, featuring a reactive benzylic chloride and a modifiable ethyl ester, offers a powerful handle for chemists to construct complex molecular scaffolds. This guide delves into the practical applications and detailed protocols for leveraging this versatile reagent, with a particular focus on its role in the synthesis of medicinally relevant compounds. We will explore its utility in key synthetic transformations, including nucleophilic substitution and the formation of Wittig reagents, providing field-proven insights and robust, self-validating protocols to empower researchers in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential
This compound (CAS No: 54589-54-7) is a colorless liquid possessing a molecular formula of C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[1] Its value in organic synthesis stems from the orthogonal reactivity of its two primary functional groups. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. Concurrently, the ethyl ester provides a site for transformations such as hydrolysis, amidation, or reduction, allowing for late-stage functionalization of the target molecule.
This dual functionality makes this compound an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its strategic incorporation allows for the introduction of a substituted benzyl moiety, a common structural motif in many bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 54589-54-7 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 169 °C / 25 mmHg |
| Density | 1.17 g/mL |
Core Applications in Multi-Step Synthesis
The primary utility of this compound lies in its ability to act as a versatile electrophile for the formation of carbon-heteroatom and carbon-carbon bonds. The following sections detail its application in two fundamental synthetic strategies.
N-Alkylation: A Gateway to Bioactive Heterocycles
The benzylic chloride of this compound is highly susceptible to nucleophilic attack by amines, making it an excellent reagent for the N-alkylation of various nitrogen-containing compounds. This reaction is particularly relevant in the synthesis of pharmaceuticals, where the introduction of a substituted benzyl group can significantly impact biological activity. A prime example is in the synthesis of angiotensin II receptor blockers (ARBs) like Telmisartan and Valsartan, which feature N-alkylated benzimidazole or valine scaffolds, respectively.[3]
Workflow for N-Alkylation of a Benzimidazole Derivative:
Caption: General workflow for the N-alkylation of a benzimidazole derivative using this compound.
This protocol is adapted from established procedures for the N-alkylation of similar benzimidazole systems in the synthesis of Telmisartan intermediates.[4]
Materials:
-
2-Propyl-1H-benzo[d]imidazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-propyl-1H-benzo[d]imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the solids.
-
To this stirring suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the benzimidazole nitrogen, facilitating the nucleophilic attack.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes SN2 reactions.
-
Temperature: Heating the reaction accelerates the rate of nucleophilic substitution.
-
Work-up: The aqueous work-up removes the inorganic salts and DMF, while the extraction isolates the desired product.
Formation of Phosphonium Salts: A Precursor to Alkenes via the Wittig Reaction
The benzylic chloride of this compound can readily react with triphenylphosphine to form a stable phosphonium salt.[5][6] This phosphonium salt is a key precursor for the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[7] The formation of the phosphonium salt is typically a clean and high-yielding SN2 reaction.[5]
Synthetic Pathway to a Stilbene Derivative:
Caption: Synthetic pathway from this compound to an alkene via phosphonium salt formation and the Wittig reaction.
This protocol is based on general procedures for the synthesis of phosphonium salts from benzyl chlorides.[8]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. A white precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the desired [3-(Ethoxycarbonyl)benzyl]triphenylphosphonium chloride.
Trustworthiness of the Protocol:
This protocol is self-validating as the formation of the phosphonium salt can be easily monitored by the appearance of a precipitate. The product can be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.
Multi-Step Synthesis Exemplar: A Hypothetical Route to a Bioactive Scaffold
To illustrate the power of this compound as a building block, we present a hypothetical multi-step synthesis of a novel benzimidazole derivative with potential biological activity. This route combines the N-alkylation and subsequent functional group manipulation. A similar strategy is employed in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor.[9]
Hypothetical Synthetic Scheme:
Caption: A hypothetical three-step synthesis of a novel benzimidazole derivative.
This synthetic sequence demonstrates how this compound can be used to introduce a functionalized aromatic moiety, which can then be further elaborated to generate a more complex and potentially bioactive molecule. The initial N-alkylation, as detailed in Protocol 2.1, is followed by saponification of the ethyl ester to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also corrosive to metals. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile building block in multi-step organic synthesis. Its bifunctional nature allows for the strategic and efficient construction of complex molecular architectures. The protocols and applications detailed in this guide provide a solid foundation for researchers to harness the full synthetic potential of this important reagent in their pursuit of novel pharmaceuticals and other functional molecules.
References
-
ChemBK. This compound - Introduction. (2024-04-09). Available from: [Link]
- Kumar, A. S., Ghosh, S., Soundararajan, R., & Mehta, G. N. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254.
- Reddy, K. V., Kumar, A. P., & Reddy, P. V. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 27.
- Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846.
- Kumar, A. S., Ghosh, S., & Soundararajan, R. (2011). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 733-740.
- Nyugen, K. C., & Weizman, H. (2007). A Solvent Free Wittig Reaction.
- Penikelapati, H. R., Bns, V., & V, R. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 632-638.
-
European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Available from: [Link]
- Martin, A. D., Siamaki, A. R., Belecki, K., & Gupton, B. F. (2015). A flow-based synthesis of telmisartan. Beilstein Journal of Organic Chemistry, 11, 268–274.
- Kumar, A. S., & Reddy, P. S. (2011). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 7, 1293–1297.
-
making phosphonium salts. (2019, January 9). [Video]. YouTube. [Link]
- Penikelapati, H. R., & V, R. (2011). Alternative synthesis of Valsartan via Negishi coupling. Der Pharma Chemica, 3(4), 13-17.
- European Patent Office. (1995).
- Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry.
- European Patent Office. (1995). Process for the preparation of phosphonium salts (EP 0675130 A2).
-
Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Available from: [Link]
- Shi, F., & Cui, X. (2018). N-Alkyl Amine Synthesis by Catalytic Alcohol Amination. In Catalytic Amination for N-Alkyl Amine Synthesis (pp. 1-58). Elsevier.
- Ghavre, M., Davidson, M. G., Kociok-Köhn, G., & Jones, M. D. (2021). N-Dealkylation of Amines. Molecules, 26(11), 3369.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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The 3-(Ethoxycarbonyl)benzyl Group: A Versatile Protecting Moiety in Organic Synthesis
Introduction: In the intricate art of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The 3-(ethoxycarbonyl)benzyl (ECB) group, introduced via the reagent Ethyl 3-(Chloromethyl)benzoate, has emerged as a valuable tool for the temporary masking of hydroxyl and carboxyl functionalities. Its unique structural features, combining the stability of a benzyl ether or ester with an electronically tunable aromatic ring, offer distinct advantages in modern synthetic campaigns, particularly in the realms of pharmaceutical and materials science research. This guide provides an in-depth exploration of the strategic application of this compound, detailing the underlying principles, experimental protocols, and key considerations for its effective implementation.
The ECB protecting group offers a balance of stability and selective cleavability. It is generally robust under a range of conditions, yet can be removed with high efficiency through common deprotection strategies. The presence of the ethyl ester on the benzene ring provides a subtle electronic modification compared to an unsubstituted benzyl group, which can influence reaction rates and selectivity.
Core Principles of Protection with this compound
The protection of alcohols, phenols, and carboxylic acids with this compound proceeds via well-established nucleophilic substitution mechanisms. The benzylic chloride is highly reactive towards nucleophiles, facilitating the formation of stable ether or ester linkages under relatively mild conditions.
Protection of Alcohols and Phenols: The Williamson Ether Synthesis
The formation of 3-(ethoxycarbonyl)benzyl ethers from alcohols and phenols is typically achieved through the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile, displacing the chloride from this compound.
Figure 1: Williamson ether synthesis for ECB protection.
The choice of base is crucial and depends on the acidity of the hydroxyl group and the overall substrate tolerance. Strong bases like sodium hydride (NaH) are effective for less acidic alcohols, while weaker bases such as potassium carbonate (K₂CO₃) are often sufficient for more acidic phenols.
Protection of Carboxylic Acids: Esterification
Carboxylic acids can be converted to their corresponding 3-(ethoxycarbonyl)benzyl esters by reaction with this compound in the presence of a suitable base. This reaction typically proceeds through an SN2 mechanism where the carboxylate anion acts as the nucleophile.
Figure 2: Esterification for ECB protection of carboxylic acids.
Bases like cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N) are commonly employed to facilitate the formation of the carboxylate nucleophile. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) often providing good results.
Detailed Application Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Protection of a Primary Alcohol as a 3-(Ethoxycarbonyl)benzyl Ether
Objective: To protect a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value/Condition |
| Substrate | Primary Alcohol |
| Reagent | This compound |
| Base | Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
Protocol 2: Protection of a Phenol as a 3-(Ethoxycarbonyl)benzyl Ether
Objective: To protect a phenolic hydroxyl group.
Materials:
-
Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol in anhydrous ACN, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
| Parameter | Value/Condition |
| Substrate | Phenol |
| Reagent | This compound |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (ACN) |
| Temperature | Reflux |
| Typical Yield | 85-98% |
Protocol 3: Protection of a Carboxylic Acid as a 3-(Ethoxycarbonyl)benzyl Ester
Objective: To protect a carboxylic acid functionality.
Materials:
-
Carboxylic acid (1.0 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the suspension.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value/Condition |
| Substrate | Carboxylic Acid |
| Reagent | This compound |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Typical Yield | 75-90% |
Deprotection Strategies for the 3-(Ethoxycarbonyl)benzyl Group
The removal of the ECB group is a critical step and can be accomplished through several methods, primarily leveraging the lability of the benzylic C-O bond. The choice of deprotection strategy depends on the stability of other functional groups within the molecule.
Figure 3: Common deprotection methods for the ECB group.
Catalytic Hydrogenolysis
This is the most common and generally mildest method for cleaving benzyl-type protecting groups.[1] The reaction is typically carried out using a palladium catalyst (e.g., 10% Pd on carbon) under an atmosphere of hydrogen gas. This method is highly effective for both ECB ethers and esters. A key consideration is the potential for reduction of other functional groups in the molecule, such as alkenes, alkynes, or nitro groups.
General Protocol for Hydrogenolysis:
-
Dissolve the ECB-protected substrate in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected product.
Oxidative Cleavage
For substrates that are sensitive to reductive conditions, oxidative cleavage offers a valuable alternative. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used to selectively cleave benzyl ethers.[3] This method is particularly useful when other reducible functional groups are present. The ethyl ester on the ECB group is generally stable to these conditions.
Acid-Catalyzed Cleavage
Strong acids can also effect the cleavage of benzyl ethers, although this method is less common due to its harshness and potential for side reactions.[2] It is typically reserved for substrates that are robust to acidic conditions.
Orthogonal Protection Strategies
The 3-(ethoxycarbonyl)benzyl group can be employed in orthogonal protection schemes where multiple, distinct protecting groups are used to mask different functional groups, allowing for their selective removal. For instance, an ECB ether can be cleaved by hydrogenolysis while a silyl ether (e.g., TBDMS) remains intact. Conversely, the silyl ether can be removed with fluoride ions without affecting the ECB group. This orthogonality is a cornerstone of modern synthetic strategy.[4]
Conclusion
This compound is a versatile reagent for the introduction of the 3-(ethoxycarbonyl)benzyl protecting group for alcohols, phenols, and carboxylic acids. The resulting protected derivatives exhibit a favorable balance of stability and reactivity, allowing for their selective removal under various conditions. The protocols outlined in this guide provide a solid foundation for the application of this protecting group strategy in complex organic synthesis. As with any synthetic method, careful consideration of substrate compatibility and reaction optimization are key to achieving high yields and purity.
References
- Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- BenchChem. (2025). Orthogonal Deprotection Strategies: Benzyl vs. Trityl Ethers in Complex Molecule Synthesis.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- European Patent Office. (1989).
- Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Google Patents. (n.d.).
- Organic Syntheses. (2017).
- ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers.
- Chem-Station International Edition. (2014). Benzyl (Bn) Protective Group.
- Beilstein Journals. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- PMC. (n.d.).
- PubMed. (2023).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Hydrogenolysis of benzyl‐protected esters.
- PubChem. (n.d.). Ethyl 3-(chloromethyl)
- YouTube. (2020).
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PMC. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids.
- Google Patents. (n.d.).
- Chegg.com. (2021). Solved CARBOXYLIC ACIDS AND ESTERS CH-CH2-CH2-COO-CH3 Ethyl.
- ResearchGate. (2025). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers.
- PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
- Semantic Scholar. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers.
-
PubMed. (n.d.). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[1][5]oxazinane-3-carboxylic acid ethyl esters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)
- Wikipedia. (n.d.). Benzyl group.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
Sources
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- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 3-(Chloromethyl)benzoate Derivatives
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing ethyl 3-(chloromethyl)benzoate and its derivatives. These substrates, classified as activated C(sp³)-electrophiles, are exceptionally valuable building blocks in medicinal chemistry and materials science.[1] This document details the underlying mechanistic principles, critical reaction parameters, and step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. By explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to successfully design, execute, and troubleshoot these powerful synthetic transformations.
Introduction: The Versatility of Benzylic Chlorides in Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance. The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of this field.[2][3] While aryl halides are the most common electrophiles, the use of benzylic halides, such as this compound, opens a pathway to diarylmethanes, substituted alkenes, internal alkynes, and benzylamines—motifs prevalent in pharmaceuticals and advanced materials.[4]
This compound is an attractive substrate due to its benzylic C-Cl bond, which is more susceptible to oxidative addition to a Pd(0) center than an unactivated aryl C-Cl bond. The presence of the meta-ester group provides a handle for further functionalization and influences the electronic properties of the molecule. This guide will demystify the application of this versatile building block in four key cross-coupling transformations.
Mechanistic Fundamentals: The Palladium Catalytic Cycle
Understanding the core mechanism is crucial for rational optimization and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a Pd(0)/Pd(II) catalytic cycle.
Figure 1: Generalized Pd(0)/Pd(II) catalytic cycle.
Key Steps Explained:
-
Oxidative Addition: This is often the rate-determining step where the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound).[2][5] This process oxidizes the palladium from the 0 to the +2 state. For benzylic halides, this step typically proceeds with inversion of stereochemistry at the carbon center.[2][6][7] The reactivity order is generally C-I > C-Br > C-Cl, making the activation of chlorides the most challenging.
-
Transmetalation / Carbopalladation:
-
In reactions like Suzuki or Sonogashira, a nucleophilic coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium(II) complex, displacing the halide. This is known as transmetalation .[2]
-
In the Heck reaction, an alkene coordinates to the palladium complex and then inserts into the Pd-C bond. This is called migratory insertion or carbopalladation .[3]
-
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Critical Parameters for Success with Benzylic Chlorides
The success of coupling reactions with this compound hinges on the careful selection of four key components.
-
Palladium Precatalyst: While various sources like Pd(OAc)₂, PdCl₂, or Pd₂(dba)₃ can be used, modern, well-defined precatalysts often provide more consistent results and lower catalyst loadings.
-
Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and prevents catalyst decomposition. For activating C(sp³)-Cl bonds, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) or N-heterocyclic carbenes (NHCs) are often required.[8][9] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[2]
-
Base: The base plays multiple roles. In Suzuki reactions, it facilitates the formation of the reactive boronate species.[2] In Heck and Sonogashira couplings, it neutralizes the HX acid generated during the reaction.[3][10] In the Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu.
-
Solvent: The solvent must solubilize the reactants and be stable under the reaction conditions. Anhydrous, deoxygenated solvents are crucial as both oxygen and water can deactivate the catalyst. Common solvents include toluene, dioxane, DMF, and THF. For some modern protocols, aqueous systems can be employed.[4]
Application Protocols
The following protocols are designed for a standard 1.0 mmol scale. All reactions should be performed in an oven-dried flask under an inert atmosphere (Nitrogen or Argon).
Suzuki-Miyaura Coupling: Synthesis of Diaryl Methane Derivatives
This reaction forms a C(sp³)-C(sp²) bond, coupling the benzylic carbon with an aryl group from a boronic acid. This method is highly efficient for creating diarylmethane structures.[11]
Figure 2: Experimental workflow for a typical cross-coupling reaction.
Protocol:
| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |
| This compound | 198.64 | 198.6 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.5 | 4.5 | 0.02 | 0.02 |
| SPhos | 410.5 | 16.4 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 425 | 2.0 | 2.0 |
| Toluene/H₂O (4:1) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the arylboronic acid (1.2 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add 4 mL of degassed toluene and 1 mL of degassed water via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: The use of a bulky, electron-rich biarylphosphine ligand like SPhos is critical for facilitating the oxidative addition of the relatively unreactive benzyl chloride.[8] The aqueous base system (K₃PO₄ in Toluene/H₂O) is effective for promoting transmetalation while minimizing boronic acid decomposition.[4]
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples the benzylic group with an alkene, typically at the less substituted carbon, to form a new C-C bond.[3][12] It is a powerful tool for olefin functionalization.
Protocol:
| Reagent | M.W. | Amount | Mmol | Equivalents |
| This compound | 198.64 | 198.6 mg | 1.0 | 1.0 |
| Alkene (e.g., Styrene) | 104.15 | 156 µL | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.5 | 11.2 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 280 µL | 2.0 | 2.0 |
| DMF (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂.
-
Evacuate and backfill with inert gas.
-
Add 5 mL of anhydrous DMF via syringe, followed by triethylamine (2.0 mmol) and the alkene (1.5 mmol).
-
Add this compound (1.0 mmol).
-
Heat the reaction to 100-120 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).
-
Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Causality: The Heck reaction often proceeds without a phosphine ligand, though one can be added to improve stability and yield.[3] Triethylamine acts as the base to regenerate the Pd(0) catalyst in the final step of the cycle.[12] High temperatures are often required, especially for chloride substrates.[13]
Sonogashira Coupling: Synthesis of Internal Alkynes
This reaction couples the benzylic chloride with a terminal alkyne to form an internal alkyne, a highly versatile functional group in organic synthesis.[10][14]
Protocol:
| Reagent | M.W. | Amount | Mmol | Equivalents |
| This compound | 198.64 | 198.6 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 132 µL | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.9 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Diisopropylamine (DIPA) | 101.19 | 5 mL | - | Solvent/Base |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill with inert gas.
-
Add 5 mL of degassed diisopropylamine via syringe.
-
Add the terminal alkyne (1.2 mmol) and stir for 10 minutes.
-
Add this compound (1.0 mmol).
-
Heat the reaction to 65 °C and stir for 8-16 hours.[15]
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, filter through a pad of Celite to remove salts, and concentrate.
-
Purify by flash column chromatography.
Causality: The Sonogashira reaction employs a dual catalytic system.[10] The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile for the transmetalation step.[10] The amine serves as both the base and the solvent.
Buchwald-Hartwig Amination: Synthesis of Benzylamines
This reaction forms a C-N bond, providing direct access to secondary or tertiary benzylamines, which are common structures in pharmaceuticals.
Protocol:
| Reagent | M.W. | Amount | Mmol | Equivalents |
| This compound | 198.64 | 198.6 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.7 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.6 | 48 mg | 0.10 | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 134 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a glovebox or in a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 5 mL of anhydrous toluene.
-
Add the amine (1.2 mmol) followed by this compound (1.0 mmol).
-
Seal the flask and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool to room temperature, quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Causality: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the reaction. The bulky, electron-rich XPhos ligand is highly effective for C-N bond-forming reductive elimination, a key step in this specific coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (deactivated by air/moisture).- Reaction temperature too low.- Insufficiently active ligand/base combination. | - Ensure rigorous inert and anhydrous conditions.- Increase reaction temperature in 10 °C increments.- Screen alternative ligands (e.g., other biarylphosphines) or stronger bases. |
| Homocoupling of Benzylic Substrate | - Oxidative addition is fast, but subsequent steps are slow.- Presence of oxygen. | - Lower the catalyst loading.- Ensure the nucleophilic partner is added before or with the electrophile.- Thoroughly degas all solvents and reagents. |
| Decomposition of Starting Material | - Reaction temperature too high.- Base is too strong or nucleophilic. | - Lower the reaction temperature.- Switch to a weaker or more sterically hindered base (e.g., K₂CO₃ instead of NaOtBu if applicable). |
| Hydrodechlorination (C-Cl replaced by C-H) | - Presence of a hydrogen source.- β-hydride elimination (if applicable) followed by reductive elimination. | - Use anhydrous solvents.- For substrates with β-hydrogens, select ligands that promote reductive elimination over β-hydride elimination. |
Conclusion
This compound is a powerful and versatile electrophile for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse array of complex molecules. The protocols and principles outlined in this guide provide a robust foundation for employing these reactions in drug discovery, process development, and materials science, enabling the rapid construction of valuable chemical entities.
References
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. (2011). Journal of the American Chemical Society. [Link]
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. (2011). PMC - NIH. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. (n.d.). Organic Letters - ACS Publications. [Link]
-
CHAPTER 11: Heck Reactions. (2022). The Royal Society of Chemistry. [Link]
-
Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. (n.d.). ElectronicsAndBooks. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.). PMC - NIH. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. (2011). ResearchGate. [Link]
-
Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. (2004). ResearchGate. [Link]
-
Stereochemistry of oxidative addition of benzyl-??-d chloride and bromide to tris(triethylphosphine)palladium(0). Direct observation of optical activity in a carbon-palladium ??-bonded complex. (1977). ResearchGate. [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. (2024). Chinese Chemical Society. [Link]
-
This compound. (2024). ChemBK. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Coupling reactions of benzoyl chloride. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. (2010). ResearchGate. [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (n.d.). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]
-
Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. (2015). Accounts of Chemical Research - ACS Publications. [Link]
-
Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. (2024). CCS Chemistry - Chinese Chemical Society. [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (n.d.). ChemRxiv. [Link]
-
oxidative addition and palladium coupling. (n.d.). csbsju. [Link]
-
Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (2022). PubMed. [Link]
-
Oxidative addition of benzyl halides to zero-valent palladium complexes. Inversion of configuration at carbon. (1976). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. (2022). Organic Letters - ACS Publications. [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2008). PubMed. [Link]
-
Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. (n.d.). PMC - NIH. [Link]
-
Palladium-Catalyzed Carboxylative Coupling of Benzyl Chlorides with Allyltributylstannane: Remarkable Effect of Palladi... (n.d.). OUCI. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reactions with Ethyl 3-(Chloromethyl)benzoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-(chloromethyl)benzoate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during your experiments. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize your desired product yield, and ensure the integrity of your results.
Introduction to the Reactivity of this compound
This compound is a valuable bifunctional building block in organic synthesis. It possesses two primary reactive sites: the electrophilic benzylic carbon of the chloromethyl group and the ester functionality. This dual reactivity, while offering synthetic versatility, can also lead to a range of undesired side products. Understanding the interplay of reaction conditions and the inherent properties of this molecule is paramount to achieving successful outcomes.
As a benzylic halide, the chloromethyl group is susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The specific pathway is heavily influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature. Furthermore, the ester group can undergo hydrolysis under either acidic or basic conditions. This guide will dissect the common side products arising from these competing reaction pathways and provide actionable strategies for their mitigation.
Frequently Asked Questions (FAQs) and Troubleshooting
Side Product 1: Dimerization and Polymerization via Self-Alkylation
Question: I am observing a significant amount of a high-molecular-weight, sparingly soluble material in my reaction mixture. What is it, and how can I prevent its formation?
Answer:
This is a classic sign of self-alkylation, leading to dimers and even polymers. Since this compound contains both a nucleophilic aromatic ring and an electrophilic benzylic halide, one molecule can react with another in a Friedel-Crafts-type alkylation.
Causality and Mechanism:
The benzylic chloride can be activated by a Lewis acid or even undergo slow dissociation (SN1-like) to form a stabilized benzylic carbocation. This carbocation is a potent electrophile. A second molecule of this compound can then act as a nucleophile, with the electron-rich aromatic ring attacking the carbocation. The ester group is a meta-director and a deactivator, which means the alkylation will preferentially occur at the ortho and para positions relative to the chloromethyl group. This process can continue, leading to oligomers and polymers.
Diagram of the Dimerization Pathway
Caption: Dimerization of this compound.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Slow Addition of Reagents | Maintain a low concentration of the electrophile at any given time to disfavor the bimolecular self-alkylation reaction. |
| Use of Non-Lewis Acidic Bases | If a base is required, use a non-Lewis acidic organic base like a tertiary amine (e.g., triethylamine, diisopropylethylamine) instead of metal hydrides or alkoxides which can have Lewis acidic metal counterions. |
| Appropriate Solvent Choice | Less polar, non-coordinating solvents can suppress the formation of the carbocation intermediate. |
| Lower Reaction Temperature | Reduces the rate of the competing self-alkylation reaction. |
Experimental Protocol to Minimize Dimerization:
-
To a solution of your nucleophile in a suitable solvent (e.g., anhydrous THF or DMF) at 0 °C, add a non-Lewis acidic base (e.g., triethylamine) dropwise.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Maintain the reaction temperature at 0 °C or below for the duration of the addition and for a further 1-2 hours before allowing it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material without significant formation of higher molecular weight byproducts.
Side Product 2: Hydrolysis of the Ethyl Ester
Question: My final product contains a significant amount of the corresponding carboxylic acid. What is causing this hydrolysis, and how can I avoid it?
Answer:
The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.
Causality and Mechanism:
-
Base-catalyzed hydrolysis (Saponification): Hydroxide ions or other strong bases can directly attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate and ethanol.[1][2]
-
Acid-catalyzed hydrolysis: Protons can activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Diagram of Hydrolysis Pathways
Caption: Acid- and base-catalyzed hydrolysis of the ester.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Use Anhydrous Conditions | Employ rigorously dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Choice of Base | If a base is necessary, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) that is less likely to attack the ester carbonyl. |
| Control of pH During Workup | Avoid strongly acidic or basic aqueous workup conditions if possible. If necessary, perform the workup at low temperatures and minimize the contact time. |
| Temperature Control | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis. |
Side Product 3: Elimination to Form Ethyl 3-Vinylbenzoate
Question: I am trying to perform a substitution reaction, but I am getting a significant amount of an alkene byproduct. How can I favor substitution over elimination?
Answer:
The formation of Ethyl 3-vinylbenzoate occurs via an elimination reaction (E1 or E2) and is a common competing pathway with nucleophilic substitution.
Causality and Mechanism:
The benzylic protons are not available for elimination. Therefore, for an elimination reaction to occur, there must be a proton on a carbon adjacent to the chloromethyl group. In the case of this compound, this is not possible. Therefore, the formation of Ethyl 3-vinylbenzoate is not a direct side product of reactions with this compound. This side product would only be possible if the starting material was, for example, Ethyl 3-(1-chloroethyl)benzoate.
For educational purposes, let's consider the hypothetical case of Ethyl 3-(1-chloroethyl)benzoate to illustrate the principles of substitution vs. elimination:
-
E2 Mechanism: A strong, sterically hindered base can abstract a proton from the methyl group, while concurrently displacing the chloride leaving group. This is a concerted, one-step process.[3]
-
E1 Mechanism: In the presence of a weak base and a polar, protic solvent, the chloride may first depart to form a secondary benzylic carbocation. A weak base can then abstract a proton to form the alkene.
Diagram of Substitution vs. Elimination
Caption: Competing substitution and elimination pathways.
Troubleshooting and Prevention (for the hypothetical case):
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) |
| Base/Nucleophile | Use a strong, non-hindered nucleophile (e.g., I⁻, N₃⁻, CN⁻). | Use a strong, sterically hindered base (e.g., t-BuOK, DBU). |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetone) stabilize the SN2 transition state. | The choice of solvent is less critical but should be compatible with the strong base. |
| Temperature | Lower temperatures generally favor substitution. | Higher temperatures favor elimination (due to the more positive entropy of activation). |
Side Product 4: Formation of Ethyl 3-(Hydroxymethyl)benzoate
Question: My reaction mixture contains the corresponding alcohol, Ethyl 3-(hydroxymethyl)benzoate. What is the source of this impurity?
Answer:
The formation of Ethyl 3-(hydroxymethyl)benzoate is typically due to the reaction of the starting material with water, either during the reaction itself or during aqueous workup.
Causality and Mechanism:
This is a nucleophilic substitution reaction where water acts as the nucleophile. The reaction can proceed via an SN1 mechanism, where the chloride ion dissociates to form a stable benzylic carbocation, which is then trapped by water. Alternatively, under neutral or slightly basic conditions, a direct SN2 displacement of the chloride by water can occur, although this is generally slower.
Troubleshooting and Prevention:
The strategies to prevent this side product are very similar to those for preventing ester hydrolysis.
-
Rigorous Anhydrous Conditions: The most critical factor is the exclusion of water from the reaction mixture.
-
Controlled Workup: If an aqueous workup is unavoidable, perform it at low temperatures and as rapidly as possible. Quenching the reaction with a non-aqueous solvent before adding water can also be beneficial.
-
Choice of Nucleophile: Using a more potent nucleophile than water will ensure that the desired reaction outcompetes the undesired hydrolysis of the chloromethyl group.
Analytical Characterization of Side Products
A robust analytical methodology is crucial for identifying and quantifying side products. A combination of techniques is often employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and detecting the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the starting material, desired product, and various impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both retention time information for quantification and mass spectral data for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural confirmation of the desired product and the identification of impurities. Key diagnostic signals to look for include:
-
Dimer/Polymer: Complex aromatic signals and the appearance of new benzylic CH₂ signals.
-
Hydrolysis Product (Acid): Disappearance of the ethyl ester signals (quartet around 4.4 ppm and triplet around 1.4 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum.
-
Alcohol Product: The benzylic CH₂ signal will shift from ~4.6 ppm (in the chloride) to ~4.7 ppm, and a hydroxyl proton signal will be present.
-
References
-
University of Calgary. (n.d.). Ch 11: Eliminations of benzylic systems. Retrieved from [Link]
- Bunnett, J. F., Davis, G. T., & Tanida, H. (1961). Elimination Reactions of Benzyldimethylcarbinyl Chloride. E2 Reactions Leaning toward E1. Journal of the American Chemical Society, 83(6), 1606–1614.
-
Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
SSERC. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]
- Singh, A. K., & Bano, A. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science, 3(5), 26-28.
- IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal. IOSR Journal of Applied Chemistry, 13(11), 1-5.
-
ResearchGate. (2025). Theoretical study of the hydrolysis of ethyl benzoate in acidic aqueous solution using the QM/MC/FEP method. Retrieved from [Link] FEP_method
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]
-
Gauth. (n.d.). What is the predicted product from the hydrolysis reaction of ethyl benzoate in hot aqueou. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Ethyl 3-(Chloromethyl)benzoate
Prepared by the Senior Application Science Team
Welcome to the technical support center for Ethyl 3-(Chloromethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. We understand that its high reactivity, while beneficial, can also lead to challenging side reactions, most notably dimerization. This document provides in-depth, experience-driven troubleshooting advice and preventative protocols in a direct question-and-answer format to help you achieve cleaner reactions and higher yields.
Section 1: Understanding the "Why" - The Dimerization Mechanism
Q1: What is dimerization, and why is this compound so susceptible to it?
A1: Dimerization is a self-reaction where two molecules of this compound combine to form an unwanted byproduct with approximately double the molecular weight. This compound's susceptibility stems from the unique nature of its chloromethyl group, which is attached to a benzene ring, classifying it as a benzylic chloride.
Benzylic halides are highly reactive because they can undergo nucleophilic substitution through two distinct pathways: SN1 (unimolecular) and SN2 (bimolecular).[1][2] The pathway that dominates is highly dependent on the reaction conditions.[1]
-
The SN2 Pathway: Involves a direct, one-step displacement of the chloride by a nucleophile. This is generally the desired pathway for controlled synthesis.
-
The SN1 Pathway: This is a two-step process and the primary culprit for dimerization. The chloride ion first departs, forming a resonance-stabilized benzylic carbocation. This carbocation is an extremely reactive electrophile.
The positive charge on this benzylic carbocation is delocalized across the adjacent aromatic ring, making it exceptionally stable compared to a simple alkyl carbocation.[3] This stability makes its formation energetically favorable under certain conditions. Once formed, this potent electrophile can be attacked by the electron-rich aromatic ring of a second molecule of this compound. This reaction is essentially a self-initiated Friedel-Crafts alkylation, resulting in the formation of a covalent bond between the two molecules and creating the dimer.
Caption: Proposed SN1-mediated dimerization pathway.
Section 2: Troubleshooting Guide - Identifying and Addressing Dimerization
Q2: My reaction is producing a significant high-molecular-weight impurity. How can I confirm it's a dimer?
A2: Confirming the identity of a suspected dimer is a critical first step. Several analytical techniques can provide definitive evidence:
-
Mass Spectrometry (LC-MS): This is the most direct method. The dimer will have a molecular weight corresponding to the sum of two starting material molecules minus the mass of HCl (M + M - 36.46 g/mol ). For this compound (MW: 198.65 g/mol ), the expected dimer mass would be approximately 360.84 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the dimer will be significantly more complex in the aromatic region (7-8.5 ppm) due to asymmetric substitution. Crucially, look for a new singlet peak around 4.0-4.5 ppm, corresponding to the newly formed methylene bridge (Ar-CH₂-Ar). The integration of the aromatic protons relative to the ethyl ester protons will also change.
-
¹³C NMR: Expect to see a greater number of signals in the aromatic region and a new signal for the methylene bridge carbon.
-
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques separate molecules based on size. The dimer, being larger, will elute earlier than the monomer.[4] This can be a useful method for both detection and quantification.
Q3: What specific reaction conditions are known to promote dimerization?
A3: Dimerization via the SN1 pathway is highly sensitive to the experimental environment. If you are observing this side product, critically evaluate the following:
-
High Temperature: Elevated temperatures provide the necessary activation energy to form the benzylic carbocation, favoring the SN1 pathway over the SN2 pathway.[1]
-
Polar Protic Solvents: Solvents like ethanol, methanol, and water have acidic protons that can solvate and stabilize both the departing chloride anion and the benzylic carbocation intermediate, thereby accelerating the SN1 reaction rate.[1][5]
-
High Concentration: Le Chatelier's principle applies. A higher concentration of the starting material increases the statistical probability of two molecules colliding and reacting with each other.
-
Presence of Contaminants: Trace amounts of Lewis acids (e.g., FeCl₃ from a rusty spatula, AlCl₃) or protic acids (e.g., residual HCl) can catalyze the carbocation formation and subsequent Friedel-Crafts alkylation, dramatically increasing the rate of dimerization.[6]
Section 3: Prevention Protocols & Best Practices
Q4: How should I select a solvent to minimize the risk of dimerization?
A4: Solvent choice is arguably the most critical factor in controlling the reaction pathway. To suppress the SN1 mechanism, you must use a solvent that does not stabilize the carbocation intermediate. Polar aprotic solvents are strongly recommended. [5] They can dissolve the reactants but do not have acidic protons to stabilize the carbocation, thus favoring the desired SN2 mechanism.
| Solvent Class | Examples | Effect on Reaction Pathway | Dimerization Risk | Rationale |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile (ACN), THF | Favors SN2 | Low | Solvates the cation but not the anion, increasing nucleophile reactivity for SN2. Does not stabilize the carbocation intermediate.[1] |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Favors SN1 | High | Stabilizes the benzylic carbocation and leaving group through hydrogen bonding, accelerating the SN1 pathway.[1] |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Variable | Moderate | Low polarity can slow both pathways. However, lack of solvation for nucleophiles can make dimerization competitive if other factors (like temperature) are not controlled. |
Recommendation: For reactions involving nucleophilic attack on this compound, solvents like Acetone or Acetonitrile are excellent starting points.
Q5: What is the optimal temperature range for reactions with this compound?
A5: Lower temperatures disfavor the SN1 pathway, which has a higher activation energy barrier corresponding to carbocation formation.[1]
Protocol:
-
Always begin your reaction at a low temperature, such as 0 °C (ice-water bath).
-
If the desired reaction is sluggish, allow the mixture to warm slowly to room temperature.
-
Avoid heating the reaction mixture unless you have established that the desired reaction is significantly faster than the dimerization at an elevated temperature. For many common nucleophilic substitutions, heating above 40-50 °C significantly increases dimerization risk.
Q6: How can I use reagent concentration and addition order to my advantage?
A6: The key is to keep the instantaneous concentration of free this compound as low as possible throughout the reaction. This ensures it is more likely to react with your intended nucleophile rather than with itself.
Experimental Protocol: Inverse Addition
This protocol is for a generic nucleophilic substitution (e.g., with a sodium phenoxide, Nu-Na).
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve your nucleophile (e.g., Nu-Na) and any additives in the chosen polar aprotic solvent (e.g., Acetone).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Prepare Additive: In the dropping funnel, prepare a solution of this compound in a small amount of the same solvent.
-
Slow Addition: Add the this compound solution from the dropping funnel to the stirred solution of the nucleophile dropwise over a period of 30-60 minutes.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional hour before allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
By adding the electrophile slowly to the nucleophile, you ensure the electrophile is consumed by the desired pathway as soon as it enters the flask, minimizing its opportunity to self-react.
Q7: Are there any additives that can help suppress dimer formation?
A7: Yes. Reactions involving benzylic chlorides can generate HCl as a byproduct, which can then catalyze further dimerization. Adding a non-nucleophilic, hindered base can scavenge this acid without interfering with the main reaction.
-
Recommended Bases:
-
2,6-Lutidine: A hindered pyridine derivative that is an effective acid scavenger but a poor nucleophile due to steric hindrance.
-
Diisopropylethylamine (DIPEA or Hünig's base): Another sterically hindered base commonly used for this purpose.
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene): A very strong, non-nucleophilic base, useful for highly sensitive reactions.
-
Implementation: Add approximately 1.1 equivalents of the hindered base to your reaction mixture along with your primary nucleophile before starting the slow addition of the this compound.
Section 4: FAQs - Storage and Handling
Q8: How should I store this compound to ensure its stability?
A8: Proper storage is crucial to prevent degradation over time. The compound is sensitive to moisture and can slowly hydrolyze to form benzyl alcohol and HCl, which in turn can catalyze dimerization.[7][8]
-
Storage Conditions: Store in a tightly sealed container in a cool (recommended 4°C), dry, and dark place.[9]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and air.
-
Safety: this compound is a lachrymator (causes tearing) and is corrosive.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q9: Can the purity of my starting material influence the extent of dimerization?
A9: Absolutely. Impurities from the synthesis of this compound, such as residual acid catalysts (e.g., sulfuric acid) or metal contaminants, can significantly promote dimer formation.[11] Always use a high-purity grade of the reagent. If in doubt, verify the purity by NMR or GC-MS before use and consider purification by distillation if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
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- 6. benchchem.com [benchchem.com]
- 7. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 8. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. chemscene.com [chemscene.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chembk.com [chembk.com]
Technical Support Center: Optimizing Reaction Yield for the Alkylation of Nucleophiles with Ethyl 3-(Chloromethyl)benzoate
Welcome to the technical support guide for Ethyl 3-(chloromethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing alkylation reactions with this versatile reagent. We will delve into the causality behind experimental choices, troubleshoot common issues, and provide robust protocols to ensure the successful and efficient synthesis of your target molecules.
This compound is a valuable building block in organic synthesis, frequently employed in the development of pharmaceuticals and other fine chemicals.[1] Its reactivity is primarily defined by the benzylic chloride moiety, which is significantly more reactive than a simple primary alkyl chloride. This enhanced reactivity stems from the stabilization of the transition state through conjugation with the adjacent benzene ring, accelerating the rate of nucleophilic substitution.[2] This guide will help you harness this reactivity while mitigating potential side reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound in alkylation reactions.
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: this compound, as a primary benzylic halide, can react via both SN1 and SN2 pathways.[3][4] The operative mechanism is highly dependent on the reaction conditions:
-
SN2 Mechanism: This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, Acetone).[4][5] The SN2 reaction is typically preferred for achieving high yields and stereochemical control (if applicable), as it is a concerted, single-step process.
-
SN1 Mechanism: This pathway becomes competitive with weaker nucleophiles (e.g., water, alcohols) in polar protic solvents.[4][5] The mechanism proceeds through a resonance-stabilized benzylic carbocation intermediate. While benzylic carbocations are relatively stable, this pathway can lead to a mixture of products and is often slower.[3]
For most synthetic applications aiming for a specific product, conditions are optimized to favor the SN2 pathway.
Q2: Which types of nucleophiles are compatible with this reagent?
A2: A wide range of nucleophiles can be successfully alkylated. The choice of base and solvent is critical and depends on the pKa of the nucleophile.
-
O-Nucleophiles: Phenols and carboxylic acids are common substrates. They typically require a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to be deprotonated before reacting.[6][7]
-
N-Nucleophiles: Primary and secondary amines are excellent nucleophiles.[8] Weaker bases like K₂CO₃ or even an excess of the amine itself can be used. Be mindful of over-alkylation, especially with primary amines.[6]
-
S-Nucleophiles: Thiols are highly potent nucleophiles and readily react, often under mild basic conditions.
-
C-Nucleophiles: Stabilized carbanions, such as enolates derived from β-keto esters (e.g., diethyl malonate) or similar active methylene compounds, can be alkylated to form new C-C bonds.[9][10] This requires a strong, non-nucleophilic base like sodium ethoxide or sodium hydride.[9][11]
Q3: How do I select the appropriate base and solvent?
A3: The choice of base and solvent is arguably the most critical factor in optimizing your reaction. The goal is to deprotonate the nucleophile effectively without promoting side reactions.
| Nucleophile Type | Recommended Bases | Recommended Solvents (Favoring SN2) | Rationale |
| Phenols, Carboxylic Acids | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetone, Acetonitrile | Weak bases like carbonates are sufficient to deprotonate these acidic nucleophiles. Polar aprotic solvents enhance nucleophilicity.[5][6] |
| Primary/Secondary Amines | K₂CO₃, Et₃N, or excess amine | THF, Acetonitrile, DMF | A base is needed to neutralize the HCl byproduct. Over-alkylation can be an issue.[6] |
| Thiols | K₂CO₃, NaH, Et₃N | THF, DMF | Thiols are strong nucleophiles and require only a moderate base for deprotonation. |
| Active Methylene Compounds | NaOEt, NaH, LDA | Ethanol (for NaOEt), THF, DMF | A strong base is required to generate the enolate. Using a matching alkoxide base (e.g., NaOEt for an ethyl ester) prevents transesterification.[10][11] |
Q4: What are the most common side reactions and how can they be minimized?
A4: The primary competing reactions are elimination (E2) and dialkylation.
-
Dialkylation: This occurs when the mono-alkylated product can react again with the alkylating agent, which is common with primary amines or active methylene compounds.[10] To minimize this, use a slight excess of the nucleophile or add the this compound slowly to the reaction mixture.[10][11]
-
Elimination (E2): While less common for primary benzylic halides, the use of strong, bulky bases can promote the E2 pathway, leading to alkene formation.[5] Using non-nucleophilic, moderately strong bases (like K₂CO₃) and avoiding high temperatures can mitigate this.
-
Hydrolysis: The ester group on this compound can be hydrolyzed under strongly basic or acidic conditions, especially in the presence of water.[10] Ensure you are using anhydrous solvents and reagents.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Alkylating Agent: The benzylic chloride may have degraded over time. 2. Incomplete Deprotonation: The base is not strong enough or has been quenched by moisture. 3. Poor Nucleophilicity: The nucleophile is too weak under the chosen conditions. 4. Suboptimal Temperature: The reaction may be too slow at room temperature. | 1. Use a fresh bottle of this compound or purify the existing stock. 2. Use a stronger base or ensure anhydrous conditions by drying solvents and using an inert atmosphere (N₂ or Ar).[11] 3. Switch to a more polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[5] 4. Gently heat the reaction mixture (e.g., 50-80 °C) and monitor progress by TLC. Be cautious as higher temperatures can promote side reactions.[5] |
| Multiple Products Observed | 1. Dialkylation: The mono-alkylated product is reacting further.[10] 2. Elimination (E2): A strong or bulky base is causing elimination of HCl.[5] 3. Competing SN1/SN2: Use of a protic solvent or weak nucleophile allows the SN1 pathway to compete. | 1. Use a 1:1 stoichiometry or a slight excess of the nucleophile. Add the alkylating agent slowly to the reaction mixture.[10][11] 2. Use a weaker, non-bulky base (e.g., K₂CO₃ instead of KOtBu). Keep the reaction temperature as low as possible. 3. Ensure you are using a polar aprotic solvent (DMF, Acetone) and a sufficiently strong nucleophile to favor the SN2 pathway.[5] |
| Product Degradation / Ester Cleavage | 1. Harsh Basic Conditions: Strong bases (e.g., NaOH, KOH) can hydrolyze the ethyl ester.[10] 2. High Temperatures: The product may be thermally unstable. | 1. Use a milder base such as K₂CO₃ or Cs₂CO₃. If a strong base is required (e.g., for enolates), perform the reaction at a low temperature. 2. Run the reaction at the lowest effective temperature. Monitor carefully by TLC to avoid prolonged heating after completion. |
| Difficult Purification | 1. Similar Polarity of Products: Mono- and di-alkylated products often have very similar Rf values on TLC.[10] 2. Emulsion during Workup: DMF can cause emulsions during aqueous extraction. | 1. Optimize the reaction to favor mono-alkylation. Use careful column chromatography with a shallow solvent gradient for separation. 2. If using DMF, remove the bulk of it under reduced pressure before the aqueous workup. Dilute the reaction mixture with a larger volume of a less polar solvent (e.g., Ethyl Acetate) before washing. |
Visualizing the Reaction and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting.
Caption: General SN2 reaction of a nucleophile with this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Exemplary Experimental Protocol: O-Alkylation of 4-Methoxyphenol
This protocol details a reliable method for the synthesis of ethyl 3-((4-methoxyphenoxy)methyl)benzoate, serving as a template for the alkylation of phenolic nucleophiles.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Acetone, anhydrous
-
Ethyl Acetate
-
Brine solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.05 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone via syringe to create a stirrable slurry (approx. 0.2 M concentration with respect to the limiting reagent).
-
Addition of Alkylating Agent: Add a solution of this compound (1.0 eq) in anhydrous acetone dropwise to the stirring slurry at room temperature over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 56 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alkylating agent is fully consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
-
Extraction:
-
Dissolve the resulting residue in Ethyl Acetate.
-
Wash the organic layer sequentially with 1M NaOH (to remove excess phenol), water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure product.
References
- BenchChem. (2025).
- Effect of Allylic Groups on SN2 Reactivity. (2014). The Journal of Organic Chemistry.
- Effect of Allylic Groups on SN2 Reactivity. (n.d.). PMC - NIH.
- BenchChem. (2025). Reactivity Face-Off: (1-Chloro-2-methylpropyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution.
- Tompkins, D. (2021). Allylic & Benzylic Reactivity towards SN2. YouTube.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Ethyl 4-(3-chlorophenyl)
- Sn1/Sn2 - benzylic/allylic. (2015). Student Doctor Network Forums.
- ETHYL 3-(CHLOROMETHYL)
- Process for preparing aryl-ethyl phenols having one or more alkyl substituents in the ethyl group and their use. (n.d.).
- N-alkylation of aromatic amines. (n.d.).
- Benzylic substitution, benzyl
- Process for the alkylation of phenols. (1989).
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019). Thieme.
- Ester synthesis by O-alkyl
- Alkylation Reactions | Development, Technology. (n.d.). Mettler Toledo.
- BenchChem. (2025). Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)
- BenchChem. (2025).
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Purifying Ethyl 3-(Chloromethyl)benzoate via Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are utilizing column chromatography to purify the reaction products of ethyl 3-(chloromethyl)benzoate. Here, we move beyond simple procedural lists to explore the underlying principles, offering expert insights to troubleshoot common issues and optimize your purification process.
I. Foundational Principles: Why Column Chromatography for this compound?
This compound is a key intermediate in various synthetic pathways.[1] Its purification is critical as impurities can significantly impact downstream reactions and final product purity. Column chromatography is the preferred method for this purification due to its efficiency in separating compounds with differing polarities.[2][3]
The separation mechanism relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2] this compound, being a moderately polar compound, will interact with the polar silica gel. By carefully selecting a mobile phase, we can control the elution of the desired product while retaining more polar impurities and allowing less polar byproducts to pass through more quickly.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question 1: My product is coming off the column with impurities. How can I improve the separation?
Answer: Poor separation is a common issue and can stem from several factors. Let's break down the potential causes and solutions:
-
Inadequate Solvent System: The choice of eluent is paramount. If your product is co-eluting with impurities, your solvent system may be too polar, causing all components to move too quickly down the column.
-
Solution: Develop a new solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.3.[4] Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate. Test various ratios until you achieve good separation between your product and the impurities on the TLC plate. For benzoate derivatives, mixtures of hexanes and ethyl acetate are often effective.[5]
-
-
Column Overloading: Loading too much crude product onto the column will exceed its separation capacity, leading to broad, overlapping bands.[6]
-
Solution: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones.[4]
-
-
Improper Column Packing: Air bubbles or channels in the silica gel bed create pathways for the solvent and sample to bypass the stationary phase, resulting in poor separation.[2]
Question 2: I'm not recovering my product from the column, or the yield is very low. What's happening?
Answer: Low or no product recovery can be alarming. Here are the likely culprits:
-
Product Degradation on Silica: The chloromethyl group in your product can be susceptible to degradation on the acidic surface of silica gel.[7][8] This can lead to the formation of more polar byproducts that remain on the column.
-
Solution: You can test for silica stability by spotting your crude mixture on a TLC plate and letting it sit for several hours before developing it. If you see new, more polar spots appear over time, your compound is likely degrading.[7] To mitigate this, you can either:
-
Deactivate the silica gel: This can be done by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent system.[6][9] This neutralizes the acidic sites on the silica.
-
Use an alternative stationary phase: Alumina can be a good alternative for compounds that are sensitive to acidic conditions.[7]
-
-
-
Product is Too Polar for the Eluent: If your solvent system is not polar enough, your product may not move down the column at all.
-
Solution: If you suspect this is the case, you can perform a "methanol purge" by running a highly polar solvent like 100% methanol through the column after your initial elution.[10] This will elute highly polar compounds. Check the collected fractions by TLC to see if your product is present.
-
-
Sample Precipitation at the Top of the Column: If your crude product is not fully soluble in the initial eluent, it can precipitate at the top of the column, preventing it from entering the stationary phase.
-
Solution: Ensure your sample is fully dissolved before loading it onto the column. If solubility is an issue, consider "dry loading."[4][11] This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[4]
-
Question 3: The column is running very slowly, or it has stopped completely.
Answer: A slow or stopped column can significantly prolong your purification. The primary reasons for this are:
-
Fine Particles Clogging the Column: Very fine silica particles can clog the pores of the column frit or the column itself.
-
Solution: Ensure you are using silica gel of the appropriate particle size for flash chromatography (typically 40-63 µm).[12] You can also "de-fine" the silica gel by suspending it in a large volume of solvent, allowing the larger particles to settle, and then decanting the supernatant containing the fine particles.[13]
-
-
Insoluble Impurities: If your crude product contains insoluble materials, they can clog the top of the column.
-
Solution: Pre-filter your crude sample through a small plug of celite or cotton before loading it onto the column.
-
III. Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the purification of this compound? A: A common starting point for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[5][6] A good initial ratio to try on TLC would be 9:1 or 4:1 hexanes:ethyl acetate.
Q: How do I properly pack a chromatography column? A: The slurry packing method is generally recommended for achieving a uniform column bed.[2][4]
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica evenly.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[4] Crucially, never let the solvent level drop below the top of the silica gel, as this can introduce air bubbles and crack the column bed.[2]
Q: What is the difference between wet loading and dry loading a sample? A:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial eluent and carefully pipetted onto the top of the column.[4] This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: The crude sample is adsorbed onto a small amount of silica gel, and the resulting powder is added to the top of the column.[4][11] This method is preferred for samples with poor solubility in the eluent or to achieve a more uniform application of the sample.
Q: How do I monitor the separation and collect the fractions? A: Collect fractions of a consistent volume as the eluent comes off the column. Monitor the composition of these fractions by TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate in your chosen solvent system, and visualize the spots (e.g., under a UV lamp). Combine the fractions that contain your pure product.[6]
IV. Visualizing the Workflow and Troubleshooting
To further clarify the process, the following diagrams illustrate the standard column chromatography workflow and a decision-making tree for troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: A decision-making guide for troubleshooting common issues.
V. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Silica Gel Particle Size | 40-63 µm | Optimal for flash chromatography, balancing resolution and flow rate. |
| Silica to Crude Ratio (w/w) | 30:1 to 100:1[4] | Ensures sufficient stationary phase for effective separation without overloading. |
| Target Rf of Product on TLC | ~0.3[4] | Provides a good balance between retention on the column and reasonable elution time. |
| Triethylamine Additive (if needed) | 0.1 - 1.0% (v/v)[6][9] | Neutralizes acidic silica sites to prevent degradation of sensitive compounds. |
VI. Detailed Experimental Protocol: Flash Chromatography
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., hexanes:ethyl acetate) that provides a baseline separation of your product from major impurities and gives the product an Rf value of approximately 0.3.[4]
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[2][4]
-
Pack the column as described in the FAQ section, ensuring no air bubbles are trapped.[2]
-
Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
For Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the column.
-
For Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully apply it to the top of the column with a pipette.[4]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent size.
-
Monitor the fractions by TLC to identify those containing the pure product.[6]
-
-
Isolation:
References
-
Column chromatography. Available from: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
- Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers. Google Patents.
-
Running a Silica Gel Column. CommonOrganicChemistry.com. Available from: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
Separation of Ethyl benzoate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]
-
Separation of 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each material in pure form?. Available from: [Link]
-
Study of Chromatographic Column Packing and Its Application. Asian Journal of Chemistry. Available from: [Link]
-
Preparation Silica Gel for Better Column Chromatography. Membrane Solutions. Available from: [Link]
-
Aerogels from Chloromethyltrimethoxysilane and Their Functionalizations. Request PDF. Available from: [Link]
-
This compound. ChemBK. Available from: [Link]
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This compound, min 96%, 100 grams. Available from: [Link]
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Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. NIH. Available from: [Link]
-
Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. NIH. Available from: [Link]
-
Ethyl 3-chlorobenzoate. PubChem - NIH. Available from: [Link]
-
Separation of Ethyl 3-(cyanomethyl)-benzoate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Supporting information - Beilstein Journals. Available from: [Link]
-
TROUBLESHOOTING GUIDE – HPLC. Available from: [Link]
- Method for preparing methyl p-chloromethyl benzoate. Google Patents.
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available from: [Link]
- 3-chloro methyl benzoic acid synthetic method. Google Patents.
-
How to separate ester from carboxylic acid by using chromatography?. ResearchGate. Available from: [Link]
-
Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Available from: [Link]
-
Ethyl benzoate synthesis. Sciencemadness Discussion Board. Available from: [Link]
-
What compounds are unstable in a silica gel column (chromatography). Reddit. Available from: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
-
Ethyl 3-(cyanomethyl)-benzoate. SIELC Technologies. Available from: [Link]
-
Toxicity Test of Column Chromatography Steroids Isolates from Ethyl Acetate Fraction of Hydrilla verticillata. Atlantis Press. Available from: [Link]
-
What is an easy way for isolation?. ResearchGate. Available from: [Link]
-
Isolation of Ethyl Acetate Fraction of Methanolic Extract of Cinnamomum malabatrum Leaves by Column Chromatography. Impactfactor. Available from: [Link]
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- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Strategies for the Removal of Unreacted Ethyl 3-(Chloromethyl)benzoate
Welcome to our specialized technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive, experience-driven approach to tackling a common purification challenge: the removal of unreacted Ethyl 3-(Chloromethyl)benzoate from a reaction mixture. Our aim is to move beyond simple protocols and offer a deeper understanding of the "why" behind each step, empowering you to troubleshoot and optimize your purification processes effectively.
Introduction: The Purification Conundrum
This compound is a valuable bifunctional reagent, prized for its reactive benzylic chloride and ester moieties. This dual reactivity, however, can be a double-edged sword.[1][2] Incomplete reactions often leave a lingering starting material that can complicate subsequent synthetic transformations and compromise the purity of the final product. This guide provides a systematic approach to efficiently remove this persistent starting material.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound that dictate the purification strategy?
A1: A successful purification strategy is built upon a solid understanding of the compound's physical properties. For this compound, the following are key:
| Property | Value | Implication for Purification Strategy |
| Boiling Point | ~228-230 °C at 760 mmHg[3] | Due to its high boiling point, simple distillation is often impractical for removing this compound, especially if the desired product is not significantly more volatile. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane); insoluble in water.[3] | This property is ideal for an initial aqueous work-up to remove water-soluble byproducts, but it also means that the starting material will remain in the organic layer with the desired product. |
| Polarity | Moderately Polar | Its polarity allows for effective separation from many products using silica gel column chromatography. |
| Reactivity | Contains a reactive benzylic chloride group.[1][2] | This functional group can be exploited for selective chemical quenching or scavenging as a purification method. |
Given these properties, a multi-step approach involving an aqueous work-up followed by column chromatography is the most common and effective strategy.
Q2: My reaction is complete, but TLC indicates the presence of unreacted this compound. What should be my immediate next step?
A2: Your first line of defense is a well-executed aqueous work-up. This will cleanse your crude reaction mixture of water-soluble impurities, thereby simplifying the subsequent, more targeted purification steps.
Standard Aqueous Work-up Protocol:
-
Reaction Quenching: Carefully neutralize the reaction mixture. If the reaction was conducted under basic conditions, add a dilute acid (e.g., 1M HCl) until the pH is neutral. For acidic reactions, use a dilute base (e.g., saturated NaHCO₃ solution).
-
Liquid-Liquid Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Add an equal volume of an organic solvent in which your product has high solubility (ethyl acetate is a common choice).
-
Add an equal volume of deionized water.
-
Shake the funnel vigorously, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate and then collect the organic layer.
-
To maximize the recovery of your product, re-extract the aqueous layer with the organic solvent at least two more times.
-
-
Brine Wash: Combine all the organic extracts and wash with a saturated aqueous solution of NaCl (brine). This step helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
This procedure will yield a crude product, now primed for chromatographic purification.
Q3: How do I optimize the separation of this compound from my product using column chromatography?
A3: Column chromatography is a powerful tool for this separation, but its success hinges on finding a solvent system that maximizes the separation between your product and the starting material on the stationary phase (typically silica gel).[4][5]
Systematic Approach to Chromatographic Separation:
-
Thin-Layer Chromatography (TLC) for Method Development:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot this solution onto a TLC plate.
-
Develop a series of TLC plates using different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Visualize the separated spots using a UV lamp (254 nm), as the aromatic ring in this compound will be UV-active.
-
The goal is to find a solvent system where the desired product has a retention factor (Rf) of approximately 0.3-0.5, and there is a clear separation from the spot corresponding to this compound.
-
-
Flash Column Chromatography Protocol:
-
Once an optimal solvent system is identified from your TLC analysis, prepare a chromatography column with silica gel.
-
Carefully load your crude product onto the top of the silica gel.
-
Elute the column with the chosen solvent system, collecting the eluent in fractions.
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent to obtain your purified compound.
-
Visualizing the Chromatography Workflow:
Caption: A typical workflow for purification by column chromatography.
Q4: Can I use a chemical method to selectively remove the unreacted this compound?
A4: Yes, a chemical scavenging approach can be highly effective, especially if your product is chemically inert to the scavenging agent. This method leverages the reactivity of the benzylic chloride functional group.
Scavenger Resin Strategy:
A scavenger resin is a solid-supported reagent designed to react with and "scavenge" specific types of molecules from a solution. For removing this compound, a resin functionalized with a nucleophilic group, such as an amine, is ideal.[6][7][8]
Illustrative Protocol using an Amine-Functionalized Resin:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add an excess of an amine-functionalized scavenger resin (e.g., aminomethylated polystyrene).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, the resin (now with the covalently bound impurity) is simply filtered off.
-
The filtrate, containing your purified product, is then concentrated.
Logical Flow of Scavenger Resin Purification:
Sources
Stability of Ethyl 3-(Chloromethyl)benzoate under acidic and basic conditions
Technical Support Center: Stability of Ethyl 3-(Chloromethyl)benzoate
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights and practical troubleshooting advice regarding the stability of this bifunctional molecule under common laboratory conditions. Our goal is to move beyond simple protocols and explain the chemical logic behind the experimental observations and choices you make in the lab.
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses the most common initial queries regarding the stability of this compound, focusing on the two key reactive sites: the ethyl ester and the benzylic chloride.
Q1: What are the primary stability concerns for this compound?
This compound possesses two primary functional groups susceptible to degradation:
-
Ethyl Ester: This group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.
-
Benzylic Chloride: The chloromethyl group is a reactive benzylic halide. It is susceptible to nucleophilic substitution reactions, where the chloride is replaced by a nucleophile (e.g., hydroxide or water).
The key challenge in handling this molecule is the potential for competitive degradation at these two sites, with the rate and outcome being highly dependent on the pH, temperature, and solvent system.
Q2: Which functional group is more labile?
The relative lability depends heavily on the reaction conditions.
-
Under basic conditions , both groups are highly reactive. The saponification of the ester is a rapid, irreversible reaction.[1] Concurrently, the benzylic chloride is an excellent substrate for direct SN2 attack by hydroxide ions. Both reactions can occur simultaneously, and predicting which is faster without experimental data is difficult; it is safest to assume both are significant degradation pathways.
-
Under acidic conditions , the hydrolysis of the ester is the more commonly expected pathway.[2][3] However, under forcing conditions such as high temperatures in protic solvents, solvolysis (e.g., hydrolysis) of the benzylic chloride to form the corresponding alcohol can also occur.[4]
Deep Dive: Stability Under Basic Conditions
Base-mediated degradation is often the most significant stability challenge for this molecule.
Q3: What are the expected degradation products of this compound in a basic solution (e.g., NaOH)?
When exposed to a base like sodium hydroxide (NaOH), two primary reactions can occur, often concurrently:
-
Saponification (Ester Hydrolysis): The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of Sodium 3-(chloromethyl)benzoate and ethanol.[5] This is an irreversible process.[1]
-
Nucleophilic Substitution: The hydroxide ion also acts as a nucleophile, attacking the benzylic carbon and displacing the chloride ion (SN2 reaction). This yields Ethyl 3-(hydroxymethyl)benzoate.
Because both pathways are active, you may observe a mixture of products, including the final product where both groups have reacted: Sodium 3-(hydroxymethyl)benzoate .
Diagram: Degradation Pathways in Basic Conditions
The following diagram illustrates the competing degradation routes for this compound in the presence of a hydroxide base.
Caption: Competing basic degradation pathways of this compound.
Q4: My reaction in NaOH gave me a complex mixture of products. How do I troubleshoot this?
A complex product profile is expected due to the competing reactions. To gain control:
-
Temperature: Lower the temperature. Saponification and SN2 reactions are temperature-dependent. Running the reaction at 0°C or even lower may favor one pathway over the other or allow for better temporal control.
-
Stoichiometry: Carefully control the equivalents of base used. Using only one equivalent may result in a mixture, as both starting material and mono-reacted products will be present.
-
Monitoring: Use an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely.[6] This allows you to observe the appearance and disappearance of intermediates and the final product, helping you decide when to quench the reaction.
Deep Dive: Stability Under Acidic Conditions
Acid-catalyzed degradation is typically slower and more selective for the ester group.
Q5: What is the primary degradation product of this compound in an acidic solution (e.g., HCl)?
Under typical acidic conditions (e.g., 0.1 M to 1 M HCl), the primary degradation pathway is the hydrolysis of the ethyl ester.[7] This is a reversible equilibrium reaction that yields 3-(Chloromethyl)benzoic acid and ethanol. To drive the reaction to completion, it is often necessary to use a large excess of water and/or heat.
Q6: Can the chloromethyl group degrade under acidic conditions?
Yes, although it is generally more stable than the ester in acid. The C-Cl bond at the benzylic position can undergo an SN1-type solvolysis reaction, particularly under forcing conditions like refluxing in aqueous acid for extended periods. This would result in the formation of 3-(Hydroxymethyl)benzoic acid (if the ester has already been hydrolyzed) or Ethyl 3-(hydroxymethyl)benzoate .
Diagram: Degradation Pathways in Acidic Conditions
The diagram below shows the primary and potential secondary degradation pathways in an acidic medium.
Caption: Primary and secondary acidic degradation pathways.
Troubleshooting Guide & Experimental Protocols
This section provides standardized protocols for conducting forced degradation studies, a critical step in assessing drug stability according to ICH guidelines.[8][9]
Data Summary: Forced Degradation Conditions
| Condition | Reagent/Parameters | Typical Time | Expected Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux (e.g., 80°C) | 8-24 hours | 3-(Chloromethyl)benzoic acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temp. to 60°C | 1-8 hours | Sodium 3-(chloromethyl)benzoate, Ethyl 3-(hydroxymethyl)benzoate, Sodium 3-(hydroxymethyl)benzoate |
| Control | Sample in chosen solvent at t=0 | N/A | This compound |
Protocol 1: Forced Degradation Study
This protocol is designed to generate degradation products for analytical method development and stability assessment. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Objective: To assess the stability of this compound under hydrolytic stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with a suitable column (e.g., C18)[11]
-
Volumetric flasks, pipettes, vials
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.[10]
-
-
Acid Degradation:
-
In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Dilute with a 50:50 mixture of water and methanol to the final volume (e.g., 10 mL).
-
Heat the solution in a water bath at 80°C.
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of 1 M NaOH.
-
Analyze the quenched sample by HPLC.
-
-
Base Degradation:
-
In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH (a lower concentration is recommended initially due to higher reactivity).
-
Dilute with a 50:50 mixture of water and methanol to the final volume.
-
Keep the solution at room temperature or gently heat to 40-50°C.
-
Withdraw aliquots at shorter time points (e.g., 15, 30, 60, 120 minutes).
-
Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of 0.1 M HCl.
-
Analyze the quenched sample by HPLC.
-
-
Control Sample (Time Zero):
-
Prepare a sample by diluting the stock solution with the solvent mixture but without adding acid or base.
-
Analyze immediately to establish the initial purity and concentration.
-
-
Data Analysis:
-
Use a validated stability-indicating HPLC method to separate the parent compound from all degradation products.[12]
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Ensure mass balance by confirming that the sum of the parent peak area and all degradation product peak areas remains consistent over time.
-
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Journal of Oleo Science. (2010). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. J-Stage. [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2016). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. [Link]
-
Journal of Pharmaceutical Analysis. (2016). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Trends in Stability Indicating Analytical Method for Drug Substance. [Link]
-
SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]
-
ResearchGate. (2018). Theoretical study of the hydrolysis of ethyl benzoate in acidic aqueous solution using the QM/MC/FEP method. [Link]
-
Central European Journal of Energetic Materials. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
IJSDR. (2021). Stability indicating study by using different analytical techniques. [Link]
-
Allen Career Institute. (n.d.). Saponification of ethyl benzoate with saustic soda as alkali gives. [Link]
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Saponification of ethyl benzoate with saustic soda as alkali gives [allen.in]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijsdr.org [ijsdr.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 3-(Chloromethyl)benzoate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 3-(Chloromethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a benzylic chloride, this compound exhibits a nuanced reactivity, participating in both S(_N)1 and S(_N)2 nucleophilic substitution reactions.[1][2] This duality is key to its synthetic utility but can also be a source of experimental challenges, most notably low conversion rates.
This document provides in-depth, question-and-answer-based troubleshooting guides to diagnose and resolve common issues encountered during its use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions. For more detailed investigations, please proceed to the In-Depth Troubleshooting Guides.
Q1: My reaction shows very low conversion. What are the first things I should check?
Low conversion typically stems from one of three areas: reagent quality, reaction conditions, or the fundamental reactivity of your chosen nucleophile.
-
Reagent Integrity: The primary suspect is the hydrolysis of this compound to the corresponding, and far less reactive, benzyl alcohol due to moisture.[3] Always verify the purity of your starting material and ensure all reagents and solvents are anhydrous.
-
Reaction Conditions: Sub-optimal temperature, incorrect solvent choice, or the absence of a necessary catalyst (like a phase-transfer catalyst) can halt the reaction.[4][5]
-
Nucleophile Reactivity: The strength of your nucleophile is paramount. Weak nucleophiles (e.g., water, alcohols) will react slowly, if at all, without specific activation.[1]
Q2: How can I quickly assess the quality of my this compound?
A simple ¹H NMR spectrum is the most effective method. Look for the characteristic benzylic protons (–CH₂Cl) which should appear as a sharp singlet. The presence of a new singlet at a slightly different chemical shift, along with a broad singlet corresponding to an –OH proton, strongly suggests the formation of Ethyl 3-(hydroxymethyl)benzoate, the hydrolysis byproduct.
Q3: Which solvent is optimal for my reaction?
The choice is dictated by the reaction mechanism you wish to favor (S(_N)1 vs. S(_N)2), which in turn depends on your nucleophile.[1]
-
For Strong Nucleophiles (S(_N)2): Use a polar aprotic solvent like Acetone, DMF, or DMSO . These solvents solvate the counter-ion but not the nucleophile, enhancing its nucleophilicity.[1]
-
For Weak Nucleophiles (S(_N)1): Use a polar protic solvent like water, ethanol, or methanol . These solvents stabilize the intermediate benzylic carbocation, facilitating the S(_N)1 pathway.[2]
Q4: When is a phase-transfer catalyst (PTC) necessary?
A PTC is essential when your reaction involves two immiscible phases containing reactants. A classic example is the reaction of this compound (in an organic solvent like toluene) with an inorganic salt (like sodium cyanide) dissolved in water. The PTC, typically a quaternary ammonium salt, shuttles the nucleophilic anion from the aqueous phase to the organic phase where the reaction can occur.[6][7] Without it, the reactants cannot interact, and no conversion will be observed.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing Low or No Product Formation
Low conversion is a frustrating but solvable problem. This guide provides a systematic workflow to identify the root cause.
Caption: Systematic troubleshooting workflow for low conversion.
Step 1: Verify Reagent and Solvent Quality
The chloromethyl group is highly susceptible to hydrolysis.[8] Moisture is the most common cause of failed reactions.
-
Probable Cause: Your this compound has hydrolyzed to Ethyl 3-(hydroxymethyl)benzoate, or your solvent and other reagents contain water.
-
Recommended Action:
-
Confirm Purity: Obtain a ¹H NMR of your starting material.
-
Use Anhydrous Solvents: Use freshly dried solvents or purchase anhydrous grade solvents and handle them under an inert atmosphere (Nitrogen or Argon).[9]
-
Dry Other Reagents: Ensure your nucleophile and any base used are dry. Solid reagents can be dried in a vacuum oven.
-
Step 2: Evaluate Reaction Conditions
The mechanistic balance between S(_N)1 and S(_N)2 is sensitive to reaction parameters.[1]
Caption: Competing S(_N)1 and S(_N)2 reaction pathways.
-
Probable Cause: Your temperature is too low, or your solvent choice is disfavoring the desired reaction pathway.
-
Recommended Action:
-
Optimize Temperature: If the reaction is sluggish at room temperature, incrementally increase the heat (e.g., to 50 °C, then 80 °C) while monitoring by TLC or LC-MS. Be cautious, as excessive heat can cause decomposition.[4]
-
Re-evaluate Solvent: Consult the table below. Ensure your solvent choice aligns with your nucleophile's strength.
-
| Parameter | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway | Rationale |
| Substrate | Tertiary > Secondary > Primary (Benzylic) | Primary > Secondary > Tertiary | Benzylic is unique; its primary nature favors S(_N)2, but carbocation stability allows S(_N)1.[1] |
| Nucleophile | Weak (H₂O, ROH) | Strong (CN⁻, I⁻, RS⁻, N₃⁻) | Strong nucleophiles attack directly rather than waiting for carbocation formation.[1] |
| Solvent | Polar Protic (Water, Ethanol) | Polar Aprotic (Acetone, DMF) | Protic solvents stabilize the carbocation and leaving group; aprotic solvents enhance nucleophilicity.[1] |
| Temperature | Higher Temperatures | Lower Temperatures | Higher temperatures provide the activation energy needed for carbocation formation.[1] |
Step 3: Assess Nucleophile Reactivity
Not all nucleophiles are created equal.
-
Probable Cause: Your nucleophile is too weak to displace the chloride under the current conditions (e.g., using an alcohol without a base).
-
Recommended Action:
-
Add a Base: For neutral nucleophiles like alcohols or thiols, add a non-nucleophilic base (e.g., triethylamine, potassium carbonate) to deprotonate it in situ, forming a much more potent anionic nucleophile.[1]
-
Change the Leaving Group (Advanced): In challenging cases, the chloride can be converted to a better leaving group like iodide via a Finkelstein reaction (reacting with NaI in acetone), then reacted with your nucleophile.
-
Guide 2: Addressing Significant Byproduct Formation
If your reaction proceeds but gives a mixture of products, identifying the byproducts is the first step to suppression.
-
Probable Cause A: Hydrolysis
-
Byproduct Identity: Ethyl 3-(hydroxymethyl)benzoate.
-
Causality: Reaction with trace water in reagents or solvents. This is the most common side reaction.[3]
-
Solution: Strictly adhere to anhydrous techniques. Use freshly distilled/dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂, Ar).
-
-
Probable Cause B: Dimerization/Oligomerization
-
Byproduct Identity: Products with a molecular weight roughly double the expected product or higher.
-
Causality: A portion of the product may still be nucleophilic and can react with another molecule of the starting material. This is more common with amine nucleophiles.
-
Solution: Use a slight excess (1.1-1.2 eq.) of the nucleophile. Add the this compound slowly (via addition funnel) to a solution of the nucleophile to maintain a low concentration of the electrophile.
-
-
Probable Cause C: Elimination
-
Byproduct Identity: Ethyl 3-vinylbenzoate.
-
Causality: While less common for benzylic systems, using a strong, sterically hindered base (e.g., potassium tert-butoxide) can promote E2 elimination.
-
Solution: Switch to a weaker or less hindered base if its role is simply to deprotonate the nucleophile (e.g., K₂CO₃).
-
Guide 3: Optimizing Phase-Transfer Catalysis (PTC) Reactions
For heterogeneous reactions, the PTC is the linchpin.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
-
Probable Cause: The catalyst is ineffective, used in insufficient quantity, or the mixture is not being agitated vigorously enough.
-
Recommended Action:
-
Choose the Right Catalyst: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate are excellent general-purpose PTCs.
-
Ensure Sufficient Loading: Use 0.05-0.10 molar equivalents of the PTC.
-
Increase Agitation: The reaction occurs at the interface between the two liquid phases. Vigorous stirring is critical to maximize this surface area and facilitate ion transport. Use a mechanical stirrer for best results.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Substitution with an Amine Nucleophile
This protocol provides a starting point for optimization. Safety Note: this compound is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).[8]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine nucleophile (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the reagents.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Quality Check for Hydrolysis
-
Dissolve a small sample (~10 mg) of your this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected Result (Pure): A clean spectrum showing the characteristic singlet for the -CH₂Cl protons.
-
Indication of Hydrolysis: The appearance of a second singlet for the -CH₂OH protons and a broad singlet for the -OH proton. The integration of this new peak relative to the starting material peak gives a quantitative measure of the impurity.
References
-
ChemBK. (2024). This compound - Introduction. [Link]
-
Sciencemadness Wiki. (2021). Benzyl chloride. [Link]
-
Wikipedia. (2024). Benzyl chloride. [Link]
-
Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phase Transfer Catalysts in Modern Green Chemistry. [Link]
-
American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
Identifying impurities in commercial Ethyl 3-(Chloromethyl)benzoate by GC-MS
Welcome to the technical support center for the analysis of commercial Ethyl 3-(Chloromethyl)benzoate. This guide is designed for researchers, analytical scientists, and quality control professionals who are using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities in this key chemical intermediate. As a compound bearing a thermally sensitive chloromethyl group, its analysis presents unique challenges that require a nuanced approach. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the GC-MS analysis of this compound.
Q1: What are the most likely impurities in my commercial sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route used for manufacturing. Understanding the potential starting materials and reaction byproducts is the first step in targeted impurity identification. The most common synthetic pathways involve either the chlorination of ethyl 3-methylbenzoate or the esterification of 3-(chloromethyl)benzoic acid.
Based on these routes, the following impurities can be anticipated:
| Impurity Class | Specific Examples | Likely Origin |
| Starting Materials | 3-(Chloromethyl)benzoic acid, Ethyl 3-methylbenzoate, Ethanol | Incomplete reaction or carryover |
| Positional Isomers | Ethyl 2-(chloromethyl)benzoate, Ethyl 4-(chloromethyl)benzoate | Lack of regioselectivity during the chlorination of the toluene moiety. |
| Over-reaction Products | Ethyl 3-(dichloromethyl)benzoate, Dichlorinated isomers | Harsh chlorination conditions. |
| Related Substances | 3-Methylbenzoic acid, 3-(Hydroxymethyl)benzoic acid ethyl ester | Incomplete starting material conversion; hydrolysis of the chloromethyl group. |
| Solvents/Reagents | Toluene, Thionyl chloride, Dichloromethane | Residual solvents from synthesis and purification steps. |
Q2: My main peak for this compound is tailing significantly. What's causing this and how do I fix it?
A2: Peak tailing is a frequent issue when analyzing active compounds like benzyl halides.[1][2] When all peaks in the chromatogram exhibit tailing, the problem is often physical, such as a poor column cut or improper column installation.[2] However, if only the main analyte and other polar compounds are tailing, the cause is likely chemical interaction with "active sites" within the GC system.
Here’s a systematic approach to troubleshooting:
-
Inlet Activity: The glass inlet liner is the most common source of activity. Acidic silanol groups (-Si-OH) on the liner surface can interact with your analyte.
-
Solution: Always use a fresh, deactivated (silanized) inlet liner. If tailing reappears over time, the deactivation layer is depleted, and the liner should be replaced.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Column Degradation: The stationary phase can degrade over time, especially if exposed to oxygen at high temperatures, creating active sites.[4]
-
Solution: If trimming the column doesn't resolve the issue, the column may need to be replaced.
-
-
Improper Column Installation: If the column is positioned too high or too low in the inlet, it can create dead volumes, leading to peak distortion.[2]
-
Solution: Re-install the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth.
-
Q3: I'm seeing several small peaks with very similar mass spectra to my main compound. How can I confirm if they are positional isomers?
A3: Differentiating positional isomers (e.g., the 2-, 3-, and 4-chloromethyl derivatives) is a classic chromatographic challenge because they often have nearly identical mass spectra.[5] The electron ionization (EI) fragmentation is driven by the functional groups, which are the same for all isomers. Therefore, chromatographic separation is paramount.
-
Primary Method - Retention Time: The most reliable way to identify isomers is by comparing their retention times to those of certified reference standards for each specific isomer.
-
Orthogonal Chromatography: If isomers co-elute on your primary column (e.g., a non-polar DB-5ms), switching to a column with a different selectivity can resolve them. A more polar stationary phase, such as one containing cyanopropyl groups (e.g., a DB-624), will interact differently with the isomers based on subtle differences in their dipole moments, often leading to separation.[5][6]
-
Mass Spectrometry Clues: While the primary fragments will be identical, subtle differences in the relative abundance of certain ions can sometimes be observed, especially in "ortho-effects" where adjacent functional groups interact during fragmentation.[7][8] However, this is not a definitive identification method without reference standards.
Q4: I suspect my analyte is degrading in the hot GC inlet. What are the signs and how can I prevent it?
A4: The C-Cl bond in a benzyl chloride is thermally labile and susceptible to degradation, especially on hot, active metal or glass surfaces.[9]
Signs of Degradation:
-
Appearance of specific degradation products: Look for peaks corresponding to Ethyl 3-methylbenzoate (dechlorination) or Ethyl 3-(hydroxymethyl)benzoate (hydrolysis from trace water).
-
Broad, tailing parent peak with a "hump" or "shoulder": This can indicate on-column degradation, where the compound breaks down as it travels through the column.[9]
-
Poor recovery and reproducibility: If the peak area is inconsistent between injections, it may be due to variable degradation.
Prevention Strategies:
-
Lower the Inlet Temperature: This is the most direct solution. Experiment with lowering the inlet temperature in 20°C increments. The goal is to find the lowest temperature that allows for efficient volatilization of the analyte without causing significant degradation.
-
Use a Split Injection: A split injection with a high split ratio (e.g., 50:1 or 100:1) ensures a very fast transfer of the sample from the inlet to the column, minimizing the residence time in the hot inlet where degradation is most likely to occur.
-
Ensure System Inertness: As mentioned in Q2, use a highly deactivated liner and a well-conditioned, high-quality column to eliminate catalytic surfaces that can promote thermal degradation.
Part 2: Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies and workflows for robust impurity analysis.
Workflow for Impurity Identification
The following diagram outlines the logical flow for identifying an unknown impurity in your sample.
Caption: Logical workflow for GC-MS impurity identification.
Recommended GC-MS Method Protocol
This protocol provides a robust starting point for your method development. Optimization will be required for your specific instrumentation and impurity profile. The validation of the analytical method should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[10][11][12]
| Parameter | Recommended Setting | Justification & Expert Notes |
| Sample Preparation | 1 mg/mL in Dichloromethane or Ethyl Acetate | Simple dilution is sufficient. Avoid protic solvents like methanol or ethanol which could potentially react with the chloromethyl group over time. |
| Injection Mode | Split | Minimizes inlet residence time and thermal stress on the analyte. |
| Split Ratio | 50:1 | A good starting point. Can be decreased for trace analysis if sensitivity is an issue, but monitor for peak shape degradation. |
| Inlet Temperature | 250 °C | Balances efficient volatilization with minimizing thermal degradation. May need to be lowered to 220-230 °C if degradation is observed. |
| Liner | Deactivated, Split liner with glass wool | The deactivation is critical for this analyte. Glass wool aids in reproducible vaporization but must also be deactivated. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A general-purpose, robust column that provides good separation for a wide range of semi-volatile compounds based on boiling point. |
| Carrier Gas | Helium | Inert. Set to a constant flow rate of 1.0 - 1.2 mL/min. |
| Oven Program | Initial: 80 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min | A typical starting ramp. Adjust the initial temperature and ramp rate to improve separation of early-eluting impurities from the solvent front or to resolve closely eluting species. |
| MS Transfer Line | 280 °C | Should be set at or slightly above the final oven temperature to prevent analyte condensation. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Scan Range | 40 - 350 amu | Captures the expected molecular ion (m/z 198 for the 35Cl isotope) and key fragments. |
Guide to Mass Spectrum Interpretation
The mass spectrum of this compound provides a structural fingerprint. Under standard 70 eV Electron Ionization (EI), you can expect to see several key fragments.
| m/z Value | Proposed Fragment | Interpretation & Notes |
| 198/200 | [M]+• (Molecular Ion) | The presence of a pair of peaks with an approximate 3:1 intensity ratio is the characteristic isotopic signature of a single chlorine atom. This is a definitive piece of evidence. |
| 163 | [M - Cl]+ | Loss of the chlorine radical. |
| 153 | [M - OCH2CH3]+ | Loss of the ethoxy radical (-45 Da). This often results in a stable acylium ion and can be a prominent peak in the spectrum.[13] |
| 149 | [M - CH2Cl]+ | Loss of the chloromethyl radical. |
| 121 | [C7H5O2]+ | Further fragmentation of the m/z 153 ion by loss of CO2 or from the m/z 149 ion by loss of CO. |
| 91 | [C7H7]+ | The tropylium ion, a classic rearranged fragment for benzyl-containing compounds. Its presence indicates an aromatic ring with a methylene group. |
Note: The relative intensities of these fragments can provide clues but the presence or absence of these key ions is most important for initial identification.
References
- A Simultaneous Dual Capillary Column GC/MS Technique for the Identification of Positional and Geometrical Isomers of Aliphatic Compounds. (1983). Analytical Chemistry.
-
Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. [Link]
- A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. (2023). Food Chemistry.
- Determining monoacylglycerol positional isomers as trimethylsilyl (TMS)
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GC Troubleshooting. (n.d.). Agilent Technologies. [Link]
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Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
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Fixing GC Peak Tailing for Cleaner Results. (2024). Separation Science. [Link]
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Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent Technologies. [Link]
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This compound. (2024). ChemBK. [Link]
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A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012). ResearchGate. [Link]
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The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). LCGC. [Link]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Advances. [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). Molecules. [Link]
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This compound. (n.d.). SpectraBase. [Link]
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Ethyl 3-chlorobenzoate. (n.d.). PubChem. [Link]
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Ethyl 3-(chlorocarbonyl)benzoate. (n.d.). PubChem. [Link]
-
Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. (2016). Journal of the American Society for Mass Spectrometry. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). ResearchGate. [Link]
-
Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. (2016). Journal of the American Society for Mass Spectrometry. [Link]
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Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2023). Journal of Forensic Sciences. [Link]
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Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. [Link]
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Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). Analytical Chemistry. [Link]
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DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]
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Analysis of Related Substances and Impurities GMP. (n.d.). Tentamus Pharma UK. [Link]
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Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. [Link]
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Klee, M. (2023). GC Solutions #35: Activity and Decomposition. Separation Science. [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]
-
Synthesis of Chloromethyl Benzoate. (n.d.). PrepChem.com. [Link]
-
This compound. (n.d.). PubChem. [Link]
- 3-chloro methyl benzoic acid synthetic method. (n.d.).
-
Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2001). ResearchGate. [Link]
-
Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2001). Journal of Liquid Chromatography & Related Technologies. [Link]
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Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace. [Link]
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Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. (2022). Food Science and Biotechnology. [Link]
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Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. (n.d.). Journal of the Chemical Society of Pakistan. [Link]
-
Chemical Properties of Ethyl 3-(trichloromethyl)benzoate (CAS 116495-76-2). (n.d.). Cheméo. [Link]
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4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
What are the major Causes of GC Capillary Column Performance Degradation?. (n.d.). Agilent Technologies. [Link]
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Technical Support Center: Scaling Up Reactions Involving Ethyl 3-(Chloromethyl)benzoate
Welcome to the technical support center for the process scale-up of reactions involving Ethyl 3-(Chloromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to pilot plant production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure a safe, efficient, and successful scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the initial phases of scaling up reactions with this compound.
Q1: What are the primary challenges when scaling up reactions with this compound?
Scaling up reactions involving this compound from the lab to a pilot plant is not a linear process.[1] The primary challenges are rooted in physical and chemical principles that change non-linearly with increasing volume.[1][2] Key issues include:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly at larger scales, making it more difficult to manage reaction heat.[3] What might be a minor exotherm in a 1 L flask can become a dangerous, runaway reaction in a 100 L reactor.[3]
-
Mixing and Mass Transfer: Achieving homogeneous mixing is critical for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration.[2][4] What is easily mixed with a magnetic stir bar in the lab requires careful selection of impellers and agitation speeds in a pilot plant reactor.[5]
-
Reaction Kinetics: The time to reach chemical equilibrium can increase with larger quantities of reactants.[1]
-
Impurity Profile: Side reactions that were negligible at the lab scale can become significant sources of impurities in a pilot plant setting, complicating purification and affecting final product quality.[6]
-
Safety: The presence of the chloromethyl group, a reactive alkylating agent, necessitates stringent safety protocols to handle potential exposure and corrosive byproducts like HCl.[7][8]
Q2: How does the choice of solvent impact the scale-up process?
The choice of solvent is critical and its effects can be magnified at scale. Key considerations include:
-
Thermal Properties: The solvent's heat capacity and boiling point will directly influence the reactor's heating and cooling requirements.
-
Solubility: Ensure that all reactants, intermediates, and the final product remain soluble under the reaction conditions to prevent precipitation and fouling of equipment.
-
Reaction Compatibility: The solvent should be inert and not participate in side reactions. For instance, protic solvents may react with the chloromethyl group.
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with extraction and crystallization steps. Using a solvent that forms an azeotrope with water, for example, can aid in water removal during the reaction.
-
Safety and Environmental Impact: At the pilot scale, large volumes of solvent are used. Therefore, toxicity, flammability, and environmental impact are major factors.
Q3: What are the key safety precautions for handling this compound at a pilot plant scale?
Given the reactive nature of the chloromethyl group, a comprehensive safety review is essential before any scale-up.[7]
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and lab coats.[8]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system, to avoid inhalation of vapors.
-
Emergency Procedures: Ensure that emergency showers and eyewash stations are readily accessible.[9] All personnel should be trained on emergency procedures for spills and exposure.[8]
-
Quenching and Waste Disposal: Develop a validated quenching procedure for any unreacted chloromethylating agent. Waste streams must be handled and disposed of according to regulatory guidelines.
-
Material Compatibility: Ensure all reactor components, transfer lines, and seals are compatible with the reactants, solvents, and any corrosive byproducts like HCl.[1]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the scale-up process.
Guide 1: Poor/Inconsistent Reaction Conversion
Problem: The reaction does not proceed to completion, or the conversion is significantly lower and more variable than observed in the lab.
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing/Mass Transfer | 1. Review Agitator Design: The type of impeller (e.g., paddle, turbine, anchor) and its position are crucial.[5] For many organic reactions, a pitched-blade turbine is effective for promoting axial flow and good top-to-bottom mixing. 2. Optimize Agitation Speed: Determine the optimal Reynolds number to ensure turbulent flow, which enhances mixing efficiency.[1][10] 3. Consider Baffles: Baffles are often necessary in larger reactors to prevent vortex formation and improve mixing.[11] |
| Poor Temperature Control | 1. Characterize Thermal Profile: Use temperature probes at different locations within the reactor to identify thermal gradients. 2. Adjust Heating/Cooling Fluid Flow Rate: Ensure the flow rate of the heat transfer fluid in the reactor jacket is sufficient for the required heat duty.[10] 3. Implement Ramp-and-Soak Profiles: For highly exothermic reactions, a gradual temperature ramp can help maintain control. |
| Decomposition of Reactants or Products | 1. Analyze for Hot Spots: Localized overheating due to poor mixing can lead to degradation. 2. Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can minimize decomposition. 3. Impurity Profiling: Use techniques like HPLC or GC-MS to identify degradation products and understand the decomposition pathway.[12][13] |
Guide 2: Increased Impurity Formation
Problem: The final product contains new or significantly higher levels of impurities compared to the lab-scale synthesis.
| Potential Cause | Troubleshooting Steps |
| Localized High Concentrations | 1. Modify Reagent Addition: Instead of adding a reagent all at once, use a controlled addition via a dosing pump to maintain a low concentration of the limiting reagent. 2. Sub-surface Addition: For reactive reagents, adding them below the surface of the reaction mixture can improve dispersion and reduce side reactions at the point of addition. |
| Longer Reaction Times at Elevated Temperatures | 1. Kinetic Modeling: Develop a kinetic model of both the main reaction and key side reactions to understand their temperature dependence. 2. Optimize Temperature and Time: It may be preferable to run the reaction for a shorter time at a slightly higher temperature, or vice-versa, to favor the desired reaction. |
| Presence of Unexpected Reactants (e.g., from previous batches) | 1. Implement Rigorous Cleaning Protocols: Develop and validate a cleaning procedure for the reactor to prevent cross-contamination. 2. Use Dedicated Equipment: If feasible, use dedicated equipment for specific process steps. |
Guide 3: Difficulties in Product Isolation and Purification (Crystallization Issues)
Problem: The product fails to crystallize, "oils out," or the resulting crystals are of poor quality (e.g., very fine needles) leading to difficult filtration.
| Potential Cause | Troubleshooting Steps |
| Supersaturation is Too High (Rapid Crystallization) | 1. Increase Solvent Volume: Add a small amount of additional solvent to the hot solution before cooling to slightly reduce the level of supersaturation.[14] 2. Slow Cooling: Implement a controlled, slow cooling profile. Rapid cooling often leads to the formation of small, impure crystals.[15] Insulate the reactor to slow down heat loss.[16] |
| "Oiling Out" | 1. Re-heat and Add More Solvent: If the product separates as an oil, reheat the mixture to dissolve the oil, add more solvent, and then cool slowly.[15] 2. Change Solvent System: The boiling point of the solvent may be too high, causing the product to melt before it crystallizes. Consider a lower-boiling solvent or a solvent mixture.[15] |
| Inhibition of Crystallization | 1. Introduce Seed Crystals: Adding a small amount of pure product (seed crystals) can initiate crystallization.[15] 2. Scratching: In glass-lined reactors, scratching the inner surface is not feasible. However, brief, high-speed agitation can sometimes induce nucleation. 3. Anti-Solvent Addition: A controlled addition of an anti-solvent in which the product is insoluble can induce crystallization. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Pilot-Scale Reaction Setup and Execution
-
Reactor Preparation: Ensure the reactor is clean, dry, and passivated if necessary. Perform a pressure test to check for leaks.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture, especially if organometallic reagents are used.
-
Reagent Charging: Charge the initial reactants and solvent to the reactor.
-
Heating/Cooling: Bring the reactor contents to the desired initial temperature using the jacket heating/cooling system.
-
Controlled Addition: Add the remaining reagent(s) at a controlled rate using a calibrated dosing pump. Monitor the internal temperature closely for any exotherm.
-
Reaction Monitoring: Take samples at regular intervals to monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Upon completion, cool the reaction mixture and proceed with the work-up procedure (e.g., quenching, phase separation).
-
Product Isolation: Isolate the crude product, for example, by crystallization and filtration.
Protocol 2: Troubleshooting Impurity Profile via HPLC
-
Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent (e.g., acetonitrile).
-
Column Selection: Start with a standard C18 column. If co-elution is observed, screen other columns with different selectivities.[17]
-
Mobile Phase Optimization: Vary the mobile phase composition (e.g., water/acetonitrile gradient) and pH to achieve optimal separation of the main peak from all impurity peaks.[17]
-
Peak Identification: Use a mass spectrometer detector (LC-MS) to obtain the mass of each impurity, which can help in its identification.[18]
-
Quantification: Once the method is optimized, use it to quantify the levels of each impurity in different batches to assess the consistency of the process.
Visualizations
Caption: Workflow for scaling up from lab to pilot plant.
Caption: Decision tree for troubleshooting common scale-up issues.
References
- Heat transfer and mixing studies in a mechanically agitated pilot-scale bioreactor - UBIRA ETheses.
- 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group.
- Chloromethyl: compounds, synthesis and safety | Blog - Chempanda.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Technical Support Center: Crystallization of Small Organic Molecules - Benchchem.
- Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH.
- Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik Mainz.
- Impurity Profiling of Chemical Reactions | Process Development Strategies.
- Guide of Pilot Plant Scale-Up Techniques - Adesis, Inc.
- Influence of mixing and heat transfer in process scale-up - DiVA portal.
- In-Depth Technical Guide: Chemical Hazards and Safety Information for 2-(Chloromethyl)-5-fluorothiophene - Benchchem.
- Common Types of Mixing in Reactors - Just Measure it - Zero Instrument.
- challenges in scaling up Schiff base synthesis from lab to pilot plant - Benchchem.
- Pilot Plants in Scale-Up: Role, Challenges and Guidelines - Xytel India.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
- Development of “Impurities Profiling” by using Morden Analytical Techniques: A Review - ResearchGate.
- Impurity Profiling and Structure Elucidation via ACD/Labs - YouTube.
- Method Development for Drug Impurity Profiling: Part 1 | LCGC International.
- CHLOROMETHYL METHYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS.
- Crystallization, Large Scale - YouTube.
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Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Characterization of Products from Ethyl 3-(Chloromethyl)benzoate
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Utility of Ethyl 3-(Chloromethyl)benzoate as a Synthetic Intermediate
This compound is a versatile bifunctional reagent frequently employed in medicinal chemistry and materials science. Its structure presents two key reactive sites: an ethyl ester, which can undergo hydrolysis or amidation, and a benzylic chloride, which is an excellent electrophile for nucleophilic substitution reactions. This guide focuses on the latter, providing an in-depth analysis of how ¹H Nuclear Magnetic Resonance (NMR) spectroscopy can be used to unequivocally characterize the products resulting from the substitution of the benzylic chloride. For researchers in drug development, the ability to rapidly and accurately confirm the structure of these intermediates is paramount to advancing a synthetic campaign.
The diagnostic power of ¹H NMR in this context lies in its sensitivity to the electronic environment of the protons in a molecule. The benzylic methylene protons (-CH₂Cl) of the starting material serve as a crucial spectroscopic handle. Any modification at this position induces a predictable and measurable change in their chemical shift (δ), providing definitive evidence of a successful transformation.
Core Principle: Tracking the Transformation via the Benzylic Methylene Signal
The primary focus of our analysis will be the singlet corresponding to the two benzylic protons. In the starting material, this compound, this signal typically appears around δ 4.6 ppm . The electronegative chlorine atom deshields these protons, pulling them downfield. When a nucleophile replaces the chloride, the electronegativity and magnetic anisotropy of the new substituent will alter the electronic environment of these methylene protons, causing their signal to shift. By comparing the ¹H NMR spectrum of the product to that of the starting material, we can confirm the substitution and identify the newly formed functional group.
This principle is illustrated in the workflow below:
Caption: General workflow for synthesis and ¹H NMR characterization.
Comparative Analysis: ¹H NMR Spectra of Common Derivatives
Let us consider a series of common nucleophilic substitution reactions on this compound and the expected ¹H NMR characteristics of the resulting products. The solvent for all spectra is assumed to be deuterochloroform (CDCl₃), a standard for non-polar to moderately polar organic compounds.
Starting Material: this compound
-
Aromatic Protons (4H): These appear in the range of δ 7.40-8.15 ppm. Due to the meta-substitution pattern, the signals are complex multiplets. The protons ortho to the ester group are typically the most deshielded.
-
Benzylic Methylene Protons (-CH₂Cl, 2H): A sharp singlet at approximately δ 4.60 ppm . This is our key reference signal.
-
Ethyl Ester Protons (-OCH₂CH₃, 5H): A quartet around δ 4.40 ppm (2H) and a triplet around δ 1.40 ppm (3H), showing the characteristic ethyl group splitting pattern.
Product from Azide Substitution: Ethyl 3-(Azidomethyl)benzoate
Reaction with sodium azide (NaN₃) yields the corresponding benzyl azide. The azide group (N₃) is less electronegative than chlorine.
-
Benzylic Methylene Protons (-CH₂N₃, 2H): The singlet is expected to shift upfield (to a lower δ value) to approximately δ 4.35-4.45 ppm . This subtle but distinct shift is clear evidence of the substitution.
-
Other Signals: The aromatic and ethyl ester proton signals will remain largely unchanged, confirming the integrity of the rest of the molecule.
Product from Phenoxide Substitution: Ethyl 3-(Phenoxymethyl)benzoate
Reaction with a phenoxide (e.g., sodium phenoxide) forms an ether linkage. The oxygen atom is highly electronegative, and the adjacent phenyl ring introduces significant magnetic anisotropy.
-
Benzylic Methylene Protons (-CH₂OPh, 2H): This signal will experience a significant downfield shift to approximately δ 5.10 ppm . This is due to the combined deshielding effects of the ether oxygen and the aromatic ring current of the newly introduced phenyl group.
-
New Aromatic Signals: A new set of signals corresponding to the protons of the phenoxy group will appear in the aromatic region (δ 6.90-7.40 ppm).
Product from Hydrolysis: Ethyl 3-(Hydroxymethyl)benzoate
Hydrolysis of the benzyl chloride, for instance with aqueous sodium bicarbonate, yields the corresponding benzyl alcohol.
-
Benzylic Methylene Protons (-CH₂OH, 2H): The signal shifts slightly downfield relative to the chloride, appearing around δ 4.75 ppm .[1]
-
Hydroxyl Proton (-OH, 1H): A broad singlet will appear, the chemical shift of which is highly variable (typically δ 1.5-3.5 ppm) and depends on concentration and temperature. This peak will disappear upon shaking the NMR sample with a drop of D₂O, a classic test for exchangeable protons.
Summary of Diagnostic Chemical Shifts
The relationship between the substituent and the benzylic proton chemical shift is a powerful diagnostic tool.
Caption: Effect of substituent on the benzylic proton chemical shift.
| Compound Name | Structure Fragment | Key Signal | Expected Chemical Shift (δ, ppm) | Rationale for Shift vs. Chloride |
| This compound | -CH₂-Cl | Benzylic Singlet | ~4.60 | Reference Starting Material |
| Ethyl 3-(Azidomethyl)benzoate | -CH₂-N₃ | Benzylic Singlet | ~4.40 | Upfield shift; Azide is less electronegative than Chlorine. |
| Ethyl 3-(Phenoxymethyl)benzoate | -CH₂-OPh | Benzylic Singlet | ~5.10 | Downfield shift; Oxygen is highly electronegative, and the phenyl ring adds anisotropic deshielding. |
| Ethyl 3-(Hydroxymethyl)benzoate | -CH₂-OH | Benzylic Singlet | ~4.75 | Downfield shift; Oxygen is more electronegative than chlorine, leading to greater deshielding.[1] |
Alternative Starting Materials: A Brief Comparison
While this compound is a common choice, other reagents can achieve similar transformations.
-
Ethyl 3-(bromomethyl)benzoate: The bromide is a better leaving group, often leading to faster reactions. The ¹H NMR of the starting material would show the benzylic methylene singlet at a slightly lower chemical shift (approx. δ 4.45-4.50 ppm) due to bromine's lower electronegativity compared to chlorine. The ¹H NMR spectra of the final substitution products would, however, be identical regardless of whether the starting material was the chloride or the bromide.
-
Benzyl Trichloroacetimidates: These can be used for benzylation under milder, often acidic, conditions.[2] This alternative is particularly useful for sensitive substrates where the basic or nucleophilic conditions required for benzyl halides are problematic. The characterization of the final product remains the same.
The choice of reagent is dictated by reactivity, stability, cost, and reaction conditions, but the final ¹H NMR characterization of the desired product follows the same principles outlined above.
Experimental Protocols
General Procedure for Nucleophilic Substitution
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Acetone, DMF, or Acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq., e.g., sodium azide, sodium phenoxide) to the solution. If the nucleophile is a liquid amine, it can be added directly.
-
Reaction Monitoring: Stir the reaction at an appropriate temperature (room temperature to 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry product into a clean vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Cap the vial and gently swirl or vortex until the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum.
Conclusion
¹H NMR spectroscopy is an indispensable tool for characterizing the products of nucleophilic substitution reactions involving this compound. The chemical shift of the benzylic methylene protons provides a reliable and easily interpretable marker for successful chemical transformation. By understanding the influence of different substituents on this key signal, researchers can confidently and efficiently verify their synthetic outcomes, accelerating the pace of drug discovery and materials development.
References
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Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Gorgis, K. N., et al. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Nature. Available at: [Link]
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A Senior Application Scientist's Guide to HPLC Purity Analysis of Ethyl 3-(Chloromethyl)benzoate Derivatives
<content_type_and_audience> Topic: HPLC analysis for purity determination of Ethyl 3-(Chloromethyl)benzoate derivatives Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in organic synthesis, frequently utilized as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aromatic ring, an ethyl ester group, and a reactive chloromethyl moiety, makes it a versatile precursor. However, the very reactivity that makes this compound valuable also presents a significant analytical challenge. The synthesis can result in a variety of process-related impurities and degradation products, such as 3-hydroxymethyl-benzoic acid or di/trichlorinated species.[2] For drug development professionals, ensuring the purity of this starting material is not merely a quality control measure; it is a critical step that directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main component from structurally similar impurities.[3][4][5] This guide provides an in-depth comparison of HPLC methodologies for the purity determination of this compound derivatives. We will explore the nuanced effects of stationary phase selection, mobile phase composition, and provide a robust, field-proven protocol grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[6][7][8]
The Analytical Challenge: Separating Structurally Similar Compounds
The primary challenge in analyzing this compound is achieving adequate chromatographic resolution between the parent molecule and its potential impurities. These impurities often share the same core structure, differing only by small functional group changes. This similarity leads to closely related physicochemical properties, making separation difficult.
Common Impurities Include:
-
Starting Materials: Unreacted benzoic acid or related precursors.
-
Over-reaction Products: Di- or tri-chlorinated benzoate derivatives.
-
Hydrolysis Products: Ethyl 3-(hydroxymethyl)benzoate, where the chlorine is replaced by a hydroxyl group.
-
Positional Isomers: 2-(chloromethyl) and 4-(chloromethyl) isomers.
A successful HPLC method must be "stability-indicating," meaning it can resolve the active compound from any potential degradation products or process impurities.[9]
Comparative Analysis of HPLC Methodologies
The heart of method development lies in the systematic selection and optimization of the column and mobile phase. Reversed-phase HPLC is the mode of choice for this analysis, leveraging hydrophobic interactions to achieve separation.[5]
Pillar 1: Stationary Phase (Column) Selection
The choice of stationary phase is the most powerful tool for manipulating selectivity in a separation.[10] For an aromatic and halogenated compound like this compound, several column chemistries offer distinct advantages.
| Stationary Phase | USP Designation | Principle of Separation & Rationale | Advantages for this Analysis | Disadvantages/Considerations |
| C18 (Octadecylsilane) | L1 | Strong hydrophobic interactions between the alkyl chains and the analyte.[11] | Industry standard, high hydrophobicity provides good retention for the main compound. Excellent for general-purpose separations. | May not provide sufficient selectivity to resolve closely related isomers or polar impurities due to its primary reliance on hydrophobicity. |
| Phenyl-Hexyl | L11 | Mixed-mode interactions: hydrophobic (hexyl chain) and π-π interactions (phenyl ring).[10] | The π-π interactions with the analyte's benzene ring can offer unique selectivity for aromatic and halogenated compounds, enhancing resolution between isomers.[12][13] | Elution order can be less predictable than C18. Requires careful mobile phase optimization to leverage the π-π interactions effectively. |
| PFP (Pentafluorophenyl) | L43 | Multiple interaction modes: hydrophobic, π-π, dipole-dipole, and ion-exchange. Particularly effective for halogenated compounds.[14] | Offers orthogonal (different) selectivity compared to C18 and Phenyl phases.[14] Can significantly improve separation of halogenated isomers and other closely related impurities. | Can exhibit strong retention for basic compounds, potentially leading to poor peak shape if the mobile phase is not properly buffered. |
Expert Insight: While C18 is the workhorse of reversed-phase chromatography, for halogenated aromatic compounds, a Phenyl-Hexyl column often provides superior resolution . The ability of the phenyl stationary phase to engage in π-π stacking interactions with the analyte's aromatic ring introduces a selectivity mechanism that C18 lacks, which can be decisive in separating positional isomers.
Pillar 2: Mobile Phase Optimization
The mobile phase composition fine-tunes the separation achieved by the column. Key variables include the organic modifier and the pH of the aqueous component.
-
Organic Modifier (Acetonitrile vs. Methanol):
-
Acetonitrile: Generally the preferred solvent as it has a lower viscosity (leading to lower backpressure) and is a weaker UV-absorber at low wavelengths. It often provides sharper peaks.
-
Methanol: Can alter selectivity compared to acetonitrile and is sometimes more effective for resolving certain critical pairs. It is also a more cost-effective option.
-
-
Aqueous Phase & pH Control:
-
A buffer (e.g., phosphate or acetate) is typically unnecessary unless acidic or basic impurities are present.
-
The addition of a small amount of acid (0.1% formic acid or trifluoroacetic acid) is highly recommended. This suppresses the ionization of any free silanol groups on the silica-based column, dramatically improving the peak shape of the main analyte and any impurities.
-
Field-Proven Experimental Protocol
This protocol is designed as a robust, self-validating system for the purity analysis of this compound, in line with USP <621> and ICH Q2(R1) principles.[6][15][16][17]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade).
-
Sample Preparation: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures protonation of silanols for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good elution strength and peak shape. |
| Gradient Program | 0-2 min, 40% B; 2-15 min, 40-85% B; 15-17 min, 85% B; 17.1-20 min, 40% B | A gradient is essential to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved from early eluters. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Thermostatting the column ensures retention time reproducibility. |
| Detection Wavelength | 235 nm | An appropriate wavelength for aromatic compounds, providing good sensitivity for the parent compound and expected impurities. |
| Injection Volume | 10 µL | A suitable volume to avoid column overloading while ensuring adequate sensitivity. |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified according to ICH guidelines.[8]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Reproducibility (%RSD) | ≤ 2.0% for 5 replicate injections | Confirms the precision of the injector and the stability of the system. |
Workflow for HPLC Purity Determination
Caption: A typical workflow for HPLC purity analysis from sample preparation to final reporting.
Comparison with Alternative Techniques
While HPLC is the gold standard, other techniques can be used for orthogonal verification.
| Technique | Principle | Advantages for this Analysis | Disadvantages |
| Gas Chromatography (GC) | Separation in the gas phase based on boiling point and polarity. | Excellent for volatile impurities and residual solvents. Can provide high efficiency. | The analyte must be thermally stable and volatile. Derivatization may be required, adding complexity. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Significantly faster analysis times and higher resolution compared to traditional HPLC. | Requires specialized high-pressure instrumentation. Method transfer from HPLC requires careful consideration. |
| Thin-Layer Chromatography (TLC) | Separation on a flat plate of adsorbent material.[3] | Simple, rapid, and cost-effective for qualitative screening and monitoring reaction progress. | Primarily qualitative, not suitable for precise quantification. Lower resolution compared to HPLC. |
Conclusion
The purity determination of this compound and its derivatives is a critical task that demands a robust and well-validated analytical method. While a standard C18 column can be effective, this guide demonstrates that a Phenyl-Hexyl stationary phase often provides superior selectivity and resolution for these specific aromatic, halogenated compounds due to its mixed-mode separation mechanism.
By combining the recommended Phenyl-Hexyl column with a well-optimized acetonitrile/water gradient containing 0.1% formic acid, researchers can establish a reliable, stability-indicating HPLC method. Adherence to rigorous system suitability criteria ensures the trustworthiness of the generated data, providing the high degree of confidence required in pharmaceutical development and quality control. This approach not only guarantees the quality of the starting material but also upholds the integrity of the entire drug manufacturing process.
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]
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<621> CHROMATOGRAPHY . Available from: [Link]
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Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]
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〈621〉 Chromatography | BioGlobaX . Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Available from: [Link]
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Comparative assessment of C18 and phenyl-hexyl column for separation of... | Download Scientific Diagram - ResearchGate . Available from: [Link]
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Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures | HALO Columns . Available from: [Link]
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Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online . Available from: [Link]
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Reversed Phase HPLC Columns - Phenomenex . Available from: [Link]
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Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases . Available from: [Link]
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HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum . Available from: [Link]
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GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns . Available from: [Link]
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This compound | Starshinechemical . Available from: [Link]
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Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography - Longdom Publishing . Available from: [Link]
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A Comparative Guide to the Reactivity of Ethyl 3-(Chloromethyl)benzoate and Benzyl Bromide
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic pathway. Benzylic halides are a cornerstone of organic synthesis, prized for their utility in introducing benzyl groups to a wide array of nucleophiles. This guide provides an in-depth comparative analysis of the reactivity of two common benzylic halides: Ethyl 3-(chloromethyl)benzoate and the archetypal benzyl bromide. This comparison is grounded in fundamental mechanistic principles and supported by a proposed experimental framework to quantify these differences.
Theoretical Framework: Unpacking Reactivity in Benzylic Systems
The reactivity of benzylic halides in nucleophilic substitution reactions is enhanced compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 pathways through π-conjugation.[1][2]
-
SN1 Pathway: In a unimolecular (SN1) mechanism, the rate-determining step is the departure of the leaving group to form a carbocation. A benzylic carbocation is significantly stabilized by resonance, as the positive charge is delocalized across the aromatic ring.[3][4]
-
SN2 Pathway: In a bimolecular (SN2) mechanism, a nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the leaving group. The transition state of this reaction is also stabilized by the overlap of the p-orbitals of the benzene ring with the developing p-orbital on the benzylic carbon.[2]
Primary benzylic halides like the two compounds under discussion can react via either mechanism, with the specific pathway being influenced by the nucleophile, solvent, and substrate structure.[5][6]
Caption: General mechanisms for SN1 and SN2 reactions at a benzylic carbon.
To compare the reactivity of this compound and benzyl bromide, two primary factors must be analyzed: the nature of the leaving group and the electronic influence of the substituent on the aromatic ring.
Head-to-Head Comparison: Key Differentiating Factors
| Feature | Benzyl Bromide | This compound |
| Molecular Formula | C₇H₇Br | C₁₀H₁₁ClO₂ |
| Molecular Weight | 171.04 g/mol | 198.65 g/mol [7] |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Ring Substituent | None (Hydrogen) | Ethyl Ester (-COOEt) at meta-position |
Factor 1: Leaving Group Ability (Br⁻ vs. Cl⁻)
The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart with a pair of electrons. A good leaving group is a weak base, as this implies it is stable on its own.[8] When comparing the halogens, the leaving group ability increases down the periodic table.[9]
Reactivity Order: I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is governed by two properties:
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a better leaving group.[10]
-
Bond Strength: The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond, requiring less energy to cleave during the rate-determining step of either an SN1 or SN2 reaction.[11][12]
Factor 2: Electronic Effect of the Ring Substituent
The ethyl ester (-COOEt) group on the this compound ring is an electron-withdrawing group (EWG) through both induction and resonance. Its position on the ring is crucial.
-
Effect on an SN1 Reaction: An SN1 reaction proceeds through a carbocation intermediate. An EWG, even at the meta-position, will destabilize the developing positive charge on the benzylic carbon through an inductive effect, increasing the activation energy and slowing the reaction rate compared to an unsubstituted ring.
-
Effect on an SN2 Reaction: In an SN2 reaction, there is no full carbocation, but the transition state has considerable carbocation-like character. The inductive electron-withdrawing nature of the meta-substituent will still slightly destabilize this transition state, leading to a modest decrease in the reaction rate. Studies on substituted benzyl systems have shown that electron-withdrawing groups decrease the rate of SN2 reactions.[13]
In contrast, benzyl bromide has only hydrogen atoms on the ring, which serve as the neutral baseline for reactivity.
Overall Reactivity Prediction
Combining both factors—a superior leaving group (Br⁻) and the absence of a deactivating substituent—leads to a clear and confident prediction: Benzyl bromide is significantly more reactive than this compound in nucleophilic substitution reactions.
Experimental Validation: A Comparative Rate Study
To empirically validate this theoretical comparison, a simple yet effective experiment can be conducted by monitoring the rate of halide exchange with sodium iodide in acetone (the Finkelstein reaction). This reaction typically proceeds via an SN2 mechanism. The reaction's progress can be monitored by the formation of a precipitate, as sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[8]
Experimental Protocol
Objective: To qualitatively and quantitatively compare the reaction rates of this compound and benzyl bromide with sodium iodide in acetone.
Materials:
-
Benzyl bromide
-
This compound
-
0.1 M Sodium Iodide in Acetone solution
-
Acetone (ACS grade)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Gas Chromatograph (for quantitative analysis)
Caption: Workflow for the comparative kinetic analysis of benzylic halides.
Procedure:
-
Preparation: Prepare 0.05 M solutions of benzyl bromide and this compound in separate, dry test tubes.
-
Initiation: In two other test tubes, place an equal volume of the 0.1 M sodium iodide in acetone solution. Place all tubes in a water bath to ensure a constant temperature.
-
Mixing: Simultaneously add the halide solutions to the sodium iodide solutions and start the stopwatch.
-
Observation (Qualitative): Observe the test tubes against a dark background and record the time at which the first sign of a precipitate (turbidity) appears for each reaction.
-
Data Analysis (Quantitative): For a more rigorous comparison, the reaction can be monitored by taking aliquots at set time intervals, quenching the reaction (e.g., by diluting in a solvent mixture), and analyzing the concentration of the starting halide by Gas Chromatography (GC). Plotting the concentration of the reactant versus time allows for the determination of the reaction rate constant.
Expected Results
The reaction with benzyl bromide will proceed much faster than with this compound. This will be evident both in the rapid formation of the NaBr precipitate and in the faster disappearance of the starting material peak in a GC analysis.
| Compound | Leaving Group | Electronic Effect | Predicted Time to Precipitate | Predicted Relative Rate |
| Benzyl Bromide | Br⁻ (Excellent) | Neutral | Very Fast (e.g., < 1 minute) | ~100-200x |
| This compound | Cl⁻ (Good) | Deactivating (EWG) | Slow (e.g., > 30 minutes) | 1x (Baseline) |
Conclusion and Practical Implications
For professionals in chemical synthesis and drug development, this has direct practical consequences:
-
Reaction Conditions: Reactions involving this compound will likely require more forcing conditions—such as higher temperatures, longer reaction times, or the use of a stronger nucleophile—to achieve comparable yields to those with benzyl bromide.
-
Substrate Selection: When a simple benzylation is required, benzyl bromide is the more efficient choice. This compound should be selected specifically when the ethyl benzoate moiety is a required structural component of the final target molecule.
-
Process Safety and Control: The higher reactivity of benzyl bromide means that reactions may be more exothermic and require more careful control of temperature and addition rates.
By understanding these fundamental differences, researchers can make more informed decisions in experimental design, optimizing synthetic routes and improving overall efficiency and safety.
References
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Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?Link
-
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Link
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PubChem. Benzyl Bromide. National Center for Biotechnology Information. Link
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Brainly. (2023). Which is a better leaving group, Cl− or Br−?Link
-
Journal of the Chemical Society D. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. RSC Publishing. Link
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Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...Link (Note: Specific page on this topic may require institutional access; concept is widely available in organic chemistry resources).
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BenchChem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. Link
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BenchChem. A Comparative Guide to the Reactivity of 1-Chloro-2,2,4-trimethylpentane and Other Primary Alkyl Halides. Link
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Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?Link
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Student Doctor Network Forums. (2012). Why is bromide a better nucleophile than chloride?Link
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Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. RSC Publishing. Link
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Journal of the Chemical Society (Resumed). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. RSC Publishing. Link
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BenchChem. Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide. Link
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Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Link
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ResearchGate. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Link
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National Institutes of Health (PMC). Effect of Allylic Groups on SN2 Reactivity. Link
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The Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity. ACS Publications. Link
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Scribd. Alkyl Halide Reactivity. Link
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JoVE. Reactions at the Benzylic Position: Halogenation. Link
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YouTube. (2020). Reactivity of Alkyl Halides. Link
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Cheméo. Chemical Properties of Ethyl 3-(trichloromethyl)benzoate. Link
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ChemScene. This compound. Link
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate...Link
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PrepChem.com. Preparation of ethyl benzoate. Link
-
Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method. Link
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A Comparative Guide to the Synthetic Utility of Ethyl 3-(Chloromethyl)benzoate and Ethyl 4-(Chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Ethyl (chloromethyl)benzoate isomers serve as versatile reagents, particularly in the pharmaceutical and fine chemical industries, for the introduction of a benzoyl moiety functionalized for further elaboration. This guide provides an in-depth comparison of Ethyl 3-(Chloromethyl)benzoate and Ethyl 4-(Chloromethyl)benzoate, delving into their synthesis, physicochemical properties, and, most critically, their differential reactivity in nucleophilic substitution reactions. This analysis is grounded in the principles of physical organic chemistry and supported by relevant experimental data to inform rational choices in synthetic design.
Physicochemical Properties: A Tabular Comparison
While both isomers share the same molecular formula and weight, the position of the chloromethyl group imparts subtle differences in their physical properties. These variations can influence their behavior in different solvent systems and under various reaction conditions.
| Property | This compound | Ethyl 4-(Chloromethyl)benzoate |
| CAS Number | 54589-54-7[1] | 1201-90-7 |
| Molecular Formula | C₁₀H₁₁ClO₂[1] | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol [1] | 198.65 g/mol |
| Appearance | Colorless liquid[1] | Colorless to almost colorless clear liquid |
| Boiling Point | ~228-230 °C[1] | 280 °C |
| Melting Point | ~ -13 °C[1] | Not specified |
| Density | ~1.18 g/mL[1] | 1.17 g/mL |
Synthesis of Ethyl (Chloromethyl)benzoate Isomers
The two primary routes to these isomers involve either the esterification of the corresponding (chloromethyl)benzoic acid or the chlorination of the respective ethyl toluate.
Method 1: Esterification of (Chloromethyl)benzoic Acid
This is a common and straightforward method, particularly when the parent carboxylic acid is commercially available. The reaction is an equilibrium-driven process, typically catalyzed by a strong acid.
Caption: General workflow for Fischer esterification.
Experimental Protocol: Synthesis of Ethyl 4-(Chloromethyl)benzoate via Esterification
-
To a solution of 4-(chloromethyl)benzoic acid (1.0 equiv.) in anhydrous ethanol (used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv.).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude ester by vacuum distillation or column chromatography to yield Ethyl 4-(chloromethyl)benzoate.
A similar procedure can be followed for the synthesis of the 3-isomer from 3-(chloromethyl)benzoic acid.
Method 2: Free-Radical Chlorination of Ethyl Toluate
This method is advantageous when the corresponding ethyl toluate is a more accessible starting material than the chloromethylated benzoic acid. The reaction proceeds via a free-radical chain mechanism, initiated by UV light or a radical initiator.
Caption: General workflow for free-radical chlorination.
Experimental Protocol: Synthesis of this compound via Free-Radical Chlorination
-
Dissolve ethyl m-toluate (1.0 equiv.) in a dry, inert solvent such as carbon tetrachloride in a flask equipped with a reflux condenser and a gas inlet.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 0.02 equiv.).
-
Heat the solution to reflux while bubbling chlorine gas through the mixture or adding sulfuryl chloride (1.0-1.2 equiv.) dropwise.
-
Irradiate the reaction mixture with a UV lamp to facilitate the initiation of the radical chain reaction.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench any remaining chlorinating agent.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain this compound.
This protocol can be adapted for the synthesis of the 4-isomer from ethyl p-toluate. It is important to control the stoichiometry of the chlorinating agent to minimize the formation of dichlorinated byproducts.[2]
Comparative Reactivity in Nucleophilic Substitution
The primary synthetic utility of these isomers lies in their reactivity as electrophiles in nucleophilic substitution reactions. The chloromethyl group is a benzylic halide, which can react via both Sₙ1 and Sₙ2 mechanisms. The position of the electron-withdrawing ethyl ester group on the benzene ring significantly influences the reaction pathway and rate.
Electronic Effects: The Decisive Factor
The ethyl carboxylate group (-COOEt) is a deactivating, electron-withdrawing group. Its effect on the stability of intermediates and transition states differs depending on its position relative to the reacting benzylic carbon.
-
Ethyl 4-(Chloromethyl)benzoate (Para-isomer): The ester group is in the para position, allowing for direct resonance and inductive withdrawal of electron density from the benzylic carbon.
-
This compound (Meta-isomer): The ester group is in the meta position. It can exert an inductive electron-withdrawing effect, but it cannot directly participate in resonance with the benzylic carbon.
Sₙ1 Reactivity: A Tale of Two Carbocations
The Sₙ1 mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this benzylic carbocation.
Caption: Relative stability of carbocation intermediates in Sₙ1 reactions.
In the case of the para-isomer , the electron-withdrawing ester group is in direct conjugation with the developing positive charge of the benzylic carbocation. This resonance effect strongly destabilizes the carbocation, significantly slowing down the rate of an Sₙ1 reaction.[3]
For the meta-isomer , the ester group is not in direct conjugation and can only destabilize the carbocation through its inductive effect. While still a destabilizing influence, the lack of a resonance-destabilizing effect means the meta-substituted benzyl carbocation is less unstable than its para counterpart.
Conclusion on Sₙ1 Reactivity: This compound is expected to be more reactive via an Sₙ1 mechanism than Ethyl 4-(Chloromethyl)benzoate. However, due to the inherent destabilization by the electron-withdrawing group in both isomers, the Sₙ1 pathway is generally disfavored for these compounds unless forced by reaction conditions (e.g., a very poor nucleophile in a polar, protic solvent).
Sₙ2 Reactivity: Examining the Transition State
The Sₙ2 mechanism involves a backside attack by the nucleophile, proceeding through a single transition state. The reaction rate is sensitive to both steric hindrance and the electronic nature of the substrate.
Caption: Relative stability of transition states in Sₙ2 reactions.
In the Sₙ2 transition state, there is a buildup of negative charge on the central carbon and the leaving group. Electron-withdrawing groups on the benzene ring can stabilize this transition state by delocalizing the excess electron density.[4]
For the para-isomer , the electron-withdrawing ester group is in an ideal position to stabilize the electron-rich transition state through resonance. This delocalization lowers the activation energy of the reaction, thus increasing the reaction rate.
For the meta-isomer , the ester group cannot participate in resonance with the reacting center. Its ability to stabilize the transition state is limited to its inductive effect, which is less pronounced than the resonance effect of the para-isomer.
Conclusion on Sₙ2 Reactivity: Ethyl 4-(Chloromethyl)benzoate is expected to be significantly more reactive via an Sₙ2 mechanism than this compound. This makes it the preferred isomer for reactions with good nucleophiles in polar, aprotic solvents, which favor the Sₙ2 pathway.
Synthetic Applications and Experimental Considerations
The differential reactivity of these isomers has important implications for their use in drug development and materials science.
-
Ethyl 4-(Chloromethyl)benzoate is the reagent of choice for introducing the p-(ethoxycarbonyl)benzyl moiety under Sₙ2 conditions. This is a common structural motif in various pharmacologically active molecules. Its enhanced reactivity allows for milder reaction conditions and potentially higher yields when reacting with a wide range of nucleophiles (e.g., amines, thiols, carboxylates).
-
This compound , being less reactive in Sₙ2 reactions, may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable conversions. However, its slightly greater propensity for Sₙ1-type reactivity (relative to the para-isomer) might be exploited in specific synthetic contexts, although this is less common.
Illustrative Nucleophilic Substitution Protocol (Sₙ2):
-
Dissolve the nucleophile (e.g., a substituted amine, 1.0 equiv.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equiv.) in a polar, aprotic solvent such as acetonitrile or dimethylformamide.
-
To this solution, add Ethyl 4-(chloromethyl)benzoate (1.0-1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
When using this compound in a similar protocol, one might anticipate the need for a higher reaction temperature to achieve a comparable reaction rate.
Conclusion
While structurally very similar, this compound and Ethyl 4-(Chloromethyl)benzoate exhibit distinct reactivity profiles governed by the electronic effects of the ethyl ester substituent. Ethyl 4-(Chloromethyl)benzoate is the more reactive isomer in Sₙ2 reactions due to resonance stabilization of the transition state, making it the preferred building block for most nucleophilic substitution applications. Conversely, this compound is less reactive under Sₙ2 conditions but would be favored in a hypothetical Sₙ1 scenario due to the less destabilized nature of its carbocation intermediate. A thorough understanding of these electronic principles is crucial for researchers and drug development professionals to make informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and robust chemical processes.
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A Comparative Guide to Nucleophilic Substitution on Ethyl 3-(Chloromethyl)benzoate: Confirming Regioselectivity through Mechanistic Analysis and Experimental Design
Introduction
Mechanistic Considerations: SN1 vs. SN2 Pathways
Benzylic halides are a unique class of substrates because they can, in principle, undergo nucleophilic substitution by either an SN1 or SN2 mechanism.[2][3] The benzylic position can stabilize both a developing carbocation (favoring SN1) through resonance with the aromatic ring and the transition state of a backside attack (favoring SN2).[2][4] The preferred pathway for Ethyl 3-(Chloromethyl)benzoate is determined by a combination of steric and electronic factors.
Electronic Effects of the Ethyl Ester Group
The ethyl carboxylate (-COOEt) group is a moderate electron-withdrawing group (EWG). It deactivates the benzene ring by withdrawing electron density through both the inductive and resonance effects.[5] In the case of this compound, the ester is positioned meta to the chloromethyl group.
-
Impact on SN1: An SN1 reaction proceeds through a carbocation intermediate.[6] The formation of a benzylic carbocation would be destabilized by the powerful inductive electron withdrawal from the meta-ester group. This electronic destabilization significantly raises the activation energy for the SN1 pathway, making it kinetically unfavorable under most conditions.[2][7]
-
Impact on SN2: In an SN2 reaction, a partial negative charge develops on the leaving group in the transition state, while the nucleophile brings in its negative charge. The electron-withdrawing nature of the ester group has a less pronounced, but slightly stabilizing, effect on the SN2 transition state by pulling electron density from the ring, which can help stabilize the partial charges involved.
Steric Hindrance
The target electrophilic carbon in this compound is a primary carbon (-CH2Cl). Primary halides exhibit minimal steric hindrance, allowing for easy backside approach by a nucleophile.[8][9] This low steric hindrance is a classic feature that strongly favors the concerted, single-step SN2 mechanism.[10]
Hypothesis: Given the primary nature of the benzylic halide (low steric hindrance) and the carbocation-destabilizing electronic effect of the meta-ester group, nucleophilic substitution on this compound will proceed with high regioselectivity at the benzylic carbon via a predominantly SN2 mechanism.
Experimental Design for Mechanistic Confirmation
To empirically validate our hypothesis, we will compare the reactivity of this compound with two different nucleophiles under conditions that typically favor either SN2 or SN1 reactions. We will use a strong nucleophile (azide) in an aprotic solvent to promote the SN2 pathway and a weak nucleophile/protic solvent system (ethanol) to probe for SN1 reactivity.
Figure 1: Comparison of SN2 and SN1 pathways for this compound. The SN2 pathway is favored due to low steric hindrance and electronic destabilization of the SN1 carbocation intermediate.
Experimental Protocols
Experiment 1: Synthesis of Ethyl 3-(azidomethyl)benzoate (SN2 Conditions)
This reaction utilizes a strong nucleophile (N3-) in a polar aprotic solvent, classic conditions for promoting an SN2 reaction.
Methodology:
-
To a solution of this compound (1.98 g, 10 mmol) in 50 mL of dimethylformamide (DMF), add sodium azide (0.78 g, 12 mmol).
-
Stir the mixture at room temperature (25 °C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure Ethyl 3-(azidomethyl)benzoate.
-
Characterize the product using 1H NMR, 13C NMR, and IR spectroscopy to confirm the structure and purity.
Experiment 2: Solvolysis of this compound (SN1 Conditions)
This experiment uses a weak nucleophile (ethanol), which also serves as the polar protic solvent, to test the viability of the SN1 pathway.
Methodology:
-
Dissolve this compound (1.98 g, 10 mmol) in 50 mL of absolute ethanol.
-
Reflux the solution at approximately 78 °C.
-
Monitor the reaction at 4-hour intervals for 24 hours using TLC.
-
If the reaction proceeds, quench by cooling to room temperature and remove the ethanol under reduced pressure.
-
Analyze the resulting residue by 1H NMR to identify the product (Ethyl 3-(ethoxymethyl)benzoate) and quantify the conversion.
Figure 2: Experimental workflow designed to compare the SN2 and SN1 reactivity of the substrate and confirm the dominant reaction pathway.
Expected Results and Discussion
The outcomes of these experiments are expected to provide clear evidence for the proposed mechanism. The data can be summarized as follows:
| Experiment | Nucleophile | Solvent | Conditions | Expected Reaction Time | Expected Yield | Predominant Mechanism |
| 1 | Sodium Azide (strong) | DMF (aprotic) | 25 °C | ~4 hours | >90% | SN2 |
| 2 | Ethanol (weak) | Ethanol (protic) | 78 °C (Reflux) | >24 hours | <5% | SN1 (disfavored) |
The reaction with sodium azide (Experiment 1) is anticipated to proceed smoothly and efficiently at room temperature. This rapid conversion with a strong nucleophile is a hallmark of the SN2 pathway. Characterization should reveal a single major product, Ethyl 3-(azidomethyl)benzoate, confirming that the substitution is highly regioselective for the benzylic carbon.
Conversely, the solvolysis reaction in ethanol (Experiment 2) is expected to show little to no conversion even after prolonged heating. This demonstrates the high activation energy barrier for the formation of the benzylic carbocation, effectively shutting down the SN1 pathway. The lack of significant product formation under these conditions serves as strong negative evidence for SN1 and, by extension, reinforces the dominance of the SN2 mechanism for this substrate.
Conclusion
The regioselectivity of nucleophilic substitution on this compound is definitively controlled by the substrate's inherent structural and electronic properties. The primary nature of the benzylic chloride minimizes steric hindrance, creating a clear path for backside nucleophilic attack characteristic of an SN2 reaction.[9] Furthermore, the electron-withdrawing ester group at the meta-position destabilizes the potential carbocation intermediate required for an SN1 pathway. Experimental evidence gathered by comparing reactions with strong and weak nucleophiles validates this theoretical assessment. Researchers and drug development professionals can therefore confidently employ this compound in syntheses, expecting clean, predictable, and highly regioselective substitution at the benzylic position via an SN2 mechanism.
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Gassman, P. G., & Gruetzmacher, G. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 53, 15. [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. Khan Academy. [Link]
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JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Journal of Visualized Experiments. [Link]
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Norris, R. K., & Randles, D. (1979). The Effect of Steric Hindrance on Radical and Ionic Substitution Reactions of Nucleophiles with Some α-Alkyl-p-nitrobenzyl Chlorides. Australian Journal of Chemistry, 32(11), 2413-2428. [Link]
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Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Quora. [Link]
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jOeCHEM. (2020, March 17). Review of the Benzylic Position--SN1, SN2, Acid Base, and Radical Addition [Video]. YouTube. [Link]
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jOeCHEM. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
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Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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Bachrach, S. M. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]
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Reddit. (2025). Would there be regioselectivity for this SN2 reaction or is there equal formation. r/OrganicChemistry. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-(Chloromethyl)benzoate and Its Derivatives
For researchers and professionals in drug development and organic synthesis, the unambiguous identification of molecular structures is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, with the fragmentation patterns of molecules providing a veritable fingerprint of their chemical architecture. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of ethyl 3-(chloromethyl)benzoate and its key structural analogs. By understanding the fragmentation pathways of these related compounds, we can predict and interpret the mass spectrum of our target molecule, a crucial step in its characterization and quality control.
Deciphering the Fragmentation Code: An Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure combines the features of an ethyl benzoate and a benzyl chloride. Therefore, its mass spectrum is anticipated to be a composite of the fragmentation behaviors of these parent structures, offering a rich field for comparative analysis. This guide will dissect the fragmentation of ethyl benzoate, benzyl chloride, and ethyl 3-chlorobenzoate to build a predictive framework for the fragmentation of this compound.
The Fragmentation Landscape: A Comparative Analysis
The fragmentation of a molecule under electron ionization is a cascade of bond cleavages and rearrangements, driven by the stability of the resulting fragment ions. Here, we will explore the characteristic fragmentation pathways of our chosen compounds.
Ethyl Benzoate: The Benzoate Backbone
The mass spectrum of ethyl benzoate is well-characterized and serves as our foundational model. The molecular ion ([M]+•) is typically observed, and its fragmentation is dominated by two primary pathways:
-
Loss of an ethoxy radical (•OCH2CH3): This is the most favorable fragmentation, leading to the formation of the highly stable benzoyl cation at m/z 105. This fragment is often the base peak in the spectrum.
-
Loss of ethylene (C2H4): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule, resulting in a fragment ion at m/z 122, corresponding to the benzoic acid radical cation.
-
Formation of the phenyl cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) can produce the phenyl cation at m/z 77.
Benzyl Chloride: The Influence of the Chloromethyl Group
Benzyl chloride provides insight into the fragmentation behavior of the chloromethyl moiety. Its mass spectrum is characterized by:
-
Loss of a chlorine radical (•Cl): This cleavage results in the formation of the tropylium cation at m/z 91, a highly stable, aromatic carbocation. This is often the base peak.
-
The molecular ion peak ([M]+•) is observed at m/z 126 and 128 due to the isotopic abundance of 35Cl and 37Cl.
Ethyl 3-Chlorobenzoate: The Effect of Ring Substitution
Ethyl 3-chlorobenzoate allows us to examine the influence of a chlorine atom directly on the benzene ring. Its fragmentation pattern is similar to ethyl benzoate, with the key difference being the mass shift due to the chlorine atom.
-
Loss of an ethoxy radical (•OCH2CH3): This leads to the formation of the 3-chlorobenzoyl cation at m/z 139 and 141.
-
Loss of ethylene (C2H4): This rearrangement produces the 3-chlorobenzoic acid radical cation at m/z 156 and 158.
-
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond from the molecular ion can also occur.
Predicted Fragmentation of this compound
Based on the fragmentation patterns of its analogs, we can predict the major fragmentation pathways for this compound (Molecular Weight: 198.65 g/mol ).
-
Molecular Ion ([M]+•): A molecular ion peak should be observable at m/z 198 and 200, reflecting the isotopic distribution of chlorine.
-
Loss of an Ethoxy Radical (•OCH2CH3): Similar to other ethyl benzoates, the loss of the ethoxy radical is expected to be a major fragmentation pathway, yielding the 3-(chloromethyl)benzoyl cation at m/z 153 and 155.
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond from the benzylic position is highly probable, leading to the formation of the ethyl 3-methylbenzoyl cation at m/z 163.
-
Formation of the Tropylium-like Cation: A rearrangement involving the chloromethyl group could lead to the formation of a tropylium-like ion. Loss of the entire ethyl carboxylate group could lead to a fragment at m/z 125 and 127, corresponding to the chlorobenzyl cation, which can rearrange to the more stable chlorotropylium ion.
-
Loss of the Chloromethyl Radical (•CH2Cl): Cleavage of the bond between the aromatic ring and the chloromethyl group would result in the formation of the ethyl benzoate radical cation at m/z 150.
-
McLafferty Rearrangement: The loss of ethylene (m/z 28) from the molecular ion would produce the 3-(chloromethyl)benzoic acid radical cation at m/z 170 and 172.
Comparative Data Summary
The following table summarizes the predicted and known major fragment ions for this compound and its derivatives.
| Compound | Molecular Ion (m/z) | [M - OCH2CH3]+ (m/z) | [M - Cl]+ (m/z) | Other Key Fragments (m/z) |
| Ethyl Benzoate | 150 | 105 | - | 122 ([M - C2H4]+•), 77 ([C6H5]+) |
| Benzyl Chloride | 126/128 | - | 91 | |
| Ethyl 3-Chlorobenzoate | 184/186 | 139/141 | - | 156/158 ([M - C2H4]+•) |
| This compound (Predicted) | 198/200 | 153/155 | 163 | 170/172 ([M - C2H4]+•), 150 ([M - CH2Cl]+•), 125/127 ([C7H6Cl]+) |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound and the established pathways of its analogs.
Fragmentation of Ethyl Benzoate
Caption: Fragmentation of Ethyl Benzoate
Fragmentation of Benzyl Chloride
Caption: Fragmentation of Benzyl Chloride
Predicted Fragmentation of this compound
Caption: Predicted Fragmentation of this compound
Experimental Protocol: GC-MS Analysis
For the analysis of this compound and its derivatives, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Objective: To obtain the electron ionization (EI) mass spectrum of the analyte for structural elucidation and comparison.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).
-
Helium (carrier gas), high purity (99.999%).
-
Analyte sample (e.g., this compound).
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
-
Volumetric flasks and pipettes.
-
GC column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable volatile solvent.
-
Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.
-
-
GC-MS Instrument Setup:
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.
-
Identify the peak corresponding to the analyte of interest based on its retention time.
-
Process the mass spectrum of the analyte peak by subtracting the background noise.
-
Analyze the fragmentation pattern and compare it with the predicted fragmentation and library spectra (if available).
-
Workflow Diagram:
Caption: GC-MS Analysis Workflow
Conclusion
The predictive analysis of the mass spectral fragmentation of this compound, grounded in the established fragmentation patterns of its structural analogs, provides a robust framework for its identification and characterization. The interplay of the ethyl benzoate and benzyl chloride moieties is expected to produce a unique and informative mass spectrum. This comparative guide, complete with predicted fragmentation data and a detailed experimental protocol, serves as a valuable resource for researchers in the field, enabling more confident and efficient structural elucidation.
References
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SpectraBase. This compound. [Link]
-
NIST Chemistry WebBook. Benzyl chloride. [Link]
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MassBank. BENZYL CHLORIDE. [Link]
-
Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chlorobenzamido)benzoate. European Journal of Chemistry, 1(4), 289-291. [Link]
-
Piller, F. (2010). LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles. Ludwig-Maximilians-Universität München. [Link]
-
PubChem. Ethyl 2-(chloromethyl)benzoate. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
Alternative reagents to Ethyl 3-(Chloromethyl)benzoate for introducing the 3-carboxybenzyl group
In the landscape of multistep organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. The 3-carboxybenzyl group is a valuable moiety for the temporary protection of alcohols and amines, offering a balance of stability and specific cleavage conditions. The workhorse reagent for its introduction has traditionally been Ethyl 3-(Chloromethyl)benzoate. However, the demands for improved reactivity, selectivity, and milder reaction conditions have spurred the exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives, supported by mechanistic insights and experimental data, to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
The Standard Bearer: this compound
This compound serves as a common starting point for the introduction of the 3-carboxybenzyl group. Its commercial availability and relatively straightforward application in Williamson ether synthesis-type reactions have contributed to its widespread use. The reaction typically proceeds by deprotonation of a nucleophile (an alcohol or amine) with a suitable base, followed by nucleophilic substitution at the benzylic carbon.
However, its reactivity can be a limiting factor. As a benzyl chloride, it is less reactive than its bromide counterpart, which can necessitate harsher reaction conditions such as higher temperatures and stronger bases.[1] This can be detrimental to sensitive substrates, potentially leading to side reactions or decomposition.
High-Reactivity Alternative: Methyl 3-(Bromomethyl)benzoate
A significant upgrade in reactivity is offered by Methyl 3-(bromomethyl)benzoate. The substitution of chlorine with bromine, a better leaving group, markedly accelerates the rate of nucleophilic substitution.[1] This enhanced reactivity often allows for milder reaction conditions, such as lower temperatures and the use of weaker bases, which can improve the overall yield and purity of the desired product.
Advantages:
-
Higher Reactivity: The C-Br bond is weaker than the C-Cl bond, leading to faster reaction rates.
-
Milder Conditions: Reactions can often be conducted at or below room temperature, preserving sensitive functional groups.
-
Versatility: It is an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, thiols, and heterocycles.[2]
Disadvantages:
-
Increased Cost and Stability: Brominated compounds can be more expensive and potentially less stable over long-term storage compared to their chlorinated analogs.
-
Potential for Over-alkylation: In the case of primary amines, the higher reactivity can sometimes lead to a greater propensity for dialkylation.[3]
Synthesis of Methyl 3-(bromomethyl)benzoate
This reagent is readily synthesized from the commercially available methyl 3-methylbenzoate via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]
Caption: Synthesis of Methyl 3-(bromomethyl)benzoate.
The Direct Approach: 3-(Bromomethyl)benzoic Acid
For applications where the free carboxylic acid functionality is desired in the final protected substrate, 3-(Bromomethyl)benzoic acid is an excellent choice. This reagent obviates the need for a subsequent ester hydrolysis step, thus shortening the synthetic sequence. Similar to its methyl ester counterpart, the benzylic bromide confers high reactivity.
Advantages:
-
Direct Introduction of the Free Acid: Simplifies the synthetic route by avoiding a deprotection step for the ester.
-
High Reactivity: The benzylic bromide allows for efficient alkylation under relatively mild conditions.
Disadvantages:
-
Solubility Issues: The presence of the carboxylic acid can lead to solubility challenges in common organic solvents.
-
Self-Reactivity: The reagent can potentially self-react under basic conditions, with the carboxylate of one molecule acting as a nucleophile towards the benzyl bromide of another. Careful control of reaction conditions is crucial.
Alternative Ester Strategy: tert-Butyl 3-(Chloromethyl)benzoate
The use of a tert-butyl ester provides a valuable orthogonal protecting group strategy. While the ethyl and methyl esters are typically cleaved under basic or acidic hydrolytic conditions, the tert-butyl ester is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA), which can be advantageous in the presence of base-sensitive functional groups.[4]
Advantages:
-
Orthogonal Deprotection: The tert-butyl group can be removed under acidic conditions that leave methyl or ethyl esters intact.
-
Stability: The bulky tert-butyl group can enhance the stability of the ester to certain nucleophilic conditions.
Disadvantages:
-
Lower Reactivity: As a benzyl chloride, it shares the lower reactivity profile of the ethyl ester, potentially requiring more forcing conditions for the alkylation step.
-
Harsher Deprotection: While selective, cleavage with strong acids like TFA may not be compatible with all acid-sensitive substrates.
A Halide-Free Route: The Mitsunobu Reaction with 3-(Hydroxymethyl)benzoic Acid
An elegant alternative to the use of benzyl halides is the Mitsunobu reaction.[5][6] This powerful reaction allows for the formation of an ether linkage from an alcohol and a pronucleophile, in this case, 3-(Hydroxymethyl)benzoic acid acting as the alcohol component and the substrate alcohol or amine acting as the nucleophile. The reaction proceeds with inversion of configuration at the reacting stereocenter of the substrate alcohol.[7]
Advantages:
-
Avoids Halides: Circumvents the use of potentially lachrymatory and reactive benzyl halides.
-
Mild Conditions: The reaction is typically carried out under neutral conditions at or below room temperature.
-
Stereochemical Control: Proceeds with predictable inversion of stereochemistry at the secondary alcohol center.
Disadvantages:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
Substrate Scope Limitations: The reaction is generally most effective for primary and secondary alcohols. Sterically hindered alcohols can be poor substrates.[7]
Caption: Decision workflow for selecting a 3-carboxybenzylating agent.
Comparative Data Summary
| Reagent | Leaving Group | Ester Type | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Chloride | Ethyl | Moderate | Commercially available, standard reagent | Lower reactivity, may require harsh conditions |
| Methyl 3-(bromomethyl)benzoate | Bromide | Methyl | High | High reactivity, milder conditions | Higher cost, potential for over-alkylation |
| 3-(Bromomethyl)benzoic acid | Bromide | Free Acid | High | Direct introduction of free acid | Solubility issues, potential for self-reaction |
| tert-Butyl 3-(chloromethyl)benzoate | Chloride | tert-Butyl | Moderate | Orthogonal deprotection strategy | Lower reactivity, harsh deprotection conditions |
| 3-(Hydroxymethyl)benzoic acid | -OH (activated) | Free Acid | N/A | Halide-free, mild conditions, stereocontrol | Stoichiometric byproducts, substrate limitations |
Experimental Protocols
General Procedure for O-Alkylation with Methyl 3-(bromomethyl)benzoate
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of methyl 3-(bromomethyl)benzoate (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for N-Alkylation with 3-(Bromomethyl)benzoic Acid
-
To a suspension of the amine (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous acetonitrile (0.1-0.5 M), add 3-(bromomethyl)benzoic acid (1.05 equiv) at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent system (e.g., ethyl acetate and water) and adjust the pH of the aqueous layer to ~3-4 with 1M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to afford the product. Further purification may be achieved by recrystallization or chromatography.
General Procedure for Mitsunobu Reaction with 3-(Hydroxymethyl)benzoic Acid
-
To a solution of the substrate alcohol (1.0 equiv), 3-(hydroxymethyl)benzoic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.[6]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.
Conclusion
The selection of a reagent for the introduction of the 3-carboxybenzyl group is a critical decision that can significantly impact the efficiency and success of a synthetic sequence. While this compound remains a viable option, its limitations in reactivity warrant the consideration of superior alternatives. Methyl 3-(bromomethyl)benzoate stands out as a highly reactive and versatile choice for general applications, enabling milder reaction conditions. For synthetic routes that benefit from a free carboxylic acid, 3-(Bromomethyl)benzoic acid offers a more direct pathway. The tert-butyl ester analogues provide an important orthogonal protection strategy. Finally, the Mitsunobu reaction with 3-(hydroxymethyl)benzoic acid presents a valuable halide-free alternative, particularly when stereochemical inversion is desired. By carefully considering the nature of the substrate and the overall synthetic strategy, researchers can select the most appropriate reagent to achieve their goals with optimal efficiency and yield.
References
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ACS Publications. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. [Link]
-
Scribd. Recent Developments On The Synthesis and Cleavage of Tert-Butyl Ethers and Estersfor Synthetic Purposes and Fuel Additive PDF. [Link]
-
ResearchGate. Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ResearchGate. Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. [Link]
-
ACS Publications. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. [Link]
-
ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. [Link]
-
Wiley Online Library. Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. [Link]
-
RSC Publishing. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
-
ResearchGate. tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. [Link]
-
ResearchGate. Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?. [Link]
-
Quora. What is the difference between benzyl chloride and benzyl bromide?. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Wiley Online Library. THE CLEAVAGE OF ETHERS'. [Link]
-
Organic Chemistry Portal. Ester synthesis by O-alkylation. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
RECERCAT. Metal-catalyzed activation of ethers via C–O bond cleavage. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
National Institutes of Health. N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
National Institutes of Health. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]
- Google Patents.
-
MDPI. Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. [Link]
-
MDPI. Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. [Link]
-
National Institutes of Health. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. [Link]
-
MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]
-
AIP Publishing. N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. [Link]
-
MDPI. Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. [Link]
-
PubMed. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]
-
YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
-
ACS Publications. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. [Link]
-
ResearchGate. Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. [Link]
-
PubMed. Catalytic alkylation of methyl-N-heteroaromatics with alcohols. [Link]
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A Comparative Guide to Validated Analytical Methods for Quantifying Ethyl 3-(Chloromethyl)benzoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 3-(chloromethyl)benzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification in reaction mixtures, stability studies, and quality control of starting materials. This guide provides an in-depth, objective comparison of two widely used analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. The methodologies presented herein are constructed based on established analytical principles and validated according to the stringent guidelines of the International Council for Harmonisation (ICH)[1].
The Critical Need for Validated Analytical Methods
In the pharmaceutical industry, an analytical method is not merely a procedure; it is a critical component of the overall quality assurance strategy. The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application[2]. This ensures that the data generated is reliable, reproducible, and accurate, which is a fundamental requirement for regulatory submissions and maintaining product quality[3]. For a crucial intermediate like this compound, a validated method is indispensable for monitoring reaction progress, determining purity, and identifying potential impurities that could impact the final API's safety and efficacy[4][5].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Versatile Workhorse
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. When coupled with a Ultraviolet (UV) detector, it becomes a powerful tool for quantifying compounds that possess a UV chromophore, such as the aromatic ring in this compound.
The Rationale Behind the HPLC-UV Method Design
The selection of a reversed-phase C18 column is predicated on the non-polar nature of this compound, which will be well-retained and separated from more polar impurities.[6][7] The mobile phase, a gradient mixture of acetonitrile and water, allows for the efficient elution of the analyte while maintaining good peak shape and resolution. The addition of a small amount of acid, such as formic acid, can improve peak symmetry by suppressing the ionization of any acidic or basic functional groups. The detection wavelength is chosen based on the UV absorbance maximum of this compound, which is anticipated to be around 230-240 nm, characteristic of many benzoate esters.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) offers superior separation efficiency. When coupled with a Mass Spectrometry (MS) detector, it provides unparalleled selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte.
The Rationale Behind the GC-MS Method Design
The choice of a low-polarity capillary column, such as a DB-5ms or equivalent, is ideal for the separation of aromatic and chlorinated compounds. The temperature program is designed to ensure the efficient elution of this compound while separating it from other volatile components in the sample matrix. The use of a split injection mode prevents column overloading and ensures sharp peaks. For quantification, Selected Ion Monitoring (SIM) mode is employed in the mass spectrometer. This involves monitoring specific ions characteristic of this compound, which significantly enhances sensitivity and selectivity by filtering out background noise from the matrix.
Experimental Protocol: GC-MS Method
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
This compound reference standard (purity ≥ 98%).
-
Methanol or Acetone (GC grade).
-
2 mL autosampler vials with crimp caps.
2. Chromatographic and MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Quantification/Confirmation): m/z 198 (M+), 153 (M-CH2Cl)+, 125
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
Caption: Workflow for the GC-MS analysis of this compound.
Comparative Performance Data
The following table summarizes the typical validation parameters and expected performance for the two proposed methods, based on ICH guidelines[1].
| Validation Parameter | HPLC-UV Method | GC-MS Method | Justification |
| Specificity | Demonstrated by peak purity analysis using a DAD detector and resolution from known impurities. | Confirmed by unique retention time and mass spectrum (SIM ions). Highly specific. | GC-MS offers higher specificity due to the additional dimension of mass fragmentation. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods are expected to show excellent linearity over their respective ranges. |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | GC-MS is generally more sensitive, allowing for a lower quantification range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods, when properly validated, will provide high accuracy. |
| Precision (% RSD) | Intraday: ≤ 2.0% Interday: ≤ 2.0% | Intraday: ≤ 2.0% Interday: ≤ 2.0% | Both methods are capable of high precision. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | The selectivity of SIM mode in GC-MS leads to a significantly lower LOD. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | The lower LOD of GC-MS translates to a lower LOQ. |
| Robustness | Evaluated by small variations in mobile phase composition, flow rate, and column temperature. | Evaluated by small variations in oven temperature program, carrier gas flow rate, and injector temperature. | Both methods should be robust to minor procedural changes. |
Conclusion and Method Selection
Both the HPLC-UV and GC-MS methods presented in this guide are suitable for the accurate and precise quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and widely available technique that is ideal for routine quality control applications where high sample throughput is required and the expected concentration of the analyte is relatively high. Its simplicity of operation and lower maintenance costs are also advantageous.
-
GC-MS is the preferred method when higher sensitivity and specificity are required, such as in the analysis of trace-level impurities or when analyzing complex matrices where interferences are a concern. The structural information provided by the mass spectrometer also offers an unambiguous identification of the analyte.
Ultimately, the decision of which method to employ should be based on a thorough evaluation of the analytical needs, available instrumentation, and the regulatory requirements for the specific application. Both methods, when properly validated, will provide the reliable and accurate data that is the bedrock of scientific integrity in pharmaceutical development.
References
-
Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]
-
LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]
-
ResearchGate. (2019, June 17). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Retrieved from [Link]
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Safety Operating Guide
Mastering Chemical Disposal: A Guide to the Safe Handling of Ethyl 3-(Chloromethyl)benzoate
For researchers and scientists in the fast-paced world of drug development, precision in the lab extends beyond synthesis to the responsible management of chemical waste. Ethyl 3-(chloromethyl)benzoate, a common reagent, presents a dual challenge due to its corrosive nature and its classification as a halogenated organic compound. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations. By understanding the chemistry behind the disposal process, you can confidently and safely manage this chemical waste stream.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as corrosive to metals and causes severe skin burns and eye damage[1]. The presence of the chloromethyl group, a lachrymator, necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Key Data for Disposal Planning
A clear understanding of the chemical's properties is crucial for selecting the correct disposal pathway.
| Property | Information | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 54589-54-7 | [2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage | [1][2] |
| Waste Category | Halogenated Organic Compound | [4][5] |
Disposal Pathways: A Two-Tiered Approach
The appropriate disposal method for this compound depends on the quantity of waste. For bulk quantities, professional disposal is mandatory. For small, residual amounts, a carefully controlled in-lab chemical neutralization process can be employed prior to collection by a licensed waste disposal service.
Pathway 1: Bulk Waste Disposal (Recommended for >5g)
For quantities of this compound exceeding what can be safely neutralized in the lab, direct disposal through a certified hazardous waste contractor is the only acceptable method.
Step-by-Step Protocol for Bulk Waste Segregation:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with halogenated organic compounds.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations[4].
-
Segregation: This is a critical step. Halogenated organic waste must be kept separate from non-halogenated waste streams to avoid costly and complex disposal procedures[4][5][6].
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.
Pathway 2: In-Lab Neutralization for Residual Waste (<5g)
For small quantities of residual this compound, such as from rinsing glassware, a chemical neutralization process can be performed to reduce its hazardous characteristics before it enters the designated halogenated waste stream. The underlying principle of this procedure is the hydrolysis of both the reactive chloromethyl group and the ester functional group under basic conditions.
The benzyl chloride moiety is susceptible to hydrolysis, converting the chloromethyl group to a less reactive hydroxymethyl group[1][7]. Simultaneously, the ethyl benzoate ester will undergo saponification in the presence of a strong base like sodium hydroxide to form sodium benzoate and ethanol[6][8][9][10][11].
Experimental Protocol for Neutralization:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Ensure an ice bath is readily available for cooling if the reaction becomes too vigorous.
-
Reagent Preparation: Prepare a 2 M solution of sodium hydroxide (NaOH).
-
Reaction Setup: For residual amounts in a flask, add the 2 M NaOH solution to the vessel containing the this compound residue, ensuring the residue is fully submerged.
-
Reaction: Gently stir the mixture at room temperature. The hydrolysis of the chloromethyl group and saponification of the ester will proceed. The reaction can be monitored for the disappearance of the organic layer. For small residual amounts, a reaction time of 1-2 hours is typically sufficient.
-
Neutralization of Base: After the reaction is complete, cautiously neutralize the excess sodium hydroxide by slowly adding a weak acid, such as 1 M hydrochloric acid (HCl), until the pH of the solution is between 6 and 8. Monitor the pH using litmus paper or a pH meter.
-
Waste Collection: The resulting aqueous solution, containing sodium 3-(hydroxymethyl)benzoate, ethanol, and sodium chloride, should be transferred to the designated halogenated organic waste container for final disposal by a licensed contractor.
-
Glassware Decontamination: Glassware that has come into contact with this compound should be rinsed with a small amount of acetone to dissolve any remaining residue. This rinseate should be added to the halogenated organic waste container. Subsequently, the glassware can be washed using the standard laboratory procedure.
Decision Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision tree for this compound disposal.
Regulatory Compliance
The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the chemical waste generator to properly classify and manage hazardous waste. Consulting with your institution's EHS department is crucial to ensure full compliance with all federal, state, and local regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting a commitment to scientific excellence and environmental stewardship.
References
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Lab: Base Hydrolysis Experiment. Retrieved from [Link]
-
Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]
-
Lab Alley. (2024, October 9). SAFETY DATA SHEET - Sodium Benzoate Beads Lab Grade. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Product and Product Group Discharges Subject to Effluent Limitations and Standards for Organic Chemicals, Plastics, and Synthetics. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 7. sarponggroup.com [sarponggroup.com]
- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
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- 10. sserc.org.uk [sserc.org.uk]
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-(Chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(chloromethyl)benzoate is a valuable reagent in organic synthesis, but its hazardous properties necessitate meticulous handling and a thorough understanding of appropriate personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Risks: Hazard Classification
This compound is classified as a substance that can cause severe skin burns and eye damage.[1][2] It is also corrosive to metals.[1][2] Understanding these hazards is the foundation for selecting the correct PPE and implementing safe handling procedures. The primary routes of exposure are through skin contact, eye contact, and inhalation of its vapors or mists.
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol relies on a combination of engineering controls, administrative controls, and personal protective equipment. Engineering controls, such as fume hoods and proper ventilation, are the first and most crucial line of defense.[1][3] Administrative controls include clear standard operating procedures and proper training. PPE is the final barrier between the individual and the chemical.
Essential Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, transferring) | Tightly fitting safety goggles with side-shields or a face shield.[4] | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4] | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Operations with a high risk of splashing or aerosol generation | Face shield in addition to safety goggles. | Chemical-resistant gloves. Consider double-gloving. | Chemical-resistant apron over a laboratory coat. | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[4] |
| Emergency Situations (e.g., large spill) | Full-face shield and safety goggles. | Heavy-duty chemical-resistant gloves. | Full-body chemical-resistant suit. | Self-contained breathing apparatus (SCBA) or a gas mask with an appropriate filter.[1] |
Step-by-Step Guide to Safe Handling
1. Preparation and Inspection:
-
Pre-use Check: Before handling this compound, ensure that all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
2. Donning PPE:
-
The proper sequence for putting on PPE is crucial to avoid contamination. The recommended order is:
-
Laboratory coat or apron.
-
Respiratory protection (if required).
-
Eye and face protection.
-
Gloves.
-
3. Handling the Chemical:
-
Containment: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Contact: Dispense the chemical carefully to avoid splashing. Use appropriate tools for transfers, such as a pipette or a syringe.
-
Original Container: Keep the chemical in its original, properly labeled container when not in use.[2]
4. Doffing PPE:
-
The removal of PPE should be done in a manner that prevents cross-contamination. A typical sequence is:
-
Gloves.
-
Gown or apron.
-
Eye and face protection.
-
Respiratory protection.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Emergency Procedures: Spill Management Workflow
In the event of a spill, a clear and practiced response plan is essential to mitigate the risks. The following diagram outlines the key steps for managing a spill of this compound.
Caption: Workflow for the safe management of a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including empty containers and contaminated absorbents, in a designated and properly labeled hazardous waste container.[5]
-
Licensed Disposal: Entrust the disposal of chemical waste to a licensed waste disposal company.[1] Do not pour this compound down the drain.
-
Container Decontamination: Before disposing of empty containers, they should be thoroughly decontaminated.[5]
By adhering to these guidelines, researchers and scientists can work safely with this compound, minimizing risks to themselves and their colleagues.
References
-
SDS Manager. (2018, November 3). This compound SDS. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
